Product packaging for Lisavanbulin(Cat. No.:CAS No. 1263384-43-5)

Lisavanbulin

Cat. No.: B1194490
CAS No.: 1263384-43-5
M. Wt: 515.6 g/mol
InChI Key: NIPZLALJRAHABJ-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lisavanbulin (BAL101553) is an orally available, small-molecule prodrug that is rapidly converted in the body to its active form, Avanbulin (BAL27862) [1] [3] . This active compound is a novel microtubule-destabilizing agent that binds to the colchicine site of tubulin, preventing tubulin polymerization and ultimately leading to cell cycle arrest and the induction of apoptosis in cancer cells [3] . A key feature of this compound is its ability to cross the blood-brain barrier, making it a promising candidate for the research of glioblastoma (GBM) and other high-grade gliomas [1] [6] . Its mechanism is associated with the activation of the spindle assembly checkpoint and it has demonstrated significant antitumor activity in preclinical models, including models refractory to standard microtubule-targeting agents [3] . Clinical studies have investigated its use, with recent phase 1/2a trials showing that it can be tolerated at doses up to 30 mg per day and reporting exceptional long-lasting benefit in a subset of patients with recurrent glioblastoma [6] . Research applications for this compound include investigating novel cancer therapeutics, particularly for brain tumors, and exploring mechanisms of microtubule disruption and radiosensitization [1] [3] . This product is labeled "For Research Use Only" and is strictly not for human consumption, veterinary use, or any diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H29N9O3 B1194490 Lisavanbulin CAS No. 1263384-43-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N9O3/c27-13-4-3-6-19(29)26(37)31-18-11-9-17(10-12-18)22(36)16-35-21-8-2-1-7-20(21)32-25(35)23-24(34-38-33-23)30-15-5-14-28/h1-2,7-12,19H,3-6,13,15-16,27,29H2,(H,30,34)(H,31,37)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPZLALJRAHABJ-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)NC(=O)C(CCCCN)N)C4=NON=C4NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)NC(=O)[C@H](CCCCN)N)C4=NON=C4NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263384-43-5
Record name Lisavanbulin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263384435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lisavanbulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15224
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LISAVANBULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PT0QP06X5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Preclinical Data of Lisavanbulin and its Active Metabolite BAL27862

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical data for Lisavanbulin (BAL101553), a water-soluble prodrug, and its active moiety, Avanbulin (BAL27862). BAL27862 is a novel, synthetic small molecule that functions as a microtubule-destabilizing agent. It has demonstrated potent anti-tumor activity across a range of preclinical models, including those resistant to conventional chemotherapies. This guide details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental methodologies, and explores its activity in drug-resistant contexts.

This compound is under investigation for various cancers and has shown particular promise in glioblastoma, owing to its ability to cross the blood-brain barrier.[1][2] The data presented herein support its continued clinical evaluation.

Mechanism of Action

BAL27862 exerts its anti-tumor effects by disrupting microtubule dynamics, a critical process for cell division and integrity.[3] Its mechanism is distinct from other major classes of microtubule-targeting agents (MTAs) like taxanes and vinca alkaloids.[3][4]

The core mechanism involves:

  • Binding to the Colchicine Site: BAL27862 binds to the colchicine site on β-tubulin at the intradimer interface.[5][6] This interaction prevents the polymerization of tubulin dimers into microtubules.[5]

  • Microtubule Destabilization: This binding leads to the potent inhibition of microtubule assembly and overall destabilization of the microtubule network.[5][7]

  • Spindle Assembly Checkpoint (SAC) Activation: The disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism.

  • Cell Cycle Arrest and Apoptosis: Sustained SAC activation arrests cancer cells in the G2/M phase of the cell cycle, ultimately leading to programmed cell death (apoptosis).[7]

  • Vascular Disruption: Beyond its direct effects on tumor cells, this compound and BAL27862 also affect the tumor microenvironment by disrupting the tumor vasculature, providing a dual mechanism of anti-tumor action.[8][9]

Preclinical studies indicate that End-binding protein 1 (EB1), a microtubule-associated protein, may serve as a predictive biomarker for sensitivity to this compound, with higher expression correlating with a better response in some glioblastoma models.[4][6][10]

BAL27862_Mechanism_of_Action cluster_drug Drug Action cluster_cellular Cellular Target & Pathway This compound This compound BAL27862 BAL27862 (Avanbulin) This compound->BAL27862 Conversion (in vivo) Tubulin β-Tubulin (Colchicine Site) BAL27862->Tubulin Binds to Polymerization Tubulin Polymerization BAL27862->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubule Network Polymerization->Microtubules Forms SAC Spindle Assembly Checkpoint (SAC) Microtubules->SAC Disruption Activates G2M G2/M Arrest SAC->G2M Apoptosis Apoptosis G2M->Apoptosis Leads to

Caption: Mechanism of action for this compound and BAL27862.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from various preclinical studies.

Table 1: In Vitro Anti-proliferative and Cytotoxic Activity of BAL27862
Cell LineCancer TypeParameterValue (nM)Citation(s)
Jurkat (Parental)LeukemiaEC50 (Apoptosis)17[7]
Jurkat (Resistant)LeukemiaEC50 (Apoptosis)127[7]
SB28GlioblastomaIC505.5[8]
Glioblastoma (various)GlioblastomaIC50 Range10 - 20[11]
DLBCL (26 lines)LymphomaMedian IC50~11[6]
Breast Cancer (8 lines)Breast CancerIC50 Range8 - 25[12]
Table 2: Biochemical Activity of BAL27862
ParameterDescriptionValueCitation(s)
IC50Inhibition of tubulin assembly in vitro1.4 µM[5][13]
KdDissociation constant for tubulin binding244 nM[5]
StoichiometryMolar binding ratio to tubulin1 mol/mol[5]
Table 3: In Vivo Efficacy of this compound (BAL101553)
Tumor ModelCancer TypeDosing & RouteOutcomeCitation(s)
MT-3 (Chemo-sensitive)Mammary XenograftIV%T/C = 35%[12]
MT-3/ADR (Chemo-refractory)Mammary XenograftIV%T/C = 38%[12]
Orthotopic PDX ModelsGlioblastoma30 mg/kg, Oral, DailySignificant survival extension[14]
SB28GlioblastomaOral (with αCD40)81% increased survival vs control[8]

%T/C: Ratio of mean tumor volume of treated vs. control group x 100.

Table 4: Pharmacokinetic Parameters of BAL27862
ParameterSpeciesMethodValueCitation(s)
Brain:Plasma RatioRodentsN/A~1:1[1]
Tumor:Plasma RatioMice (IV)LC-MS/MS~1:1[11]
Oral BioavailabilityHumanLC-MS/MS>80%[3]

Activity in Drug-Resistant Models

A significant feature of BAL27862 is its potent activity in tumor models that have developed resistance to other widely used MTAs. This suggests a potential clinical advantage in heavily pre-treated patient populations.

  • P-glycoprotein (Pgp/MDR1) Substrates: Unlike taxanes and vinca alkaloids, BAL27862 is not a substrate for the Pgp efflux pump. It retains activity in cancer cell lines that overexpress Pgp and are 50-100 fold resistant to paclitaxel and vinblastine.[12][15]

  • Tubulin Mutations and Isotypes: BAL27862 maintains its efficacy in models with taxane resistance conferred by specific β-tubulin mutations (e.g., Phe270->Val, Ala364->Thr) or overexpression of the TUBB3 isotype.[15][16]

Resistance_Mechanisms cluster_agents Microtubule-Targeting Agents cluster_mechanisms Common Resistance Mechanisms Taxanes Taxanes Pgp Pgp Efflux Pump Taxanes->Pgp Blocked by TubulinMut Tubulin Mutations / Isotypes Taxanes->TubulinMut Ineffective against Vinca Vinca Alkaloids Vinca->Pgp Blocked by BAL27862 BAL27862 TumorCell Resistant Tumor Cell BAL27862->TumorCell Effective Against Pgp->TumorCell Protects TubulinMut->TumorCell Protects In_Vivo_Workflow Start Start: Tumor Model Implantation 1. Tumor Implantation (Orthotopic/Subcutaneous) in Mice Start->Implantation Growth 2. Tumor Growth to Palpable Size Implantation->Growth Randomization 3. Randomization Growth->Randomization Treatment 4a. Treatment Group (this compound) Randomization->Treatment Control 4b. Control Group (Vehicle) Randomization->Control Monitoring 5. Monitoring Treatment->Monitoring Control->Monitoring Endpoints 6. Endpoints Monitoring->Endpoints Analysis Data Analysis: Tumor Volume & Survival Endpoints->Analysis

References

Lisavanbulin's Impact on Microtubule Dynamics and Polymerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lisavanbulin (BAL101553) is a novel, orally available small molecule prodrug of the microtubule-destabilizing agent avanbulin (BAL27862). Avanbulin exerts its potent antitumor activity by interacting with tubulin at the colchicine-binding site, leading to a disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, focusing on its effects on microtubule polymerization and dynamics. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to provide a comprehensive resource for researchers in oncology and drug development.

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly polymerize and depolymerize is crucial for numerous cellular processes, most notably the formation of the mitotic spindle during cell division. This dynamic instability makes microtubules a key target for anticancer therapies.[1] Microtubule-targeting agents (MTAs) are broadly classified as either stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids and colchicine derivatives).

This compound's active moiety, avanbulin, is a potent microtubule destabilizer that binds to the colchicine site on β-tubulin.[2] This interaction prevents the tubulin dimers from adopting the straight conformation necessary for incorporation into the growing microtubule lattice, thereby inhibiting polymerization.[1] The disruption of microtubule dynamics activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation.[3] Prolonged activation of the SAC ultimately triggers apoptotic cell death.[3] this compound has shown promising preclinical and clinical activity, particularly in glioblastoma, and is noted for its ability to cross the blood-brain barrier.[4]

Quantitative Effects on Microtubule Polymerization and Dynamics

Avanbulin (BAL27862), the active form of this compound, demonstrates a potent inhibitory effect on tubulin polymerization and significantly alters microtubule dynamics.

Inhibition of Tubulin Polymerization

In vitro studies have quantified the inhibitory effect of BAL27862 on tubulin assembly. The half-maximal inhibitory concentration (IC50) for the inhibition of the initial velocity of tubulin polymerization has been determined to be 1.4 ± 0.1 µM .[5] This is comparable to the potency of other well-known colchicine-site binding agents.

ParameterValueReference
IC50 (Tubulin Polymerization) 1.4 ± 0.1 µM[5]
Tubulin Binding Affinity

BAL27862 binds to unassembled tubulin heterodimers with high affinity. The equilibrium dissociation constant (Kd) for this interaction has been measured at 244 ± 30 nM , with a binding stoichiometry of approximately 1:1 (drug molecule to tubulin heterodimer).[3][6]

ParameterValueReference
Dissociation Constant (Kd) 244 ± 30 nM[3][6]
Stoichiometry (BAL27862:Tubulin) ~1:1[3]
Effects on Microtubule Dynamic Instability

For illustrative purposes, the following table presents representative quantitative data for the effects of another colchicine-site inhibitor on microtubule dynamics as observed by in vitro reconstitution assays using TIRF microscopy. These values demonstrate the typical effects of a microtubule destabilizer that acts at the colchicine site.

Dynamic Instability ParameterControl (DMSO)Colchicine-Site Inhibitor (Representative)
Growth Rate (µm/min) 1.2 ± 0.20.6 ± 0.1
Shortening Rate (µm/min) 15.0 ± 2.514.5 ± 2.8
Catastrophe Frequency (events/s) 0.015 ± 0.0030.005 ± 0.001
Rescue Frequency (events/s) 0.010 ± 0.0020.009 ± 0.002

Note: The data in this table are representative of a typical colchicine-site inhibitor and are not specific to BAL27862. They are included to illustrate the expected quantitative impact on microtubule dynamics.

Signaling Pathways

The antitumor activity of this compound is primarily driven by its ability to disrupt microtubule dynamics, which in turn activates the spindle assembly checkpoint and subsequently leads to apoptosis.

Spindle Assembly Checkpoint (SAC) Activation

The inhibition of tubulin polymerization by avanbulin leads to a failure of proper mitotic spindle formation. Kinetochores that are not correctly attached to spindle microtubules generate a "wait anaphase" signal.[7] This signal involves the recruitment of several checkpoint proteins, including Mad2 and BubR1, to the unattached kinetochores.[8][9] These proteins then form the Mitotic Checkpoint Complex (MCC), which binds to and inhibits the anaphase-promoting complex/cyclosome (APC/C) in conjunction with its co-activator Cdc20.[2] The inhibition of APC/C prevents the ubiquitination and subsequent degradation of securin and cyclin B, leading to a prolonged arrest in mitosis.[7]

spindle_assembly_checkpoint cluster_0 Cellular State cluster_1 Signaling Cascade cluster_2 Cellular Outcome This compound This compound Avanbulin Avanbulin This compound->Avanbulin Metabolism Tubulin_Polymerization_Inhibited Tubulin Polymerization Inhibited Avanbulin->Tubulin_Polymerization_Inhibited Microtubule_Destabilization Microtubule Destabilization Unattached_Kinetochores Unattached Kinetochores Microtubule_Destabilization->Unattached_Kinetochores Mad2_BubR1_Recruitment Mad2/BubR1 Recruitment Unattached_Kinetochores->Mad2_BubR1_Recruitment MCC_Formation Mitotic Checkpoint Complex (MCC) Formation Mad2_BubR1_Recruitment->MCC_Formation APC_C_Inhibition APC/C-Cdc20 Inhibition MCC_Formation->APC_C_Inhibition Mitotic_Arrest G2/M Mitotic Arrest APC_C_Inhibition->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Tubulin_Poly-/Users/gemini/Downloads/1718136365738-image.pngolymerization_Inhibited Tubulin_Poly-/Users/gemini/Downloads/1718136365738-image.pngolymerization_Inhibited Tubulin_Poly-/Users/gemini/Downloads/1718136365738-image.pngolymerization_Inhibited->Microtubule_Destabilization

Spindle Assembly Checkpoint Activation by this compound.
Induction of Apoptosis

Prolonged mitotic arrest induced by this compound ultimately leads to programmed cell death, or apoptosis. While the precise signaling cascade downstream of the SAC can vary between cell types, it generally involves the activation of the intrinsic (mitochondrial) apoptotic pathway. This pathway is characterized by the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

apoptosis_pathway cluster_0 Initiation cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade cluster_3 Execution Prolonged_Mitotic_Arrest Prolonged Mitotic Arrest (from SAC) Bax_Bak_Activation Bax/Bak Activation Prolonged_Mitotic_Arrest->Bax_Bak_Activation MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak_Activation->MOMP Cytochrome_c_Release Cytochrome c Release MOMP->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c_Release->Apoptosome_Formation Caspase_9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase_9_Activation Caspase_3_Activation Effector Caspase-3 Activation Caspase_9_Activation->Caspase_3_Activation Apoptosis_Execution Apoptosis Caspase_3_Activation->Apoptosis_Execution

Induction of Apoptosis by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on microtubule dynamics and cellular fate.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: Microtubule polymerization scatters light, and the increase in turbidity can be measured spectrophotometrically at 340 nm.

Materials:

  • Lyophilized porcine brain tubulin (>97% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • This compound (or avanbulin) stock solution in DMSO

  • DMSO (vehicle control)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Reconstitute tubulin to a final concentration of 3-5 mg/mL in ice-cold General Tubulin Buffer.

  • Prepare the reaction mixture on ice: To the tubulin solution, add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).

  • Add this compound (or avanbulin) or DMSO to the desired final concentrations to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization reaction by adding the tubulin reaction mixture to the wells.

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot absorbance versus time to generate polymerization curves. The initial rate of polymerization can be calculated from the slope of the linear portion of the curve. The IC50 value is determined by plotting the percentage of inhibition of the initial rate against the log of the compound concentration.

tubulin_polymerization_workflow cluster_0 Preparation cluster_1 Reaction & Measurement cluster_2 Analysis A Reconstitute Tubulin in Buffer on Ice B Prepare Reaction Mix (Tubulin, GTP, Glycerol) A->B D Add Reaction Mix to Plate (Initiate Polymerization) B->D C Aliquot this compound/DMSO into 96-well plate C->D E Incubate at 37°C in Spectrophotometer D->E F Measure Absorbance at 340 nm (every minute for 60 min) E->F G Plot Absorbance vs. Time F->G H Calculate Initial Polymerization Rate G->H I Determine IC50 H->I

Workflow for In Vitro Tubulin Polymerization Assay.
Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Flow cytometry is used to measure the fluorescence of a large population of individual cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or DMSO for the desired time period (e.g., 24, 48 hours).

  • Harvest both adherent and floating cells. Wash the cells with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

  • Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the stained cells by flow cytometry. Excite PI at 488 nm and measure fluorescence emission at ~617 nm.

  • Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V and Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells. Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • DMSO (vehicle control)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound or DMSO as described for the cell cycle analysis.

  • Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the cell populations:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Conclusion

This compound, through its active metabolite avanbulin, is a potent microtubule-destabilizing agent that effectively inhibits tubulin polymerization by binding to the colchicine site. This primary mechanism of action leads to the disruption of microtubule dynamics, resulting in a robust G2/M cell cycle arrest mediated by the spindle assembly checkpoint. Prolonged mitotic arrest ultimately triggers apoptosis, contributing to the antitumor efficacy of the drug. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview of the core pharmacology of this compound, serving as a valuable resource for ongoing research and development efforts in the field of oncology. Further quantitative studies on the specific effects of avanbulin on the dynamic instability parameters of microtubules will provide an even more detailed understanding of its precise molecular interactions and cellular consequences.

References

An In-depth Technical Guide to Lisavanbulin: Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lisavanbulin (also known as BAL101553) is a novel, orally bioavailable, and water-soluble lysine prodrug of the potent microtubule-destabilizing agent, avanbulin (BAL27862).[1][2][3] Developed as a promising therapeutic for challenging malignancies, including glioblastoma, this compound exhibits a unique mechanism of action that circumvents common resistance pathways associated with other microtubule-targeting agents.[1][2][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, and the molecular mechanism of action of this compound. Detailed methodologies for key preclinical and clinical experiments are also presented, alongside a summary of its antitumor activity.

Chemical Structure and Physicochemical Properties

This compound is chemically designated as (2S)-2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide.[5] As a prodrug, its structure is designed to enhance solubility and oral absorption, facilitating its conversion to the active compound, avanbulin, in the body.[1][3]

Table 1: Chemical and Physicochemical Properties of this compound and Avanbulin

PropertyThis compound (BAL101553)Avanbulin (BAL27862)
IUPAC Name (2S)-2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide[5]3-((4-(1-(2-(4-aminophenyl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1,2,5-oxadiazol-3-yl)amino)propanenitrile[6]
Molecular Formula C26H29N9O3[5][7]C20H17N7O2[6]
Molecular Weight 515.57 g/mol [7][8]387.39 g/mol [6]
SMILES NCCCC--INVALID-LINK--C(=O)Nc1ccc(cc1)C(=O)Cn1c2ccccc2nc1c1nonc1NCCC#NN#CCCNC1=NON=C1C2=NC3=CC=CC=C3N2CC(C4=CC=C(N)C=C4)=O[6]
InChIKey NIPZLALJRAHABJ-IBGZPJMESA-N[5][7]LSFOZQQVTWFMNS-UHFFFAOYSA-N[6]
Solubility Water-soluble lysine prodrug.[1][2] At pH 5 and 6.5, solubility is >200 μM.[3]Not specified, but this compound was developed to improve upon Avanbulin's solubility.[3]
Appearance White to off-white solid[8]Not specified

Pharmacokinetic Properties

This compound is readily absorbed upon oral administration and is converted to its active metabolite, avanbulin.[7] Preclinical studies in mice have demonstrated excellent brain penetration, a critical feature for treating central nervous system tumors like glioblastoma.[5][8][9]

Table 2: Summary of Pharmacokinetic Parameters of this compound and Avanbulin

ParameterSpeciesDose and RouteValue
Brain-to-Plasma Ratio Mice30 mg/kg, oral1.3 (at 2 hours post-dose)[8][9]
Brain-to-Plasma Ratio Mice30 mg/kg, oral1.6 (at 6 hours post-dose)[8][9]
Avanbulin Cmax (Geometric Mean) Human (GBM/High-Grade Glioma)30 mg/day, oral (Cycle 1, Day 1)~147 ng/mL[10]
Avanbulin AUC0-inf (Geometric Mean) Human (GBM/High-Grade Glioma)30 mg/day, oral (Cycle 1, Day 1)~1,575 h*ng/mL[10]

Mechanism of Action

The antitumor activity of this compound is mediated by its active form, avanbulin. Avanbulin is a potent microtubule-destabilizing agent that binds to the colchicine site on β-tubulin.[2][4] This interaction is distinct from that of other microtubule-targeting agents like taxanes and vinca alkaloids.[4]

The binding of avanbulin to tubulin inhibits tubulin polymerization, leading to the disruption of the microtubule network.[2] This interference with microtubule dynamics has profound effects on rapidly dividing cancer cells, which are highly dependent on a functional mitotic spindle for cell division.

The key downstream effects of avanbulin-mediated microtubule disruption include:

  • Activation of the Spindle Assembly Checkpoint (SAC): The SAC is a critical cellular surveillance mechanism that ensures proper chromosome segregation during mitosis. Disruption of microtubules by avanbulin activates the SAC, leading to a prolonged mitotic arrest.[1][2][7]

  • G2/M Cell Cycle Arrest: The sustained activation of the SAC prevents cells from progressing from metaphase to anaphase, resulting in a G2/M cell cycle arrest.[1]

  • Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[1]

  • Anti-Vascular Effects: Beyond its direct effects on tumor cells, this compound also exhibits anti-vascular properties by disrupting the microtubule cytoskeleton of endothelial cells, thereby affecting the tumor microenvironment.[1][2]

Lisavanbulin_Mechanism_of_Action cluster_drug Drug Administration cluster_cellular Cellular Effects This compound This compound (Oral) Avanbulin Avanbulin (Active Metabolite) This compound->Avanbulin Conversion Tubulin β-Tubulin (Colchicine Site) Avanbulin->Tubulin Binds to Vascular Anti-Vascular Effects Avanbulin->Vascular Induces Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Disruption Microtubule->Spindle Leads to SAC Spindle Assembly Checkpoint Activation Spindle->SAC G2M G2/M Cell Cycle Arrest SAC->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Mechanism of action of this compound.

Antitumor Activity

This compound has demonstrated significant antitumor activity in a range of preclinical models, including those resistant to conventional chemotherapies.[11] Its ability to cross the blood-brain barrier makes it a particularly promising agent for the treatment of glioblastoma.

Table 3: Preclinical Antitumor Activity of this compound

Cancer ModelTreatmentKey Findings
Glioblastoma Patient-Derived Xenografts (PDX) in miceThis compound monotherapy (30 mg/kg daily, oral)Significant extension in survival in 9 out of 14 PDX models (median survival extension of 9-84%).[5][9]
Glioblastoma PDX in miceThis compound in combination with radiation therapy (RT)Enhanced survival benefit compared to RT alone.[5][9]
Glioblastoma PDX in miceThis compound in combination with RT and temozolomide (TMZ)Greater survival benefit compared to RT/TMZ alone.[5][9]
Diffuse Large B-cell Lymphoma (DLBCL) cell linesAvanbulinHigh antiproliferative activity with a median IC50 of 11 nM.[4]

Experimental Protocols

The following sections describe the general methodologies used in the preclinical and clinical evaluation of this compound.

In Vitro Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of avanbulin on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Seeding: Cancer cells (e.g., glioblastoma or lymphoma cell lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[12]

  • Compound Treatment: Cells are treated with increasing concentrations of avanbulin (or a vehicle control) for a specified duration (e.g., 72 hours).[4][12]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for 1-4 hours at 37°C.[13][14]

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., acidified isopropanol or DMSO).[13][14]

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[13] Cell viability is calculated as a percentage of the vehicle-treated control.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed treat Treat with Avanbulin seed->treat incubate Incubate (e.g., 72h) treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate (1-4h) add_mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize read Read absorbance (570nm) solubilize->read end End read->end

Caption: Workflow for a typical MTT cell viability assay.

In Vivo Glioblastoma Xenograft Studies

These studies assess the antitumor efficacy of this compound in a living organism.

Protocol:

  • Tumor Implantation: Patient-derived glioblastoma cells are intracranially implanted into immunodeficient mice.[5]

  • Treatment Initiation: Once tumors are established, mice are randomized into treatment and control groups.[5]

  • Drug Administration: this compound is administered orally, typically on a daily schedule (e.g., 30 mg/kg).[5] Control groups receive a vehicle solution.

  • Monitoring: Mice are monitored daily for signs of tumor progression and toxicity.[5]

  • Endpoint Analysis: The primary endpoint is typically overall survival.[5] Tumor growth can also be monitored using imaging techniques. At the end of the study, brain tissue may be collected for pharmacokinetic and pharmacodynamic analyses.[5][8]

Tubulin Polymerization Assay

This biochemical assay directly measures the effect of avanbulin on the assembly of tubulin into microtubules.

Protocol:

  • Reaction Setup: Purified tubulin is mixed with a reaction buffer containing GTP and a fluorescence reporter in a 96-well plate.[15][16]

  • Compound Addition: Avanbulin or control compounds are added to the wells.

  • Initiation of Polymerization: The plate is warmed to 37°C to initiate tubulin polymerization.[17]

  • Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence plate reader.[15][16]

  • Data Analysis: The rate and extent of polymerization in the presence of avanbulin are compared to the control to determine its inhibitory activity. The IC50 for tubulin assembly inhibition can be calculated.[17]

Clinical Pharmacokinetic Analysis

This involves measuring the concentration of this compound and avanbulin in patient plasma over time.

Protocol:

  • Sample Collection: Blood samples are collected from patients at predefined time points before and after the administration of this compound.[7]

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Drug Extraction: this compound and avanbulin are extracted from the plasma samples.

  • LC-MS/MS Analysis: The concentrations of the parent drug and its metabolite are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7]

  • Pharmacokinetic Parameter Calculation: The concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using non-compartmental analysis.[7]

PK_Analysis_Workflow start Start collect Collect blood samples start->collect separate Separate plasma collect->separate extract Extract drug and metabolite separate->extract analyze Quantify using LC-MS/MS extract->analyze calculate Calculate PK parameters analyze->calculate end End calculate->end

Caption: Workflow for clinical pharmacokinetic analysis.

Conclusion

This compound is a promising new therapeutic agent with a well-defined mechanism of action that targets a fundamental process in cancer cell proliferation. Its favorable pharmacokinetic profile, including oral bioavailability and brain penetration, makes it a particularly attractive candidate for the treatment of glioblastoma and other challenging cancers. The preclinical and early clinical data demonstrate significant antitumor activity, warranting further investigation in late-stage clinical trials. The distinct tubulin-binding site of its active metabolite, avanbulin, suggests that this compound may be effective in tumors that have developed resistance to other classes of microtubule-targeting agents.

References

The Role of Lisavanbulin in Inducing G2/M Cell Cycle Arrest: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Lisavanbulin (BAL101553) is an innovative, orally bioavailable small-molecule prodrug that is converted in the body to its active moiety, avanbulin (BAL27862).[1][2] As a potent microtubule-destabilizing agent, avanbulin represents a significant advancement in cancer therapy, particularly for aggressive malignancies such as glioblastoma (GBM).[3][4] Its primary mechanism of action involves binding to the colchicine site on tubulin, which inhibits microtubule polymerization and disrupts the formation and function of the mitotic spindle.[1][5] This disruption activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism, leading to a robust arrest of cancer cells in the G2/M phase of the cell cycle.[6][7][8] The sustained mitotic arrest ultimately triggers apoptotic cell death, highlighting this compound's efficacy as a tumor checkpoint controller.[6][9] This technical guide provides an in-depth analysis of this compound's mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Introduction to this compound

This compound is a highly water-soluble lysine prodrug of the active compound avanbulin.[2][6] This formulation allows for oral administration and demonstrates excellent brain penetration, a critical feature for treating central nervous system tumors like glioblastoma.[10][11][12] Avanbulin's unique interaction with tubulin allows it to overcome resistance mechanisms that affect other microtubule-targeting agents (MTAs), such as those that bind to the vinca or taxane sites.[5][6] Preclinical and clinical studies have shown significant antitumor activity across a range of cancer models, including those refractory to standard chemotherapies and radiotherapy.[1][7] Early clinical trials have reported encouraging responses, including durable tumor reduction in a subset of patients with recurrent glioblastoma.[13][14]

Core Mechanism of Action: From Tubulin Binding to Cell Cycle Arrest

The induction of G2/M arrest by this compound is a multi-step process initiated by the precise targeting of microtubule dynamics.

2.1. Targeting Tubulin Polymerization Upon conversion from this compound, the active moiety avanbulin binds reversibly to tubulin heterodimers at the colchicine binding site.[1][15] X-ray crystallography has confirmed that avanbulin occupies the same site as colchicine at the intradimer interface of tubulin.[5] This binding potently inhibits the polymerization of tubulin into microtubules.[5]

2.2. Disruption of Microtubule Dynamics and Spindle Assembly Checkpoint (SAC) Activation Microtubules are essential for forming the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.[9] By inhibiting tubulin polymerization, avanbulin destabilizes microtubules and prevents the formation of a functional mitotic spindle.[6][16] This impairment of the spindle's ability to properly attach to chromosomes leads to the activation of the Spindle Assembly Checkpoint (SAC).[4][6] The SAC is a crucial safety mechanism that ensures the fidelity of chromosome segregation by delaying the onset of anaphase until all chromosomes are correctly attached to the spindle.[17]

2.3. Induction of G2/M Arrest and Apoptosis The sustained activation of the SAC by avanbulin-induced microtubule disruption results in a prolonged block in mitotic progression, effectively arresting the cancer cells in the G2/M phase of the cell cycle.[6][9] This mitotic arrest is a key antitumor mechanism.[6] Immunohistochemical analyses of tumors treated with this compound show a significant increase in the mitotic marker phospho-histone H3, confirming this mode of action.[10] If the cell is unable to resolve the spindle defects and satisfy the SAC, this prolonged arrest ultimately leads to programmed cell death (apoptosis).[1][9]

G2M_Arrest_Pathway cluster_drug Drug Action cluster_cellular Cellular Mechanism cluster_outcome Cellular Outcome This compound This compound (Prodrug) BAL101553 Avanbulin Avanbulin (Active Moiety) BAL27862 This compound->Avanbulin Metabolic Conversion Tubulin Binds to Colchicine Site on Tubulin Heterodimers Avanbulin->Tubulin Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Disruption Microtubule Destabilization & Mitotic Spindle Disruption Polymerization->Disruption SAC Activation of Spindle Assembly Checkpoint (SAC) Disruption->SAC Arrest G2/M Cell Cycle Arrest SAC->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Flow_Cytometry_Workflow start Plate Cells treat Treat with this compound & Vehicle Control start->treat harvest Harvest Cells (Adherent + Floating) treat->harvest wash_pbs Wash with PBS harvest->wash_pbs fix Fix in 70% Ethanol wash_pbs->fix wash_stain Wash & Resuspend in Staining Buffer fix->wash_stain stain Add PI & RNase A wash_stain->stain incubate Incubate in Dark stain->incubate acquire Acquire Data on Flow Cytometer incubate->acquire analyze Analyze DNA Content Histogram acquire->analyze Tubulin_Assay_Workflow reagents Prepare Reagents on Ice: Tubulin, GTP, Buffer, Avanbulin, Reporter mix Combine Reagents in Pre-Warmed 96-Well Plate reagents->mix incubate Incubate at 37°C mix->incubate read Kinetic Reading: Measure Fluorescence/Absorbance Over Time incubate->read analyze Analyze Polymerization Curves (Signal vs. Time) read->analyze SAC_Pathway Avanbulin Avanbulin Disruption Mitotic Spindle Disruption Avanbulin->Disruption SAC Spindle Assembly Checkpoint (SAC) Activation Disruption->SAC APCC Anaphase-Promoting Complex (APC/C) SAC->APCC Inhibits CyclinB Cyclin B1 Degradation APCC->CyclinB Mediates CDK1 Active Cyclin B1/CDK1 Complex Arrest Mitotic Arrest (G2/M Phase) CDK1->Arrest pHH3 Increased Phospho-Histone H3 Arrest->pHH3 is a marker of

References

Lisavanbulin's Blood-Brain Barrier Penetration in Rodent Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lisavanbulin (BAL101553) is a novel, orally bioavailable, small-molecule tumor checkpoint controller currently under investigation for the treatment of aggressive brain tumors, including glioblastoma (GBM). A significant hurdle in the effective pharmacological treatment of central nervous system (CNS) malignancies is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents most solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS. Many potent chemotherapeutic agents fail in the context of brain tumors due to their inability to achieve therapeutic concentrations in the brain.[1]

This technical guide provides an in-depth review of the preclinical evidence demonstrating this compound's ability to penetrate the BBB in rodent models. It summarizes the quantitative data, details the experimental protocols used for assessment, and visualizes the key mechanisms and workflows involved.

Mechanism of Action

This compound is a water-soluble lysine prodrug of its active moiety, avanbulin (BAL27862).[1][2] Following administration, this compound is converted into avanbulin, a potent microtubule-destabilizing agent.[3] Avanbulin exerts its anti-tumor effects by binding to the colchicine site on tubulin heterodimers.[3] This interaction inhibits microtubule assembly, disrupting the formation and function of the mitotic spindle.[3][4]

The disruption of microtubule dynamics triggers the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation during mitosis.[1][2][5] Persistent activation of the SAC in cancer cells leads to a prolonged mitotic arrest, ultimately inducing apoptotic cell death.[2][5] This mechanism of action may also confer a radiosensitizing effect, as cells arrested in mitosis are highly sensitive to DNA damage induced by radiation.[2]

G Figure 1: this compound's Cellular Mechanism of Action cluster_systemic Systemic Circulation cluster_cell Tumor Cell This compound This compound (Prodrug) Avanbulin_p Avanbulin (Active Moiety) This compound->Avanbulin_p Conversion Avanbulin_c Avanbulin Avanbulin_p->Avanbulin_c Crosses Cell Membrane Tubulin Tubulin Heterodimers Avanbulin_c->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Avanbulin_c->Microtubules Inhibits Tubulin->Microtubules SAC Spindle Assembly Checkpoint (SAC) Microtubules->SAC Disruption Activates Arrest Mitotic Arrest (G2/M) SAC->Arrest Induces Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Leads to G Figure 2: Role of Efflux Pumps on Avanbulin BBB Penetration cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_wt Wild-Type (WT) Mice cluster_tko TKO Mice (No P-gp/BCRP) Pump Efflux Pumps (P-gp, BCRP) Blood Blood (Plasma) Pump->Blood Active Efflux Pump->Blood Brain Brain Parenchyma Avanbulin_Brain Avanbulin Pump->Avanbulin_Brain Avanbulin_Blood Avanbulin Avanbulin_Blood->Pump Passive Diffusion Avanbulin_Blood->Pump Avanbulin_Brain_TKO Higher Avanbulin Concentration Avanbulin_Blood_TKO Avanbulin BBB_TKO Endothelial Cell Avanbulin_Blood_TKO->BBB_TKO Passive Diffusion BBB_TKO->Avanbulin_Brain_TKO G Figure 3: Experimental Workflow for BBB Penetration Assessment cluster_animals Rodent Models cluster_results Data Analysis start Start dosing Oral Administration (30 mg/kg this compound) start->dosing wt FVB Wild-Type Mice dosing->wt tko TKO Mice (Mdr1a/b⁻/⁻ Bcrp1⁻/⁻) dosing->tko sacrifice Euthanasia at Time Points (2h & 6h) wt->sacrifice tko->sacrifice collection Sample Collection sacrifice->collection analysis Quantification via LC-MS/MS collection->analysis conc Brain & Plasma Concentrations analysis->conc ratio Calculate B:P Ratio conc->ratio end End ratio->end

References

Early-Phase Clinical Development of Lisavanbulin: A Technical Review of its Application in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lisavanbulin (BAL101553), the prodrug of the microtubule-destabilizing agent avanbulin (BAL27862), has emerged as a promising therapeutic candidate for solid tumors, particularly aggressive brain cancers like glioblastoma (GBM). Its ability to cross the blood-brain barrier addresses a significant challenge in neuro-oncology. This technical guide synthesizes the available data from early-phase clinical trials, providing a comprehensive overview of this compound's mechanism of action, clinical efficacy, safety profile, and pharmacokinetic properties. Detailed experimental protocols from key studies are presented, alongside a critical evaluation of the predictive biomarker strategies that have been explored.

Introduction

Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy.[1][2] this compound represents a novel MTA that distinguishes itself through its unique interaction with tubulin and its activity in tumor models resistant to conventional MTAs.[2][3] this compound is a water-soluble lysine prodrug of the active compound avanbulin.[3] Avanbulin binds to the colchicine site of tubulin, leading to the destabilization of microtubules. This disruption of microtubule dynamics activates the spindle assembly checkpoint, ultimately inducing tumor cell death.[4][5][6][7] Preclinical studies have demonstrated its ability to penetrate the brain and exert anti-tumor activity in orthotopic glioblastoma models.[4][5] This has prompted its investigation in early-phase clinical trials for patients with advanced solid tumors and high-grade gliomas.

Mechanism of Action: Microtubule Destabilization

This compound's mechanism of action centers on the disruption of microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell structure.

Lisavanbulin_Mechanism_of_Action cluster_0 Cellular Environment This compound This compound Avanbulin Avanbulin This compound->Avanbulin Conversion (Prodrug) Tubulin_Heterodimers Tubulin_Heterodimers Avanbulin->Tubulin_Heterodimers Binds to Colchicine Site Microtubule Microtubule Tubulin_Heterodimers->Microtubule Inhibits Polymerization Spindle_Assembly_Checkpoint Spindle_Assembly_Checkpoint Microtubule->Spindle_Assembly_Checkpoint Disruption Activates Cell_Death Cell_Death Spindle_Assembly_Checkpoint->Cell_Death Induces

Figure 1: this compound's Mechanism of Action.

Early-Phase Clinical Trial Results

This compound has been evaluated in several early-phase clinical trials, primarily in patients with recurrent glioblastoma and other advanced solid tumors. The studies have explored both oral and intravenous formulations.

Phase 1/2a Study of Oral this compound (NCT02490800)

This first-in-human, open-label study assessed the safety, tolerability, and anti-tumor activity of once-daily oral this compound in patients with advanced solid tumors, recurrent glioblastoma, or high-grade glioma.[8]

In the phase 1 portion of the study, among 28 evaluable patients with relapsed GBM or recurrent high-grade glioma, notable responses were observed.[3] One patient achieved a confirmed complete radiological response, while another had a confirmed durable partial response with a 94% tumor reduction.[3] Seven other patients experienced stable disease, resulting in a disease control rate of 32.1%.[3] Two patients remained on treatment for over four years.[9] The overall disease control rate for patients with relapsed brain tumors in both phases of the study was 37.8% (14 out of 37 patients).[3]

The Phase 2a part of the study used a Simon's two-stage design to prospectively investigate the response-predictive value of end-binding protein 1 (EB1).[4][5] Of the 629 patients prescreened, 64 (10.2%) had EB1-positive archival GBM tissue, and 18 of these patients received 25 mg of oral this compound daily.[4][5] In the first stage, among 9 evaluable patients, one had a partial response and another showed a 44% reduction in target lesion area.[4][5] However, the formal criteria to proceed to the second stage were not met, and the study was closed.[4][5]

In the phase 1 dose-escalation part for solid tumors, 26 patients were treated in six cohorts with doses ranging from 2 to 30 mg/day.[3] The most common treatment-related adverse events were fatigue, diarrhea, and hyponatremia.[3] Dose-limiting toxicities, primarily reversible grade 3 or 4 hyponatremia and grade 2 hallucinations, were observed at the 20 mg/day and 30 mg/day dose levels.[3] Consequently, the maximum tolerated dose (MTD) for patients with solid tumors was determined to be 16 mg/day.[3] For patients with glioblastoma or other high-grade gliomas, the MTD was 30 mg/day.[9] In the phase 2a cohort, two of 18 patients (11.1%) experienced treatment-related serious adverse events.[3]

Pharmacokinetic analysis demonstrated that the maximum concentration (Cmax) and the area under the curve (AUC) of avanbulin increased with escalating doses of this compound from 8 to 35 mg/day.[3] At the 30 mg/day dose, the Cmax and AUC0–inf on cycle 1 day 1 were approximately 147 ng/mL and 1,575 h*ng/mL, respectively.[3]

Dose of this compound Geometric Mean Cmax (Cycle 1, Day 1) Geometric Mean AUC0–last (Cycle 1, Day 1) Geometric Mean Cmax (Cycle 2, Day 1) Geometric Mean AUC0–last (Cycle 2, Day 1)
15 mg/day~77 ng/mL (estimated)~1050 hng/mL (estimated)Data not availableData not available
30 mg/day147 ng/mL1575 hng/mLData not availableData not available
Table 1: Pharmacokinetic Parameters of Avanbulin with Oral this compound Administration.[3]
Phase 2a Study of Intravenous this compound (NCT02895360)

This study evaluated the safety and anti-tumor activity of this compound administered as a 48-hour intravenous infusion in patients with platinum-resistant or refractory ovarian cancer and patients with first recurrence of glioblastoma.[1][10]

In the glioblastoma cohort (12 patients), one patient had a partial response with a greater than 90% reduction in glioblastoma area, and another patient had stable disease after eight cycles of treatment.[1][10] In the ovarian cancer cohort (11 patients), three patients had stable disease with reductions in lesion size after two cycles.[1][10]

This compound was well-tolerated in both cohorts.[1][10] Of the 23 patients, 13 (56.5%) experienced treatment-related adverse events, the majority of which were mild to moderate.[1][10] Four patients had grade 3/4 related adverse events.[1][10] No adverse events led to the permanent discontinuation of treatment.[1][10]

Phase 1 Study in Newly Diagnosed Glioblastoma (ABTC1601; NCT03250299)

This multicenter phase 1 study was designed to determine the MTD of oral this compound in combination with standard radiation therapy in patients with newly diagnosed MGMT promoter unmethylated glioblastoma.[11][12][13]

The median overall survival (OS) was 12.8 months, and the median progression-free survival (PFS) was 7.7 months.[11]

Twenty-six patients were enrolled and treated at five different dose levels of this compound (4 mg, 6 mg, 8 mg, 12 mg, and 15 mg) administered daily for 6 weeks concurrently with radiation.[11][13] The initial starting dose of 8 mg was decreased to 4 mg due to a case of Grade 4 aseptic meningoencephalitis.[11][13] Dose-limiting toxicities of grade 2 confusion and memory impairment were observed at the 12 mg dose.[12][13] The maximum studied safe dose was determined to be 15 mg daily during radiation.[11]

Study ID Phase Patient Population This compound Dose & Regimen Key Efficacy Results Key Safety Findings
NCT024908001/2aRecurrent GBM/HGG, Advanced Solid TumorsOral, 2-30 mg/dayDCR: 32.1% (Phase 1, GBM/HGG)MTD: 16 mg/day (solid tumors), 30 mg/day (GBM/HGG). Common AEs: fatigue, diarrhea, hyponatremia.[3][9]
NCT028953602aRecurrent GBM, Ovarian CancerIV, 70 mg/m² (48h infusion)1 PR in GBM cohortWell-tolerated; majority of AEs were mild to moderate.[1][10]
ABTC1601 (NCT03250299)1Newly Diagnosed uMGMT GBMOral, 4-15 mg/day + RTMedian OS: 12.8 months; Median PFS: 7.7 monthsMax studied safe dose: 15 mg/day with RT. DLTs: aseptic meningoencephalitis, confusion, memory impairment.[11][12][13]
Table 2: Summary of Key Early-Phase Clinical Trials of this compound.

Experimental Protocols

Phase 1/2a Oral this compound Study (NCT02490800)
  • Study Design: This was a first-in-human, open-label, dose-escalation (Phase 1) and expansion (Phase 2a) study.[8] The Phase 1 portion followed a standard 3+3 dose-escalation design. The Phase 2a portion utilized a Simon's two-stage design.[4][5]

  • Patient Population: The Phase 1 portion enrolled patients with histologically or cytologically confirmed advanced or recurrent solid tumors, or histologically confirmed recurrent or progressive GBM or high-grade glioma, who had failed standard therapy.[8] The Phase 2a portion enrolled patients with recurrent, histologically confirmed glioblastoma with tumor tissue positive for EB1.[8]

  • Treatment: this compound was administered orally once daily in 28-day cycles.[8]

  • Assessments: Tumor response was evaluated using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1 for solid tumors and Response Assessment in Neuro-Oncology (RANO) criteria for GBM/HGG.[8] Safety and tolerability were monitored throughout the study. Pharmacokinetic parameters were also assessed.

  • Biomarker Analysis: Archival tumor tissue was analyzed for EB1 expression by immunohistochemistry (IHC).[4][5] RNA sequencing (RNA-seq) was performed on archival GBM tissues to identify potential response-predictive gene signatures.[4][5]

NCT02490800_Workflow cluster_0 Phase 1 Dose Escalation cluster_1 Phase 2a Expansion P1_Enrollment Enrollment: Advanced Solid Tumors or Recurrent GBM/HGG P1_Dosing 3+3 Dose Escalation (2-30 mg/day) P1_Enrollment->P1_Dosing P1_Assessment Safety, Tolerability, PK RECIST/RANO P1_Dosing->P1_Assessment P1_Outcome Determine MTD P1_Assessment->P1_Outcome P2_Screening Prescreening for EB1+ Recurrent GBM P2_Enrollment Enrollment of EB1+ Patients P2_Screening->P2_Enrollment P2_Dosing This compound 25 mg/day P2_Enrollment->P2_Dosing P2_Biomarker RNA-seq on Archival Tissue P2_Enrollment->P2_Biomarker P2_Assessment Simon's Two-Stage Design ORR Assessment (RANO) P2_Dosing->P2_Assessment Biomarker_Strategy Initial_Hypothesis EB1 as a Predictive Biomarker Phase2a_Testing Prospective Testing in EB1+ GBM Initial_Hypothesis->Phase2a_Testing Result_Inconclusive EB1 Not a Reliable Predictor Phase2a_Testing->Result_Inconclusive New_Approach RNA-seq Analysis of Archival Tissue Result_Inconclusive->New_Approach Identified_Signature Five-Gene Signature (Homeobox Gene Downregulation) New_Approach->Identified_Signature Future_Direction Further Evaluation of Gene Signature Identified_Signature->Future_Direction

References

The Pharmacokinetics and Pharmacodynamics of Lisavanbulin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lisavanbulin (also known as BAL101553) is a novel, orally available, small-molecule prodrug of the active moiety avanbulin (BAL27862).[1] Avanbulin is a microtubule-destabilizing agent that has demonstrated promising anti-tumor activity in various preclinical cancer models, including those resistant to conventional microtubule-targeting agents.[2][3] This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, with a focus on its development for the treatment of glioblastoma (GBM), an aggressive form of brain cancer. This compound's ability to cross the blood-brain barrier makes it a promising candidate for this indication.[4][5]

Pharmacokinetics

This compound is rapidly and extensively converted to its active moiety, avanbulin. Therefore, the pharmacokinetic profile of avanbulin is the most relevant for assessing its clinical activity.

Absorption and Bioavailability

Following oral administration, this compound is absorbed and converted to avanbulin. In a phase 1/2a clinical trial (NCT02490800) in patients with high-grade glioma or glioblastoma, the pharmacokinetic parameters of avanbulin were assessed after once-daily oral administration of this compound.[4][6]

Dose Proportionality and Key Pharmacokinetic Parameters

Pharmacokinetic data from the NCT02490800 study demonstrated that the exposure to avanbulin, as measured by Cmax (maximum plasma concentration) and AUC (area under the concentration-time curve), increased in a dose-proportional manner with increasing oral doses of this compound ranging from 8 to 35 mg/day.[7]

At the maximum tolerated dose (MTD) of 30 mg/day for patients with glioblastoma or high-grade glioma, the following pharmacokinetic parameters for avanbulin were observed on Cycle 1, Day 1:[7]

ParameterValueUnit
Cmax~147ng/mL
AUC0-inf~1,575h*ng/mL

A two-fold increase in the this compound dose from 15 to 30 mg/day resulted in an approximate 1.9-fold and 1.3-fold increase in the geometric mean Cmax of avanbulin on Cycle 1, Day 1 and Cycle 2, Day 1, respectively. The corresponding increases in AUC0-last were 1.5-fold and 1.6-fold.[7]

Pharmacodynamics

Mechanism of Action

Avanbulin, the active moiety of this compound, exerts its anti-tumor effects by disrupting microtubule dynamics.[2] It binds to the colchicine site on tubulin heterodimers, which prevents their polymerization into microtubules.[2][8] This disruption of microtubule formation leads to the activation of the Spindle Assembly Checkpoint (SAC), a critical cell cycle checkpoint that ensures proper chromosome segregation during mitosis.[2][9]

Persistent SAC activation due to microtubule disruption ultimately triggers mitotic catastrophe and apoptosis (programmed cell death) in cancer cells.[3] Preclinical studies have confirmed that treatment with avanbulin leads to an increase in G2/M cell cycle arrest and apoptosis in glioblastoma models.[3]

cluster_0 Cellular Environment This compound This compound (Oral Prodrug) Avanbulin Avanbulin (Active Moiety) This compound->Avanbulin Conversion Tubulin Tubulin Heterodimers Avanbulin->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits SAC Spindle Assembly Checkpoint (SAC) Microtubules->SAC Disruption Activates Mitosis Mitosis SAC->Mitosis Arrests Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Leads to

Caption: Signaling pathway of this compound's mechanism of action.

Biomarkers of Response

End-binding protein 1 (EB1) is a protein that plays a role in regulating microtubule dynamics. In early clinical studies, strong expression of EB1 in glioblastoma tissue, as determined by immunohistochemistry (IHC), was investigated as a potential predictive biomarker for response to this compound.[10] However, subsequent analysis from the Phase 2a part of the NCT02490800 study indicated that EB1-IHC positivity did not show sufficient enrichment for response.[10]

Further exploratory analysis in the NCT02490800 study identified a five-gene signature based on RNA sequencing of archival glioblastoma tissues. This signature was found to be predictive of response to this compound, irrespective of EB1 expression or IDH mutation status.[10] The signature is characterized by the downregulation of homeobox genes, which may be involved in the control of microtubule dynamics.[10]

Experimental Protocols

Pharmacokinetic Analysis

In the phase 1 study of this compound in combination with radiation in newly diagnosed glioblastoma, blood samples for pharmacokinetic analysis were collected at the following time points on days 1 and 22: pre-dose (0), and 0.5, 1, 2, 4, 6, and 24 hours post-lisavanbulin administration.[4] Plasma concentrations of this compound and its active metabolite, avanbulin, were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[4]

The concentration-time profiles of this compound and avanbulin were analyzed using non-compartmental methods with Phoenix WinNonlin software.[4] Key pharmacokinetic parameters such as Cmax and Tmax (time to reach Cmax) were obtained directly from the experimental observations. The area under the plasma concentration-time curve (AUC) was calculated using the linear trapezoidal rule.[4]

cluster_workflow Pharmacokinetic Analysis Workflow Patient Patient Dosing (Oral this compound) Blood_Sampling Serial Blood Sampling (Days 1 & 22) Patient->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LC_MS_MS LC-MS/MS Analysis (Quantification of Avanbulin) Plasma_Separation->LC_MS_MS Data_Analysis Non-Compartmental Analysis (Phoenix WinNonlin) LC_MS_MS->Data_Analysis PK_Parameters Determination of Cmax, Tmax, AUC Data_Analysis->PK_Parameters

Caption: Experimental workflow for pharmacokinetic analysis.

Pharmacodynamic Analysis (Preclinical)

In preclinical studies, the effect of avanbulin on the cell cycle of glioblastoma cells was assessed.[3] This typically involves treating cancer cell lines with the compound and then using flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[3]

The induction of apoptosis by avanbulin was also evaluated in preclinical models.[3] Common methods for assessing apoptosis include Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or assays that measure the activity of caspases, which are key enzymes in the apoptotic pathway.

Conclusion

This compound is a promising oral prodrug of the microtubule-destabilizing agent avanbulin. It exhibits a dose-proportional pharmacokinetic profile and has demonstrated anti-tumor activity in glioblastoma, a challenging cancer to treat. The mechanism of action, involving the disruption of microtubule dynamics and activation of the spindle assembly checkpoint, is well-characterized. While the initial biomarker strategy focused on EB1 expression, a more recent RNA-based signature appears to be a more robust predictor of response. Further clinical development of this compound, guided by this biomarker signature, is warranted to fully elucidate its therapeutic potential in patients with glioblastoma.

References

Methodological & Application

Application Notes and Protocols for Lisavanbulin in Orthotopic Glioblastoma Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lisavanbulin (BAL101553) is a novel, orally bioavailable small-molecule tumor checkpoint controller that acts as a prodrug for its active moiety, avanbulin (BAL27862).[1] Avanbulin disrupts microtubule dynamics by binding to tubulin, leading to mitotic arrest and subsequent tumor cell death.[2][3] A key advantage of this compound in the context of glioblastoma (GBM) is its ability to cross the blood-brain barrier, achieving therapeutic concentrations within the brain.[1][4][5] Preclinical studies utilizing orthotopic glioblastoma mouse models, particularly patient-derived xenografts (PDXs), have demonstrated its efficacy both as a monotherapy and in combination with standard-of-care treatments like radiation (RT) and temozolomide (TMZ).[1][2][4] These application notes provide a comprehensive protocol for the use of this compound in such preclinical models.

Mechanism of Action

This compound's active form, avanbulin, functions as a microtubule destabilizer. It binds to the colchicine site on tubulin, which is distinct from the binding sites of other microtubule-targeting agents like taxanes and vinca alkaloids.[3] This interaction disrupts the formation and organization of the mitotic spindle, activating the spindle assembly checkpoint (SAC).[3][6] The sustained activation of the SAC ultimately triggers apoptosis in rapidly dividing cancer cells.[3] Furthermore, preclinical evidence suggests that the protein EB1 (end-binding protein 1), a regulator of microtubule dynamics, may serve as a predictive biomarker for response to this compound.[7][8][9][10] Some studies also indicate a dual mechanism of action, where this compound not only targets tumor cells but also the tumor vasculature.[2][3]

Lisavanbulin_Mechanism_of_Action cluster_cell Glioblastoma Cell This compound This compound (Oral) Avanbulin Avanbulin (Active Moiety) This compound->Avanbulin Conversion BBB Blood-Brain Barrier Tubulin Tubulin Avanbulin->Tubulin Binds to Colchicine Site Microtubules Microtubule Disruption Tubulin->Microtubules Inhibits Polymerization SAC Spindle Assembly Checkpoint Activation Microtubules->SAC Apoptosis Apoptosis SAC->Apoptosis

Caption: Mechanism of action of this compound in glioblastoma cells.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in orthotopic GBM mouse models.

Table 1: this compound Monotherapy Efficacy in Orthotopic GBM PDX Models

PDX ModelTreatment GroupMedian Survival (Days)Survival Extension (%)Significance (p-value)Reference
GBM6Vehicle48--[1]
This compound (30 mg/kg, daily)6025< 0.01[1]
GBM12Vehicle23--[1]
This compound (30 mg/kg, daily)3135< 0.01[1]
Various (9 of 14 models)This compound-9 - 84< 0.01[11]

Table 2: this compound in Combination with Standard of Care

PDX ModelTreatment GroupMedian Survival (Days)Significance vs. SoC (p-value)Reference
GBM6RT alone69-[11]
RT + this compound900.0001[11]
GBM26RT/TMZ121-[11]
RT/TMZ + this compound1720.04[11]
GBM39RT/TMZ249-[11]
RT/TMZ + this compound5020.0001[11]
GBM150RT alone73-[11]
RT + this compound1430.06[11]

Experimental Protocols

Orthotopic Glioblastoma Mouse Model Establishment

This protocol outlines the procedure for establishing orthotopic glioblastoma tumors in immunodeficient mice using patient-derived xenograft (PDX) cells.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • GBM PDX cells

  • Stereotactic frame

  • Anesthesia machine (e.g., isoflurane)

  • Micro-syringe (e.g., Hamilton syringe)

  • Surgical tools (scalpel, forceps, etc.)

  • Cell culture medium (e.g., DMEM/F12)

  • Matrigel (optional)

  • Betadine and alcohol swabs

  • Sutures or wound clips

Procedure:

  • Culture GBM PDX cells under appropriate conditions.

  • Harvest and resuspend the cells in serum-free medium or a mixture with Matrigel at a concentration of 1 x 10^5 to 5 x 10^5 cells in 2-5 µL.

  • Anesthetize the mouse using isoflurane and secure it in the stereotactic frame.

  • Create a midline incision on the scalp to expose the skull.

  • Using stereotactic coordinates, drill a small burr hole in the skull over the desired injection site (e.g., right striatum).

  • Slowly inject the cell suspension into the brain parenchyma using the micro-syringe.

  • Withdraw the needle slowly to prevent reflux.

  • Close the incision with sutures or wound clips.

  • Monitor the animals for recovery and tumor growth (e.g., by bioluminescence imaging if using luciferase-expressing cells or by monitoring for neurological signs).

Experimental_Workflow start Start implant Orthotopic Implantation of GBM PDX Cells start->implant randomize Tumor Establishment & Randomization implant->randomize treatment Treatment Initiation (this compound +/- RT/TMZ) randomize->treatment monitor Monitor Survival and Tumor Growth treatment->monitor endpoint Endpoint Analysis (IHC, Pharmacokinetics) monitor->endpoint end End endpoint->end

Caption: General experimental workflow for this compound studies in orthotopic GBM models.

This compound Administration

This compound is orally bioavailable and can be administered daily.

Materials:

  • This compound (BAL101553)

  • Vehicle (e.g., sterile water or as specified by the supplier)

  • Oral gavage needles

Procedure:

  • Prepare the this compound solution in the appropriate vehicle at the desired concentration (e.g., 30 mg/kg).[1]

  • Administer the solution to the mice via oral gavage.

  • For monotherapy studies, daily administration (Monday through Sunday) is typically performed.[1]

  • For combination studies with radiation, this compound dosing can be initiated concurrently with RT and continued until the endpoint.[1][11]

  • In combination with RT and TMZ, this compound is administered daily, while RT is given in fractions (e.g., 2 Gy for 5 days a week for 2 weeks) and TMZ is administered concurrently and/or as adjuvant therapy.[1]

Endpoint Analysis

A. Survival Studies:

  • Monitor mice daily for signs of tumor progression (e.g., weight loss, neurological deficits).

  • Euthanize mice when they become moribund.

  • Record the date of euthanasia to determine survival duration.

  • Analyze survival data using Kaplan-Meier curves and log-rank tests.[12]

B. Pharmacodynamic and Biomarker Analysis:

  • At specified time points after the final dose, euthanize a subset of mice.

  • Harvest brains and fix them in formalin for paraffin embedding.

  • Perform immunohistochemistry (IHC) for markers of mitotic arrest (e.g., phospho-histone H3) and proliferation (e.g., Ki67).[1][4]

  • Apoptosis can be assessed by TUNEL staining.[1]

  • Quantify staining using image analysis software.

C. Pharmacokinetic Analysis:

  • At various time points after this compound administration (e.g., 2 and 6 hours), collect blood and brain tissue.[4][11]

  • Determine the concentrations of this compound and its active metabolite, avanbulin, in plasma and brain tissue using liquid chromatography with tandem mass spectrometry (LC-MS/MS).[4][11]

Conclusion

This compound has demonstrated significant preclinical activity in orthotopic glioblastoma mouse models, supporting its clinical development for this challenging disease. The protocols and data presented here provide a framework for researchers to further investigate the efficacy and mechanisms of this compound in glioblastoma. Careful consideration of the experimental design, including the choice of PDX model, treatment schedule, and endpoint analysis, is crucial for obtaining robust and clinically relevant results.

References

Application Notes & Protocols for Establishing Patient-Derived Xenograft (PDX) Models for Lisavanbulin Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have become a cornerstone of preclinical cancer research.[1][2] These models are more representative of the patient's cancer than traditional cell line-derived xenografts as they better maintain the three-dimensional architecture, cellular heterogeneity, and molecular characteristics of the original tumor.[3][4][5] This high fidelity makes PDX models an invaluable tool for evaluating the efficacy of novel therapeutic agents and for developing personalized medicine strategies.[1][6]

Lisavanbulin (BAL101553) is a novel, orally bioavailable microtubule-destabilizing agent that has shown promising antitumor activity in various preclinical cancer models, including glioblastoma.[7][8] It is a prodrug of avanbulin (BAL27862), which acts by binding to the colchicine site on tubulin, leading to the disruption of microtubule organization. This triggers the spindle assembly checkpoint, causing cell cycle arrest in the G2/M phase and ultimately inducing tumor cell death.[8][9][10] this compound has also demonstrated the ability to cross the blood-brain barrier, making it a promising candidate for treating brain tumors.[7][10]

These application notes provide a detailed protocol for establishing PDX models and subsequently using them to evaluate the in vivo efficacy of this compound.

I. Establishment of Patient-Derived Xenograft (PDX) Models

This section outlines the critical steps for the successful engraftment and propagation of patient tumors in immunodeficient mice.

1.1. Workflow for PDX Model Establishment

The overall process for generating PDX models is depicted below.

PDX_Establishment_Workflow cluster_patient Patient cluster_lab Laboratory p1 Tumor Tissue Acquisition (Surgery or Biopsy) l1 Tissue Processing (Fragmentation) p1->l1 < 3h l2 Implantation into Immunodeficient Mice (F0) l1->l2 l3 Tumor Growth Monitoring l2->l3 l4 Tumor Harvest & Passaging (F1, F2...) l3->l4 Tumor reaches ~1.5 cm l4->l2 Re-implantation l5 Model Characterization (Histology, Genomics) l4->l5 l6 Cryopreservation l4->l6

Figure 1: Workflow for establishing patient-derived xenograft (PDX) models.

1.2. Experimental Protocol: PDX Establishment

1.2.1. Materials:

  • Sterile transport medium (e.g., RPMI-1640 with antibiotics)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile surgical instruments (scalpels, forceps, scissors)

  • Petri dishes

  • Immunodeficient mice (e.g., NOD-SCID, NSG)[1]

  • Anesthetics (e.g., ketamine/xylazine cocktail)

  • Heating pad

  • Tissue adhesive or sutures

  • 10-gauge trochar (for subcutaneous implantation)[11]

1.2.2. Procedure:

  • Tumor Tissue Acquisition:

    • Collect fresh tumor tissue from patients following surgery or biopsy under sterile conditions.[12]

    • Immediately place the tissue in sterile transport medium on ice.

    • Transport the tissue to the laboratory for processing within 3 hours of collection.[12]

  • Tissue Processing:

    • In a sterile biosafety cabinet, wash the tumor tissue with cold PBS to remove any blood or necrotic tissue.

    • Transfer the tissue to a sterile Petri dish containing a small amount of PBS.

    • Using sterile scalpels, mince the tumor into small fragments of approximately 2-3 mm³.[1][12]

  • Implantation:

    • Anesthetize the immunodeficient mouse using an appropriate anesthetic protocol.[12]

    • Shave the hair from the implantation site (typically the dorsal flank for subcutaneous models).[12]

    • Subcutaneous Implantation:

      • Make a small incision in the skin.[12]

      • Using a 10-gauge trochar, insert 2-4 tumor fragments into the subcutaneous space.[11][12]

    • Orthotopic Implantation (Example: Mammary Fat Pad):

      • This technique is more complex and site-specific, but it provides a more relevant tumor microenvironment.[2][3][13]

      • Follow established surgical protocols for the specific organ of interest.[3]

    • Close the incision with tissue adhesive or sutures.[12]

    • Place the mouse on a heating pad for recovery.[12]

  • Tumor Growth Monitoring:

    • Monitor the mice bi-weekly for tumor growth.

    • Measure the tumor dimensions (length and width) using calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor the overall health and body weight of the mice.

  • Tumor Passaging:

    • When the tumor reaches approximately 1.5 cm in diameter, euthanize the mouse.[12]

    • Aseptically resect the tumor.[12]

    • A portion of the tumor can be used for further passaging into new host mice (F1, F2, etc.), cryopreserved for future use, or fixed for histological and molecular analysis.[12]

1.3. Model Characterization

To ensure the PDX model faithfully represents the original patient tumor, a thorough characterization is essential.

1.3.1. Histological Analysis:

  • Fix a portion of the tumor tissue in 10% neutral buffered formalin and embed in paraffin.

  • Perform Hematoxylin and Eosin (H&E) staining to compare the morphology of the PDX tumor with the original patient tumor.[14][15]

  • Immunohistochemistry (IHC) can be used to assess the expression of key cancer-specific markers.[14]

1.3.2. Molecular Analysis:

  • Short Tandem Repeat (STR) analysis should be performed to confirm that the PDX model is of human origin and to fingerprint the specific tumor line.[11]

  • Genomic and transcriptomic analyses (e.g., whole-exome sequencing, RNA-seq) can be conducted to compare the molecular landscape of the PDX model to the parental tumor.[4][16]

II. This compound Efficacy Testing in PDX Models

Once a PDX model is established and characterized, it can be used for preclinical drug efficacy studies.

2.1. This compound's Mechanism of Action

This compound disrupts microtubule dynamics, leading to mitotic arrest and subsequent cell death.

Lisavanbulin_Pathway cluster_drug Drug Action cluster_cell Tumor Cell This compound This compound (Prodrug) Avanbulin Avanbulin (Active Moiety) This compound->Avanbulin Metabolism Tubulin Tubulin Dimers Avanbulin->Tubulin Binds to Colchicine Site Microtubules Microtubule Instability Tubulin->Microtubules Disrupts Polymerization SAC Spindle Assembly Checkpoint (SAC) Activation Microtubules->SAC G2M G2/M Phase Cell Cycle Arrest SAC->G2M Apoptosis Apoptosis (Tumor Cell Death) G2M->Apoptosis

Figure 2: Simplified signaling pathway of this compound's mechanism of action.

2.2. Experimental Protocol: In Vivo Efficacy Study

2.2.1. Materials:

  • Established and characterized PDX models.

  • This compound (formulated for oral administration).

  • Vehicle control.

  • Gavage needles.

  • Calipers for tumor measurement.

2.2.2. Procedure:

  • Animal Cohort Establishment:

    • Expand the desired PDX model to generate a sufficient number of tumor-bearing mice.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).

  • Drug Administration:

    • Administer this compound orally (e.g., daily) at the desired dose (e.g., 30 mg/kg).[17]

    • Administer the vehicle control to the control group using the same schedule and route.

    • Treatment can be administered as a monotherapy or in combination with other standard-of-care therapies like radiation or temozolomide.[8][17]

  • Data Collection:

    • Measure tumor volume and body weight bi-weekly.[18]

    • Monitor the mice for any signs of toxicity.

    • The primary endpoint is typically tumor growth delay or an increase in median survival.

  • Endpoint Analysis:

    • At the end of the study (or when tumors reach a predetermined size), euthanize the mice.

    • Collect tumors for pharmacodynamic (PD) analysis (e.g., IHC for phospho-histone H3 to confirm mitotic arrest).[17][19]

    • Blood samples can be collected for pharmacokinetic (PK) analysis to determine drug exposure.[20]

2.3. Data Presentation

Quantitative data from efficacy studies should be summarized for clear comparison.

Table 1: Example of Tumor Growth Inhibition Data

Treatment GroupNumber of Mice (n)Mean Tumor Volume at Day X (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control101500 ± 150-
This compound (30 mg/kg)10600 ± 9560
Combination Therapy10300 ± 6080

Table 2: Example of Survival Data from Glioblastoma PDX Models [17][20]

PDX ModelTreatment GroupMedian Survival (Days)Percent Increase in Median Survivalp-value
GBM12 Vehicle23-< 0.01
This compound3135%
GBM6 Vehicle48-< 0.01
This compound6025%
GBM6 RT Alone69-0.0001
This compound + RT9030%
GBM39 RT/TMZ249-0.0001
This compound + RT/TMZ502101.6%

Table 3: Pharmacokinetic Parameters of this compound in PDX Models [17][20]

Time Post-DoseBrain Concentration (µM)Plasma Concentration (µM)Brain-to-Plasma Ratio
2 hours2.51.921.3
6 hours1.81.121.6

III. Conclusion

The establishment of patient-derived xenograft models provides a robust and clinically relevant platform for the preclinical evaluation of novel cancer therapeutics like this compound. By closely mimicking the characteristics of human tumors, PDX models can offer valuable insights into drug efficacy, mechanisms of action, and potential biomarkers for patient stratification.[5] The protocols and data presented herein serve as a comprehensive guide for researchers aiming to utilize this powerful tool in the development of new cancer treatments. The demonstrated efficacy of this compound in glioblastoma PDX models, particularly its ability to penetrate the brain and enhance the effects of standard therapies, provides a strong rationale for its continued clinical development.[17][19][20]

References

Application Notes and Protocols: Combining Lisavanbulin with Radiation Therapy in Preclinical Glioblastoma (GBM) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating the combination of lisavanbulin (BAL101553), a novel microtubule inhibitor, with radiation therapy for the treatment of glioblastoma (GBM). The protocols are based on published preclinical studies and are intended to guide researchers in designing and executing similar experiments.

Introduction

Glioblastoma is the most aggressive primary brain tumor in adults, with a grim prognosis despite a standard-of-care regimen that includes surgery, radiation, and chemotherapy.[1] A significant challenge in treating GBM is the blood-brain barrier, which restricts the entry of many therapeutic agents into the brain.[2] this compound is a water-soluble lysine prodrug of the active moiety avanbulin (BAL27862).[3] Avanbulin is a small, lipophilic microtubule destabilizer that can cross the blood-brain barrier and has demonstrated potent antitumor activity in preclinical GBM models.[2][4][5]

This compound exerts its anticancer effects by binding to tubulin at the colchicine site, leading to the destabilization of microtubules.[3][6] This disruption of microtubule dynamics activates the spindle assembly checkpoint (SAC), causing a prolonged arrest in the M-phase (mitosis) of the cell cycle and ultimately leading to tumor cell death.[4][7] Cells arrested in mitosis are known to be more sensitive to the DNA-damaging effects of ionizing radiation.[7] This provides a strong rationale for combining this compound with radiation therapy to enhance the therapeutic effect against GBM. Preclinical studies using patient-derived xenograft (PDX) models of GBM have shown that this combination significantly extends survival compared to either treatment alone.[5][8]

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in combination with radiation therapy in orthotopic IDH-wildtype GBM patient-derived xenograft (PDX) models.[5][8]

Table 1: Efficacy of this compound Monotherapy in Orthotopic IDH-wildtype GBM PDX Models

PDX LineTreatment GroupMedian Survival (days)% Increase in Median Survival vs. VehicleP-value
GBM12 Vehicle23-< .01
This compound (30 mg/kg, daily)3135%
GBM6 Vehicle48-< .01
This compound (30 mg/kg, daily)6025%

Data extracted from Burgenske et al., Neuro-Oncology, 2022.[5]

Table 2: Efficacy of this compound in Combination with Radiation Therapy (RT) in Orthotopic IDH-wildtype GBM PDX Models

PDX LineTreatment GroupMedian Survival (days)% Increase in Median Survival vs. RT aloneP-value
GBM6 RT alone69-.0001
This compound + RT9030%
GBM150 RT alone73-.06
This compound + RT14396%

Data extracted from Burgenske et al., Neuro-Oncology, 2022.[5][8]

Table 3: Efficacy of this compound in Combination with Chemo-Radiation (RT/TMZ) in Orthotopic IDH-wildtype GBM PDX Models

PDX LineTreatment GroupMedian Survival (days)% Increase in Median Survival vs. RT/TMZP-value
GBM39 RT/TMZ249-.0001
This compound + RT/TMZ502102%
GBM26 RT/TMZ121-.04
This compound + RT/TMZ17242%

Data extracted from Burgenske et al., Neuro-Oncology, 2022.[8][9]

Signaling Pathways and Experimental Workflows

Lisavanbulin_RT_Mechanism cluster_drug This compound Action cluster_rt Radiation Therapy Action cluster_synergy Synergistic Effect This compound This compound (oral prodrug) Avanbulin Avanbulin (active moiety) crosses BBB This compound->Avanbulin metabolism Tubulin Tubulin heterodimers Avanbulin->Tubulin binds Microtubules Microtubule Destabilization Tubulin->Microtubules inhibits polymerization SAC Spindle Assembly Checkpoint (SAC) Activation Microtubules->SAC MitoticArrest Mitotic Arrest (G2/M Phase) SAC->MitoticArrest Apoptosis Enhanced Apoptosis & Tumor Cell Death MitoticArrest->Apoptosis Increased Sensitivity to DNA Damage RT Radiation Therapy DNA_Damage DNA Double-Strand Breaks RT->DNA_Damage DNA_Damage->Apoptosis

Caption: Mechanism of synergistic action between this compound and radiation therapy.

Experimental_Workflow cluster_model Model Development cluster_treatment Treatment Regimen cluster_analysis Endpoint Analysis PDX Establish GBM PDX in culture from patient tumor Implant Orthotopic Intracranial Implantation in Mice PDX->Implant Randomize Randomize mice into treatment groups Implant->Randomize This compound Administer this compound (e.g., 30 mg/kg daily, oral) Randomize->this compound RT Deliver Radiation Therapy (e.g., 2 Gy fractions) Randomize->RT Combo Concurrent this compound + RT Randomize->Combo Survival Monitor for Survival (Kaplan-Meier Analysis) This compound->Survival IHC Immunohistochemistry (e.g., p-H3 for mitotic arrest) This compound->IHC Flow Flow Cytometry (Cell Cycle Analysis) This compound->Flow RT->Survival RT->IHC RT->Flow Combo->Survival Combo->IHC Combo->Flow

Caption: Preclinical experimental workflow for evaluating this compound and radiation.

Experimental Protocols

Orthotopic Glioblastoma Patient-Derived Xenograft (PDX) Model

This protocol describes the establishment of an orthotopic GBM tumor model in mice, which is essential for preclinical evaluation of therapies in a relevant in vivo environment.[10][11]

Materials:

  • Patient-derived GBM cells/spheroids

  • 6-8 week old immunodeficient mice (e.g., BALB/c nude or SCID)

  • Stereotaxic frame (e.g., Stoelting)

  • Anesthetic (e.g., Ketamine/Xylazine cocktail)

  • Hamilton syringe with a 26- or 30-gauge needle

  • Surgical tools (scalpel, forceps, sutures)

  • Betadine and 70% ethanol

  • Heating pad for recovery

Procedure:

  • Cell Preparation: Harvest GBM PDX cells from culture. Resuspend the cells in a suitable sterile medium (e.g., PBS or serum-free media) to a final concentration of 5 x 10^4 to 1 x 10^5 cells in 2-5 µL. Keep the cell suspension on ice.

  • Anesthesia and Preparation: Anesthetize the mouse via intraperitoneal injection. Once the mouse is fully anesthetized (confirmed by lack of pedal reflex), place it in the stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.

  • Surgical Procedure:

    • Shave the surgical area and sterilize with Betadine followed by 70% ethanol.

    • Make a midline incision (~1 cm) in the scalp to expose the skull.

    • Identify the bregma. The injection coordinates for the right frontal lobe are typically 2 mm lateral and 1 mm rostral (anterior) to the bregma.[12]

    • Use a small burr or a 26-gauge needle to create a small hole in the skull at the determined coordinates, being careful not to penetrate the dura mater.

  • Intracranial Injection:

    • Lower the Hamilton syringe needle through the burr hole to a depth of 3 mm from the skull surface.[12]

    • Inject the cell suspension slowly, at a rate of approximately 1 µL per minute.

    • After the injection is complete, leave the needle in place for an additional 2-5 minutes to prevent reflux of the cell suspension.

    • Slowly withdraw the needle.

  • Closure and Recovery:

    • Seal the burr hole with bone wax.

    • Suture the scalp incision.

    • Remove the mouse from the stereotaxic frame and place it on a heating pad until it recovers from anesthesia.

  • Post-operative Care: Monitor the mice daily for signs of neurological deficits, weight loss, or distress. Treatment should commence based on the growth rate of the specific PDX line, typically 5-10 days post-implantation.[12]

This compound Formulation and Administration

Materials:

  • This compound (BAL101553) powder

  • 0.9% Sodium Chloride (NaCl)

  • 10% water for injection

  • Sodium acetate (for pH adjustment)

  • Oral gavage needles

Procedure:

  • Formulation:

    • Prepare the vehicle solution consisting of 0.9% NaCl in 10% water for injection.

    • Suspend the this compound powder in the vehicle.

    • Adjust the pH to 5.0 using sodium acetate.

    • The formulation described in preclinical studies is for a 30 mg/kg daily dose.[5] The final volume for oral gavage should be calculated based on the mouse's weight (typically 100-200 µL).

  • Administration:

    • Administer the formulated this compound to the mice once daily via oral gavage.

    • For combination studies, this compound administration should be initiated concurrently with the start of radiation therapy and continued as per the experimental design (e.g., daily until the mouse is moribund).[5][8]

Radiation Therapy Protocol

Materials:

  • Small animal radiation research platform (e.g., X-ray irradiator with image guidance)[13][14]

  • Customized radiation jigs to immobilize the mice and shield their bodies[12]

  • Anesthetic (as described above)

Procedure:

  • Animal Preparation: Anesthetize the mice as described for the surgical procedure.

  • Positioning: Place the anesthetized mouse in a custom radiation jig that exposes the head while shielding the rest of the body with lead.[12]

  • Radiation Delivery:

    • Deliver a targeted dose of radiation to the entire head. A common preclinical regimen to approximate the clinical standard is fractionated radiation.[5]

    • A typical schedule involves delivering 2 Gy per fraction.[5]

    • Fractions can be administered daily for a set number of days (e.g., 5 days a week for 2 weeks for a total of 10 fractions).[5]

    • The radiation source is often a Cesium-137 source, delivered as a single right lateral beam.

  • Post-Radiation Care: Monitor the mice for any adverse effects of radiation and provide supportive care as needed.

Immunohistochemistry for Mitotic Arrest (Phospho-Histone H3)

This protocol is used to assess the level of mitotic arrest in tumor tissue, a key pharmacodynamic marker for this compound.[9]

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

  • Xylene and graded ethanol series

  • Antigen retrieval solution (e.g., Citrate buffer, pH 6.0)

  • Primary antibody: anti-phospho-histone H3 (Ser10) antibody

  • Secondary antibody and detection system (e.g., HRP-conjugated secondary antibody and DAB substrate)

  • Hematoxylin for counterstaining

  • Microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the sections by passing them through a graded series of ethanol (100%, 95%, 70%) and finally distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by incubating the slides in a pre-warmed antigen retrieval solution (e.g., in a pressure cooker or steamer for 15-30 minutes).[15]

    • Allow slides to cool to room temperature.

  • Staining:

    • Wash slides with a wash buffer (e.g., PBS or TBS).

    • Block endogenous peroxidase activity (if using HRP-based detection).

    • Block non-specific binding with a blocking serum.

    • Incubate with the primary anti-phospho-histone H3 antibody at the optimal dilution overnight at 4°C.

    • Wash slides and incubate with the secondary antibody.

    • Wash slides and apply the detection reagent (e.g., DAB).

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate the sections through a graded ethanol series and clear in xylene.

    • Mount the coverslip with a permanent mounting medium.

  • Analysis:

    • Examine the slides under a microscope. Phospho-histone H3 positive cells (indicating cells in mitosis) will show nuclear staining.

    • Quantify the percentage of positive cells in multiple high-power fields to determine the mitotic index.

Flow Cytometry for Cell Cycle Analysis

This protocol allows for the quantitative analysis of cell cycle distribution in tumor cells following treatment.[5]

Materials:

  • Fresh tumor tissue or cultured GBM cells

  • Collagenase or other tissue dissociation enzymes

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Single-Cell Suspension:

    • For solid tumors, mince the tissue and digest with an enzymatic solution (e.g., collagenase) to obtain a single-cell suspension.

    • For cultured cells, harvest by trypsinization.

    • Wash the cells with PBS.

  • Fixation:

    • Resuspend the cell pellet in PBS.

    • While vortexing gently, add cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice or at -20°C for at least 30 minutes (can be stored for longer).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in the PI/RNase A staining solution.

    • Incubate in the dark at room temperature for 30 minutes.[16]

  • Data Acquisition and Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Acquire at least 10,000-20,000 events per sample.[17]

    • Use appropriate software to gate the cell populations and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population is indicative of mitotic arrest.

Conclusion

The combination of the microtubule destabilizer this compound with radiation therapy represents a promising strategy for the treatment of glioblastoma. The preclinical data strongly support a synergistic interaction, where this compound-induced mitotic arrest sensitizes GBM cells to the cytotoxic effects of radiation. The protocols outlined above provide a framework for researchers to further investigate this combination therapy, optimize dosing and scheduling, and explore predictive biomarkers to identify patient populations most likely to benefit. Rigorous preclinical evaluation using these methods is a critical step in the clinical translation of this novel therapeutic approach for GBM patients.[5]

References

Application Notes and Protocols: Synergistic Effects of Lisavanbulin and Temozolomide in Glioma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The current standard of care for newly diagnosed GBM involves surgical resection followed by radiation and chemotherapy with the alkylating agent temozolomide (TMZ).[1] However, resistance to TMZ, often mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), is a significant clinical obstacle.[2]

Lisavanbulin (BAL101553) is a novel, orally available small molecule prodrug of the microtubule-destabilizing agent avanbulin (BAL27862).[3][4] Avanbulin binds to the colchicine site on tubulin, leading to the disruption of microtubule dynamics, spindle assembly checkpoint activation, and ultimately, tumor cell death.[4] A key feature of this compound is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of brain tumors.[3][4]

Preclinical studies have demonstrated the potential of this compound in combination with the standard of care for glioblastoma. In orthotopic preclinical GBM models, the combination of BAL101553 with radiotherapy, with or without temozolomide, has shown promising antitumor activity.[1] Furthermore, in patient-derived xenograft (PDX) models of GBM, the addition of this compound to standard chemoradiation and adjuvant temozolomide regimens significantly extended survival, regardless of the MGMT promoter methylation status.[5] This suggests a synergistic interaction between this compound and temozolomide, offering a potential strategy to overcome TMZ resistance and improve therapeutic outcomes for glioma patients.

These application notes provide a summary of the preclinical rationale and detailed protocols for investigating the synergistic effects of this compound and temozolomide in glioma cell lines.

Data Presentation

While preclinical studies in animal models have demonstrated a survival benefit with the combination of this compound and temozolomide, specific quantitative data from in vitro studies on glioma cell lines is not extensively available in the public domain. The following tables are provided as templates for researchers to populate with their own experimental data when investigating these synergistic effects.

Table 1: Cell Viability (IC50) Data

Glioma Cell LineMGMT StatusThis compound IC50 (nM)Temozolomide IC50 (µM)Combination Index (CI)
e.g., U87 MGUnmethylated
e.g., T98GMethylated
e.g., Patient-Derived Line 1Unknown

The Combination Index (CI) should be calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Apoptosis Assay Data

Glioma Cell LineTreatment% Apoptotic Cells (Annexin V+)
e.g., U87 MGControl
This compound (IC50)
Temozolomide (IC50)
This compound + Temozolomide
e.g., T98GControl
This compound (IC50)
Temozolomide (IC50)
This compound + Temozolomide

Experimental Protocols

The following are detailed methodologies for key experiments to assess the synergistic effects of this compound and temozolomide in glioma cell lines.

Cell Viability Assay (MTT or similar)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and temozolomide, alone and in combination.

Materials:

  • Glioma cell lines (e.g., U87 MG, T98G, or patient-derived lines)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (BAL101553)

  • Temozolomide (TMZ)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Microplate reader

Protocol:

  • Seed glioma cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and temozolomide in complete culture medium.

  • For single-agent treatments, replace the medium with fresh medium containing the respective drug dilutions.

  • For combination treatments, add both drugs simultaneously at various concentration ratios.

  • Include untreated control wells and solvent control wells (if applicable).

  • Incubate the plates for 72 hours (or other desired time point).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT-containing medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

  • Calculate the Combination Index (CI) to determine synergy.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by this compound and temozolomide, alone and in combination.

Materials:

  • Glioma cell lines

  • 6-well plates

  • This compound

  • Temozolomide

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed glioma cells into 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound, temozolomide, or the combination at their respective IC50 concentrations for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis

This protocol is for investigating the molecular mechanisms underlying the synergistic effects, such as the modulation of cell cycle and apoptosis-related proteins.

Materials:

  • Glioma cell lines

  • 6-well plates

  • This compound

  • Temozolomide

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-p-Histone H3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Protocol:

  • Treat glioma cells in 6-well plates with this compound, temozolomide, or the combination for the desired time point (e.g., 24 or 48 hours).

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Normalize the protein expression to a loading control like β-actin.

Visualization of Signaling Pathways and Workflows

Synergistic_Mechanism cluster_this compound This compound Action cluster_tmz Temozolomide Action cluster_cell_fate Cellular Outcome This compound This compound Avanbulin Avanbulin (Active Metabolite) This compound->Avanbulin Microtubule Microtubule Destabilization Avanbulin->Microtubule SAC Spindle Assembly Checkpoint Activation Microtubule->SAC Mitotic_Arrest Mitotic Arrest SAC->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Synergy Synergistic Cell Death Mitotic_Arrest->Synergy TMZ Temozolomide DNA_Alkylation DNA Alkylation (O6-MeG) TMZ->DNA_Alkylation DNA_Damage DNA Damage DNA_Alkylation->DNA_Damage DNA_Damage->Apoptosis DNA_Damage->Synergy Synergy->Apoptosis

Caption: Proposed synergistic mechanism of this compound and Temozolomide.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Data Analysis Cell_Culture Culture Glioma Cell Lines Drug_Preparation Prepare this compound & Temozolomide Solutions Cell_Culture->Drug_Preparation Cell_Seeding Seed Cells in Multi-well Plates Drug_Preparation->Cell_Seeding Single_Agent Single Agent Treatment (this compound or TMZ) Cell_Seeding->Single_Agent Combination Combination Treatment (this compound + TMZ) Cell_Seeding->Combination Incubation Incubate for 24-72 hours Single_Agent->Incubation Combination->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis_Assay Western_Blot Western Blot Incubation->Western_Blot Data_Interpretation Data Interpretation (IC50, CI, Protein Levels) Viability_Assay->Data_Interpretation Apoptosis_Assay->Data_Interpretation Western_Blot->Data_Interpretation

Caption: General workflow for in vitro synergy studies.

References

Dosing and administration schedule for Lisavanbulin in in vivo experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of Lisavanbulin (BAL101553), a novel microtubule-targeting agent, in preclinical in vivo experiments. The protocols are based on published studies in glioblastoma patient-derived xenograft (PDX) models and aim to guide researchers in designing their own experiments.

Mechanism of Action

This compound is a water-soluble lysine prodrug of avanbulin (BAL27862).[1][2] Avanbulin acts as a microtubule destabilizer by binding to the colchicine site on tubulin.[2][3][4] This interaction disrupts microtubule organization, leading to the activation of the spindle assembly checkpoint, which ultimately results in mitotic arrest and tumor cell death.[1][3][5][6] Preclinical studies have demonstrated that this compound has significant antitumor activity in various tumor models, including those resistant to other microtubule-targeting agents.[1][7] It has also been shown to efficiently distribute to the brain, making it a promising candidate for brain cancers like glioblastoma.[3][5][8]

Signaling Pathway of this compound-Induced Cell Death

Lisavanbulin_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (BAL101553) Avanbulin Avanbulin (BAL27862) This compound->Avanbulin Prodrug Conversion Tubulin α/β-Tubulin Heterodimers Avanbulin->Tubulin Binds to Colchicine Site Microtubules Microtubule Instability Tubulin->Microtubules Inhibits Polymerization SAC Spindle Assembly Checkpoint (SAC) Activation Microtubules->SAC MitoticArrest Mitotic Arrest (G2/M Phase) SAC->MitoticArrest Apoptosis Apoptosis (Tumor Cell Death) MitoticArrest->Apoptosis

Caption: this compound's mechanism of action leading to apoptotic cell death.

Quantitative Data Summary for In Vivo Experiments

The following tables summarize the dosing and administration schedules for this compound in preclinical glioblastoma PDX models as reported in the cited literature.

Table 1: this compound Monotherapy in Glioblastoma PDX Models

Animal ModelAdministration RouteDosing ScheduleReported OutcomeReference
Mice with intracranial GBM PDX tumorsOralDailySignificant survival extension (9%-84%) in 9 of 14 PDXs[8]
Mice with intracranial GBM PDX tumorsOral5 days per weekBiologically significant enhancement in survival[8]

Table 2: this compound in Combination Therapy for Glioblastoma PDX Models

Animal ModelCombination Agent(s)Administration RouteDosing ScheduleReported OutcomeReference
Mice with intracranial GBM6 PDX tumorsRadiotherapy (RT)OralProlonged dosing from RT start until moribundMedian survival of 90 days vs. 69 days for RT alone[8]
Mice with intracranial GBM150 PDX tumorsRadiotherapy (RT)OralProlonged dosing from RT start until moribundMedian survival of 143 days vs. 73 days for RT alone[8]
Mice with intracranial GBM39 PDX tumorsRadiotherapy (RT) and Temozolomide (TMZ)OralNot specifiedMedian survival of 502 days vs. 249 days for RT/TMZ alone[8]
Patients with newly diagnosed MGMT unmethylated GBMRadiotherapy (RT)Oral4 mg, 6 mg, 8 mg, 12 mg, or 15 mg daily with RTDeemed safe up to 15 mg daily[9][10]

Experimental Protocols

Below are detailed methodologies for key in vivo experiments involving this compound.

Protocol 1: Evaluation of this compound Monotherapy in Intracranial Glioblastoma PDX Models

Objective: To assess the efficacy of oral this compound monotherapy in extending the survival of mice bearing intracranial GBM PDX tumors.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Glioblastoma patient-derived xenograft cells

  • This compound (formulated for oral administration)

  • Vehicle control

  • Stereotactic injection apparatus

  • Animal monitoring equipment

Workflow Diagram:

Experimental_Workflow_Monotherapy Tumor_Implantation Intracranial Implantation of GBM PDX Cells Tumor_Growth Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Treatment_Initiation Initiate Treatment Tumor_Growth->Treatment_Initiation Treatment_Groups Treatment Groups: - Vehicle Control - this compound (daily or 5x/week) Treatment_Initiation->Treatment_Groups Monitoring Monitor for Survival and Clinical Signs Treatment_Groups->Monitoring Endpoint Endpoint: Moribund State Monitoring->Endpoint

Caption: Workflow for evaluating this compound monotherapy in vivo.

Procedure:

  • Intracranial Tumor Implantation: Surgically implant GBM PDX cells into the brains of immunocompromised mice using a stereotactic apparatus.

  • Tumor Establishment: Allow a set period for the tumors to establish and grow.

  • Treatment Groups: Randomize mice into treatment and control groups.

  • Drug Administration: Administer this compound orally to the treatment group according to the desired schedule (e.g., daily or 5 days per week). The control group receives a vehicle.[8]

  • Monitoring: Monitor the mice daily for clinical signs of tumor progression and record survival data.

  • Endpoint: The primary endpoint is typically the time to a moribund state, at which point the animals are euthanized.

  • Data Analysis: Analyze survival data using Kaplan-Meier curves and appropriate statistical tests (e.g., log-rank test).[8]

Protocol 2: Evaluation of this compound in Combination with Radiotherapy

Objective: To determine the efficacy of this compound in combination with standard radiotherapy in intracranial GBM PDX models.

Materials:

  • Same as Protocol 1

  • Radiation source (e.g., X-ray irradiator)

Workflow Diagram:

Experimental_Workflow_Combination Tumor_Implantation Intracranial Implantation of GBM PDX Cells Tumor_Growth Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Treatment_Initiation Initiate Treatment Tumor_Growth->Treatment_Initiation Treatment_Groups Treatment Groups: - Vehicle + RT - this compound + RT Treatment_Initiation->Treatment_Groups Monitoring Monitor for Survival and Clinical Signs Treatment_Groups->Monitoring Endpoint Endpoint: Moribund State Monitoring->Endpoint

Caption: Workflow for this compound and radiotherapy combination studies.

Procedure:

  • Intracranial Tumor Implantation and Establishment: Follow steps 1 and 2 from Protocol 1.

  • Treatment Groups: Randomize mice into treatment groups, which may include:

    • Vehicle control + Radiotherapy (RT)

    • This compound + RT

  • Drug and Radiation Administration:

    • Administer this compound orally. For maximal benefit, prolonged dosing from the start of RT until the animal becomes moribund has been shown to be effective.[5][8]

    • Deliver focal radiation to the tumor-bearing region of the brain according to a specified fractionation schedule.

  • Monitoring and Endpoint: Follow steps 5 and 6 from Protocol 1.

  • Data Analysis: Compare survival outcomes between the treatment groups using Kaplan-Meier analysis.[8]

Pharmacokinetic Analysis

To understand the distribution and exposure of this compound and its active moiety, avanbulin, pharmacokinetic studies are crucial.

Protocol 3: Pharmacokinetic Analysis of this compound

Objective: To determine the concentration of this compound and avanbulin in plasma and brain tissue over time.

Procedure:

  • Administer a single oral dose of this compound to tumor-bearing mice.

  • At predefined time points (e.g., 2 and 6 hours post-dose), collect blood and brain tissue samples.[8]

  • Process the samples to extract the compounds of interest.

  • Analyze the concentrations of this compound and avanbulin using liquid chromatography with tandem mass spectrometry (LC-MS/MS).[8][9]

  • Calculate pharmacokinetic parameters such as brain-to-plasma ratios.

Cell Cycle Analysis

To confirm the mechanism of action of this compound in vivo, cell cycle analysis can be performed on tumor tissue.

Protocol 4: Cell Cycle Analysis of Tumor Tissue

Objective: To assess the effect of this compound on the cell cycle distribution of tumor cells.

Procedure:

  • Treat tumor-bearing mice with this compound or vehicle as described in Protocol 1.

  • At a specified time point after treatment, euthanize the mice and excise the tumors.

  • Prepare single-cell suspensions from the tumor tissue.

  • Fix and stain the cells with a DNA-binding dye (e.g., propidium iodide).

  • Analyze the cell cycle distribution using flow cytometry. An increase in the G2/M population is indicative of mitotic arrest.[1][8]

References

In Vitro Efficacy Assessment of Lisavanbulin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to assess the in vitro efficacy of Lisavanbulin (BAL101553), a novel microtubule-targeting agent. This compound is the water-soluble lysine prodrug of avanbulin (BAL27862), which has demonstrated potent anti-tumor activity in various cancer models.

Introduction to this compound and its Mechanism of Action

This compound is a tumor checkpoint controller that disrupts microtubule dynamics, a critical process for cell division.[1] Its active moiety, avanbulin, binds to the colchicine site on tubulin, leading to the destabilization of microtubules.[2] This interference with microtubule function activates the spindle assembly checkpoint, causing a cell cycle arrest in the G2/M phase and subsequently inducing apoptosis (programmed cell death).[2][3] Preclinical studies have shown that this compound is effective in cancer models that are resistant to other microtubule-targeting agents, highlighting its potential as a valuable therapeutic agent.

dot

Lisavanbulin_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound (Prodrug) Avanbulin Avanbulin (Active Moiety) This compound->Avanbulin Conversion Tubulin Tubulin Dimers Avanbulin->Tubulin Binds to Colchicine Site Microtubules Microtubule Instability Tubulin->Microtubules Disrupts Polymerization SAC Spindle Assembly Checkpoint Activation Microtubules->SAC G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound's mechanism of action from prodrug conversion to apoptosis induction.

Experimental Workflow for In Vitro Efficacy Assessment

The following diagram outlines the general workflow for assessing the in vitro efficacy of this compound. This workflow encompasses initial cell culture, treatment with the compound, and subsequent analysis of cytotoxicity, apoptosis, and cell cycle distribution.

dot

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Efficacy Assays cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Line Culture Cell_Seeding 3. Cell Seeding Cell_Culture->Cell_Seeding Lisavanbulin_Prep 2. This compound Preparation (Stock & Working Solutions) Treatment 4. Treatment with this compound (Dose-Response & Time-Course) Lisavanbulin_Prep->Treatment Cell_Seeding->Treatment Cytotoxicity 5a. Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Apoptosis 5b. Apoptosis Assay (Annexin V) Treatment->Apoptosis Cell_Cycle 5c. Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Data_Acquisition 6. Data Acquisition (Plate Reader, Flow Cytometer) Cytotoxicity->Data_Acquisition Apoptosis->Data_Acquisition Cell_Cycle->Data_Acquisition Analysis 7. Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) Data_Acquisition->Analysis

Caption: General experimental workflow for assessing this compound's in vitro efficacy.

Data Presentation: In Vitro Efficacy of Avanbulin

The following tables summarize the quantitative data on the in vitro efficacy of avanbulin, the active moiety of this compound, in various cancer cell lines.

Table 1: Cytotoxicity of Avanbulin in Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (nM)Exposure Time (h)
DLBCL (Median of 26 lines)Diffuse Large B-Cell LymphomaMTT1172
OCI-Ly3Diffuse Large B-Cell Lymphoma (ABC)MTT~10-2072
TMD8Diffuse Large B-Cell Lymphoma (ABC)MTT~10-2072
SU-DHL-5Diffuse Large B-Cell Lymphoma (GCB)MTT~10-2072
SU-DHL-16Diffuse Large B-Cell Lymphoma (GCB)MTT~10-2072

Table 2: Apoptosis and Cell Cycle Arrest Induced by Avanbulin

Cell LineCancer TypeApoptosis InductionCell Cycle ArrestConcentration (nM)Time Point (h)
DLBCL (15 of 17 lines tested)Diffuse Large B-Cell LymphomaStrong InductionG2/M Arrest20 and 4024-48
OCI-Ly3Diffuse Large B-Cell Lymphoma (ABC)Sub-G0 accumulationG2/M Arrest2024
TMD8Diffuse Large B-Cell Lymphoma (ABC)Sub-G0 accumulationG2/M Arrest2024
SU-DHL-5Diffuse Large B-Cell Lymphoma (GCB)Sub-G0 accumulationG2/M Arrest2024
SU-DHL-16Diffuse Large B-Cell Lymphoma (GCB)Sub-G0 accumulation-2024
GBM PDX ExplantsGlioblastomaIncreased ApoptosisG2/M ArrestNot SpecifiedNot Specified

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for various time points (e.g., 24, 48, 72 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population indicates cell cycle arrest at this phase.

References

Application Notes and Protocols: Immunohistochemical Detection of EB1 Expression in Tumor Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the immunohistochemical (IHC) detection of End-binding protein 1 (EB1) in formalin-fixed, paraffin-embedded (FFPE) tumor tissues. EB1, a key microtubule plus-end tracking protein (+TIP), is implicated in tumorigenesis and is a potential biomarker and therapeutic target in various cancers.[1][2]

Introduction to EB1 in Cancer

End-binding protein 1 (EB1), encoded by the MAPRE1 gene, is a highly conserved protein that plays a crucial role in regulating microtubule dynamics, including their growth and polymerization.[3] It is involved in essential cellular processes such as mitosis, cell migration, and chromosome stability.[4] Overexpression of EB1 has been observed in several human cancers, including glioblastoma, colorectal, breast, and oral squamous cell carcinoma, often correlating with tumor progression and poor prognosis.[1][2][5] EB1 can act as an oncogene by activating pathways like the β-catenin/TCF signaling pathway, promoting cellular growth and inhibiting apoptosis.[6]

Experimental Applications

Immunohistochemistry is a powerful technique to visualize the expression and localization of EB1 within the cellular context of tumor tissues.[7] This can be instrumental in:

  • Biomarker discovery and validation: Assessing the prognostic and predictive value of EB1 expression.[2][8]

  • Drug development: Evaluating the in-situ effects of therapeutic agents targeting microtubule dynamics or EB1-related signaling pathways.[9]

  • Cancer research: Investigating the role of EB1 in tumor initiation, progression, and metastasis.[1][10]

Quantitative Data Summary

Table 1: Recommended Primary Antibodies for EB1 IHC
Antibody Name/CloneHost SpeciesTypeRecommended DilutionSupplier (Example)
anti-EB1 (Clone 5)MouseMonoclonal1:100 - 1:500BD Biosciences
anti-EB1 (H-70)RabbitPolyclonal1:50 - 1:200Santa Cruz Biotechnology
Rabbit anti-EB1 IHC AntibodyRabbitPolyclonal1:100 - 1:500Bethyl Laboratories[4]
EB1 Rabbit Polyclonal antibodyRabbitPolyclonal1:20 - 1:200NovoPro Bioscience Inc.[11]
Table 2: EB1 Staining Interpretation and Scoring
Scoring MethodDescriptionReference
Glioblastoma Semi-quantitative visual scoring based on the percentage of positive tumor cells: 0 (no staining), 1+ (<10%), 2+ (10-50%), 3+ (>50%).[5][Berges et al., 2013][5]
Oral Squamous Cell Carcinoma Based on the percentage of moderately or strongly stained tumor cells, with thresholds of ≥50%, ≥60%, and ≥70% for positivity.[8][ASCO Meeting Abstract, 2021][8]
General Assessment of cytoplasmic staining intensity and percentage of positive cells.[2][12]General Practice

Detailed Experimental Protocols

I. Specimen Preparation
  • Fixation: Fix freshly dissected tumor tissue (less than 3mm thick) in 10% neutral buffered formalin or 2% paraformaldehyde for 1 to 24 hours at room temperature.[13]

  • Dehydration: Dehydrate the tissue through a graded series of ethanol (e.g., 70%, 80%, 95%, 100%).[13][14]

  • Clearing: Clear the tissue in xylene.[13]

  • Paraffin Embedding: Embed the tissue in paraffin wax.[13][15]

  • Sectioning: Cut 5-8 µm thick sections using a microtome and mount them on positively charged glass slides.[13]

  • Drying: Dry the slides overnight at room temperature or for 1 hour at 60°C.[13]

II. Immunohistochemical Staining Protocol for EB1

This protocol outlines a standard indirect IHC method using a horseradish peroxidase (HRP)-based detection system.

A. Deparaffinization and Rehydration

  • Immerse slides in xylene two times for 5 minutes each.[13]

  • Transfer slides through a graded series of alcohol: 100% ethanol (2 x 3 minutes), 95% ethanol (3 minutes), 70% ethanol (3 minutes), and 50% ethanol (3 minutes).[13]

  • Rinse slides in distilled water.

B. Antigen Retrieval

Heat-Induced Epitope Retrieval (HIER) is the most commonly recommended method for EB1.[16]

  • Pre-heat a staining dish containing 10 mM Sodium Citrate Buffer (pH 6.0) or Tris-EDTA Buffer (pH 9.0) to 95-100°C in a water bath, steamer, or microwave.[17]

  • Immerse the slides in the pre-heated buffer.

  • Incubate for 10-40 minutes, depending on the tissue and antibody used (optimization is recommended).[13]

  • Remove the staining dish and allow the slides to cool to room temperature for at least 20 minutes.

  • Rinse slides with Phosphate Buffered Saline (PBS) two times for 5 minutes each.[13]

C. Staining Procedure

  • Endogenous Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide in methanol for 10 minutes at room temperature to block endogenous peroxidase activity.[13]

  • Rinsing: Rinse slides with PBS two times for 5 minutes each.[13]

  • Blocking Non-Specific Binding: Apply a blocking solution (e.g., 10% normal goat serum or 1% BSA in PBS) and incubate for at least 30 minutes at room temperature in a humidified chamber.

  • Primary Antibody Incubation: Drain the blocking solution and apply the diluted primary anti-EB1 antibody. Incubate overnight at 4°C in a humidified chamber.[15]

  • Rinsing: Rinse slides with PBS three times for 5 minutes each.

  • Secondary Antibody Incubation: Apply a biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse) and incubate for 30-60 minutes at room temperature.

  • Rinsing: Rinse slides with PBS three times for 5 minutes each.

  • Detection: Apply a streptavidin-HRP conjugate (if using a biotin-based system) or a polymer-based HRP conjugate and incubate for 30 minutes at room temperature.[18][19]

  • Rinsing: Rinse slides with PBS three times for 5 minutes each.

  • Chromogen Application: Apply the DAB (3,3'-Diaminobenzidine) substrate solution and incubate until the desired brown color intensity is reached (typically 1-5 minutes).[13] Monitor under a microscope.

  • Termination: Stop the reaction by rinsing the slides in distilled water.[14]

D. Counterstaining, Dehydration, and Mounting

  • Counterstaining: Immerse slides in Hematoxylin for 1-2 minutes to stain the cell nuclei.[13]

  • Rinsing: Rinse slides in running tap water for 10 minutes.[13]

  • Dehydration: Dehydrate the slides through a graded series of alcohol (95% and 100%).[13]

  • Clearing: Clear the slides in xylene.[13]

  • Mounting: Coverslip the slides using a permanent mounting medium.[13]

Visualizations

EB1 Immunohistochemistry Workflow

IHC_Workflow Figure 1. General Immunohistochemistry Workflow for EB1 Detection cluster_prep Tissue Preparation cluster_staining Staining Protocol cluster_final Final Steps Fixation Fixation (Formalin) Embedding Dehydration & Paraffin Embedding Fixation->Embedding Sectioning Sectioning (5-8 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (HIER, pH 6.0 or 9.0) Deparaffinization->AntigenRetrieval Blocking Blocking (Peroxidase & Non-specific) AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-EB1, 4°C overnight) Blocking->PrimaryAb SecondaryAb Secondary Antibody (Biotinylated or Polymer) PrimaryAb->SecondaryAb Detection Detection Reagent (Streptavidin-HRP) SecondaryAb->Detection Chromogen Chromogen (DAB Substrate) Detection->Chromogen Counterstain Counterstain (Hematoxylin) Chromogen->Counterstain DehydrateMount Dehydration & Mounting Counterstain->DehydrateMount Analysis Microscopic Analysis DehydrateMount->Analysis

Caption: Figure 1. General Immunohistochemistry Workflow for EB1 Detection.

EB1 Signaling Pathways in Cancer

EB1 is involved in multiple signaling pathways that are critical in cancer progression.

EB1_Signaling Figure 2. Simplified EB1-Related Signaling Pathways in Cancer cluster_wnt WNT/β-catenin Pathway cluster_akt Akt/GSK3β Pathway cluster_outcome Cellular Outcomes EB1_WNT EB1 APC APC EB1_WNT->APC inhibits binding to β-catenin beta_catenin β-catenin APC->beta_catenin promotes degradation TCF TCF beta_catenin->TCF activates Gene_Expression Target Gene Expression (c-myc, Bcl-2) TCF->Gene_Expression Proliferation Increased Proliferation Gene_Expression->Proliferation Apoptosis Inhibited Apoptosis Gene_Expression->Apoptosis MTA Microtubule- Targeting Agents ROS Mitochondrial ROS MTA->ROS Akt Akt ROS->Akt GSK3b GSK3β Akt->GSK3b EB1_Akt EB1 GSK3b->EB1_Akt phosphorylates Phosphorylation EB1 Phosphorylation (Ser155, Thr166) EB1_Akt->Phosphorylation Microtubule_Dynamics Altered Microtubule Dynamics Phosphorylation->Microtubule_Dynamics

Caption: Figure 2. Simplified EB1-Related Signaling Pathways in Cancer.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Progression After Lisavanbulin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lisavanbulin (BAL101553) is a novel, orally available small molecule prodrug of avanbulin (BAL27862). Avanbulin is a microtubule-targeting agent that has shown promise in preclinical and clinical studies, particularly for aggressive cancers like glioblastoma.[1][2][3] Understanding the cellular response to this compound is crucial for its development and for identifying patient populations who may benefit from this therapy. One of the key mechanisms of action for microtubule inhibitors is the disruption of the cell cycle. This document provides a detailed protocol for analyzing the effects of this compound on cell cycle progression using flow cytometry with propidium iodide (PI) staining.

Mechanism of Action

This compound's active moiety, avanbulin, functions by binding to the colchicine site on tubulin.[2][4][5][6] This binding inhibits the polymerization of tubulin into microtubules. Microtubules are essential components of the mitotic spindle, which is responsible for the proper segregation of chromosomes during cell division. By destabilizing microtubules, avanbulin activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that ensures accurate chromosome segregation.[2][3][4] The activation of the SAC leads to a prolonged arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[4][7] this compound has the significant advantage of being able to cross the blood-brain barrier, making it a promising candidate for treating brain tumors like glioblastoma.[1]

Below is a diagram illustrating the signaling pathway of this compound.

Lisavanbulin_Pathway cluster_drug Drug Action cluster_cellular Cellular Target cluster_effect Cellular Effect This compound This compound Avanbulin Avanbulin This compound->Avanbulin Conversion in body Tubulin Tubulin Avanbulin->Tubulin Binds to colchicine site Microtubule_Destabilization Microtubule Destabilization Avanbulin->Microtubule_Destabilization Microtubules Microtubules Tubulin->Microtubules Polymerization Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Activation Microtubule_Destabilization->Spindle_Assembly_Checkpoint G2M_Arrest G2/M Phase Arrest Spindle_Assembly_Checkpoint->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Experimental_Workflow Cell_Seeding Seed Glioblastoma Cells in 6-well plates Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Lisavanbulin_Treatment Treat with this compound (various concentrations and time points) Incubation_24h->Lisavanbulin_Treatment Cell_Harvesting Harvest Cells (Trypsinization) Lisavanbulin_Treatment->Cell_Harvesting Fixation Fix Cells (70% Ethanol) Cell_Harvesting->Fixation Staining Stain with Propidium Iodide and RNase A Fixation->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Analyze Cell Cycle Data Flow_Cytometry->Data_Analysis

References

Application Note: Western Blot Protocol for Measuring Tubulin Polymerization in Response to Lisavanbulin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lisavanbulin (BAL101553) is a novel, water-soluble lysine prodrug of avanbulin (BAL27862), a potent microtubule-destabilizing agent.[1][2] Upon administration, this compound is converted to its active form, avanbulin, which binds to the colchicine site on tubulin heterodimers.[3][4] This interaction inhibits the polymerization of tubulin into microtubules, disrupting essential cellular processes like mitosis and intracellular trafficking.[5][6] The disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][4]

Given its mechanism of action, quantifying the effect of this compound on the cellular ratio of polymerized (microtubules) to soluble (free tubulin dimers) tubulin is a critical step in evaluating its efficacy. This application note provides a detailed protocol for measuring changes in tubulin polymerization in response to this compound treatment using a cell fractionation and Western blot-based assay. This method allows for the separation and subsequent quantification of soluble and polymerized tubulin pools, offering a direct assessment of the drug's microtubule-destabilizing activity.

Signaling Pathway and Mechanism of Action

This compound exerts its anti-tumor effects by interfering with microtubule dynamics. The drug enters the cell and is converted to its active moiety, avanbulin. Avanbulin then binds to tubulin, preventing the formation of microtubules. This leads to a cascade of events culminating in programmed cell death.

Lisavanbulin_Pathway cluster_cell Cancer Cell This compound This compound (Prodrug) Avanbulin Avanbulin (Active Drug) This compound->Avanbulin Conversion Tubulin α/β-Tubulin Dimers (Soluble) Avanbulin->Tubulin Binds to Colchicine Site Microtubule Microtubule (Polymerized) Avanbulin->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization SAC Spindle Assembly Checkpoint Activation Microtubule->SAC Disruption leads to Apoptosis Apoptosis SAC->Apoptosis Induces

Caption: Mechanism of this compound-induced microtubule disruption.

Experimental Protocol

This protocol details the steps to separate and quantify soluble and polymerized tubulin fractions from cell lysates.

Materials and Reagents
  • Cell Lines: Glioblastoma (e.g., U-87 MG, T98G) or other cancer cell lines of interest.

  • This compound: Stock solution prepared in an appropriate solvent (e.g., DMSO or water).

  • Control Compounds:

    • Positive Control (Destabilizer): Nocodazole or Colchicine.

    • Negative Control (Stabilizer): Paclitaxel (Taxol).

    • Vehicle Control: Solvent used for drug dissolution (e.g., DMSO).

  • Microtubule Stabilization Buffer (MSB):

    • 80 mM PIPES (pH 6.9)

    • 2 mM MgCl₂

    • 0.5 mM EGTA

    • 10% Glycerol

    • 0.5% Triton X-100

    • Freshly add: 1 mM GTP, Protease Inhibitor Cocktail (e.g., Sigma P8340), Phosphatase Inhibitor Cocktail.

  • RIPA Lysis Buffer: For solubilizing the polymerized tubulin pellet.[7]

  • Laemmli Sample Buffer (2x or 4x)

  • Primary Antibody: Anti-α-Tubulin or Anti-β-Tubulin antibody (e.g., from Novus Biologicals, Abcam).

  • Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and Western blot apparatus.

  • Chemiluminescent Substrate (ECL)

  • Imaging System (e.g., Bio-Rad ChemiDoc).

Experimental Workflow

The overall workflow involves cell treatment, fractionation of tubulin pools by differential centrifugation, and quantification by Western blot.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_fractions Fractionation cluster_analysis Analysis A 1. Cell Culture & Treatment (this compound, Controls) B 2. Cell Lysis (in Microtubule Stabilization Buffer) A->B C 3. Centrifugation (Low Speed) (Remove nuclei, debris) B->C D 4. Ultracentrifugation (High Speed) (Separate tubulin fractions) C->D Supernatant Supernatant: Soluble Tubulin D->Supernatant Collect Pellet Pellet: Polymerized Tubulin D->Pellet Collect E 5. Protein Quantification (BCA Assay for both fractions) Supernatant->E Pellet->E F 6. SDS-PAGE (Load equal protein amounts) E->F G 7. Western Blot (Transfer to membrane) F->G H 8. Immunodetection (Primary & Secondary Antibodies) G->H I 9. Imaging & Densitometry (Quantify band intensity) H->I J 10. Data Analysis (% Polymerized Tubulin) I->J

Caption: Workflow for tubulin polymerization Western blot assay.

Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Plate cells in 6-well plates or 100 mm dishes and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound, controls (Nocodazole, Paclitaxel), and a vehicle control for a predetermined time (e.g., 12-24 hours).[7]

  • Cell Lysis and Fractionation:

    • Aspirate the culture medium and wash cells twice with ice-cold PBS.

    • Add 300-500 µL of ice-cold Microtubule Stabilization Buffer (MSB) to each well/dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Gently homogenize the lysate by passing it through a 25G needle 5-8 times.[8]

    • Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.[8]

    • Carefully transfer the supernatant to a pre-chilled ultracentrifuge tube.

    • Centrifuge the supernatant at 100,000 x g for 30 minutes at 37°C to separate the polymerized microtubules (pellet) from the soluble tubulin (supernatant).[8]

  • Sample Preparation:

    • Soluble Fraction: Carefully collect the supernatant and transfer it to a new tube. This is the soluble tubulin fraction.

    • Polymerized Fraction: Resuspend the pellet in an equal volume of ice-cold RIPA buffer to solubilize the microtubules.[7] This is the polymerized tubulin fraction.

    • Briefly sonicate the resuspended pellet if necessary to ensure complete solubilization.

  • Protein Quantification:

    • Determine the protein concentration of both the soluble and polymerized fractions using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Based on the protein quantification, dilute samples in Laemmli buffer to ensure equal protein loading (e.g., 15-25 µg) for both the soluble and polymerized fractions from each condition.[9]

    • Boil samples at 95°C for 5 minutes.

    • Separate the proteins on a 10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[9]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]

    • Incubate the membrane with the primary anti-tubulin antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

Data Presentation and Analysis

The intensity of the tubulin bands in the soluble and polymerized fractions should be quantified using densitometry software (e.g., ImageJ). The percentage of polymerized tubulin can be calculated for each treatment condition.

Calculation: Percentage of Polymerized Tubulin = [Densitometry of Polymerized Fraction / (Densitometry of Soluble Fraction + Densitometry of Polymerized Fraction)] x 100[7]

The results should be summarized in a table for clear comparison.

Table 1: Quantification of Tubulin Polymerization in Response to this compound

Treatment GroupConcentrationSoluble Tubulin (Densitometry Units)Polymerized Tubulin (Densitometry Units)Total Tubulin (Soluble + Polymerized)% Polymerized Tubulin
Vehicle Control -ValueValueValueValue
This compound 10 nMValueValueValueValue
This compound 50 nMValueValueValueValue
This compound 100 nMValueValueValueValue
Nocodazole 10 µMValueValueValueValue
Paclitaxel 10 µMValueValueValueValue

Note: Values represent the mean ± SD from at least three independent experiments.

Expected Results

  • Vehicle Control: A baseline level of polymerized tubulin will be observed, characteristic of the cell line's normal microtubule dynamics.

  • This compound: A dose-dependent decrease in the percentage of polymerized tubulin is expected, indicating microtubule destabilization.[2][10] The band intensity for the soluble fraction should increase, while the intensity for the polymerized fraction should decrease.

  • Nocodazole/Colchicine (Positive Control): A significant decrease in the polymerized tubulin fraction will be observed, similar to this compound.

  • Paclitaxel (Negative Control): A significant increase in the polymerized tubulin fraction is expected, confirming the assay's ability to detect microtubule stabilization.[7]

References

Application Notes and Protocols for the Development of Lisavanbulin-Resistant Cell Lines for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lisavanbulin (BAL101553) is a novel, orally bioavailable microtubule-targeting agent that has shown promise in preclinical and clinical studies, particularly for aggressive cancers like glioblastoma.[1][2][3] It is a prodrug of avanbulin (BAL27862), which binds to the colchicine site on β-tubulin, leading to microtubule destabilization, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[2][3][4] As with many chemotherapeutic agents, the development of drug resistance is a significant clinical challenge that can limit the long-term efficacy of this compound. Understanding the molecular mechanisms underlying this compound resistance is crucial for the development of strategies to overcome it, such as combination therapies or the design of next-generation microtubule inhibitors.

These application notes provide detailed protocols for the generation of this compound-resistant cancer cell lines and the subsequent investigation of the underlying resistance mechanisms. The protocols are intended for researchers, scientists, and drug development professionals working in the field of oncology and drug discovery.

Data Presentation

Table 1: Characterization of this compound-Resistant Cell Lines

This table presents hypothetical data for a newly generated this compound-resistant cell line compared to its parental counterpart. The fold resistance is a critical parameter to confirm the resistant phenotype.

Cell LineParental IC₅₀ (nM)Resistant IC₅₀ (nM)Fold ResistanceDoubling Time (hours)Morphology
[Cancer Cell Line Name] 10 ± 2.5250 ± 35.12528 ± 3Elongated, more spread out
Parental Control 10 ± 2.5N/A124 ± 2Cobblestone

IC₅₀ values were determined by MTT assay after 72 hours of treatment. Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cell Cycle Analysis of Parental and this compound-Resistant Cell Lines

This table illustrates the expected changes in cell cycle distribution following this compound treatment in sensitive versus resistant cells.

Cell LineTreatment (24h)% G0/G1 Phase% S Phase% G2/M Phase
Parental Vehicle Control55 ± 4.225 ± 3.120 ± 2.5
This compound (10 nM)15 ± 2.810 ± 1.975 ± 5.6
Resistant Vehicle Control58 ± 3.923 ± 2.719 ± 2.1
This compound (10 nM)50 ± 4.524 ± 3.326 ± 3.8

Cell cycle distribution was determined by flow cytometry after propidium iodide staining. Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a stepwise method for generating this compound-resistant cancer cell lines.[5]

Materials:

  • Parental cancer cell line of interest (e.g., glioblastoma, ovarian, or breast cancer cell line)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (BAL101553)

  • Dimethyl sulfoxide (DMSO)

  • 0.25% Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Cell culture flasks and plates

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the initial IC₅₀ of the parental cell line:

    • Plate cells in a 96-well plate and treat with a serial dilution of this compound for 72 hours.

    • Perform an MTT assay (see Protocol 2) to determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

  • Initiate the resistance development:

    • Culture the parental cells in their complete medium containing this compound at a starting concentration equal to the IC₁₀-IC₂₀ (the concentration that inhibits growth by 10-20%).

    • Maintain the cells in this medium, changing the medium every 2-3 days, until the cell growth rate recovers to a level comparable to the parental cells in drug-free medium.

  • Stepwise increase in this compound concentration:

    • Once the cells have adapted to the initial concentration, increase the this compound concentration by 1.5- to 2-fold.

    • Continue this stepwise increase in drug concentration, allowing the cells to recover and resume normal proliferation at each step. This process can take several months.[5][6]

    • If significant cell death occurs at a new concentration, maintain the cells at the previous, lower concentration for a longer period before attempting to increase it again.

  • Verification of the resistant phenotype:

    • After several months of continuous culture in the presence of a high concentration of this compound (e.g., 10- to 50-fold the initial IC₅₀), the resistance of the cell population should be confirmed.

    • Culture the resistant cells in drug-free medium for at least two passages to ensure the resistance is stable.

    • Perform an MTT assay on both the parental and the putative resistant cell lines to determine their respective IC₅₀ values for this compound. A significant increase (typically >10-fold) in the IC₅₀ of the resistant line confirms the resistant phenotype.[7]

  • Cryopreservation:

    • Cryopreserve aliquots of the resistant cell line at various stages of development and the final, verified resistant line. It is recommended to maintain the resistant cell line in a medium containing a maintenance concentration of this compound (e.g., the IC₅₀ of the parental line) to ensure the stability of the resistant phenotype.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for assessing cell viability and determining the IC₅₀ of this compound.

Materials:

  • Parental and resistant cell lines

  • 96-well plates

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium and incubate for 24 hours.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the drug concentration and determine the IC₅₀ using non-linear regression analysis.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in parental and resistant cells treated with this compound.

Materials:

  • Parental and resistant cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at the desired concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of parental and resistant cells.

Materials:

  • Parental and resistant cell lines

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: Western Blot Analysis

This protocol is for examining the protein expression levels of key molecules involved in this compound's mechanism of action and potential resistance.

Materials:

  • Parental and resistant cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-β-tubulin, anti-acetylated tubulin, anti-ABCB1, anti-ABCG2, anti-caspase-3, anti-PARP, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify band intensities and normalize to the loading control.

Protocol 6: RNA Sequencing (RNA-seq)

This protocol outlines the steps for a global gene expression analysis to identify novel resistance mechanisms.

Materials:

  • Parental and resistant cell lines

  • RNA extraction kit

  • DNase I

  • RNA quality assessment tool (e.g., Agilent Bioanalyzer)

  • RNA-seq library preparation kit

  • Next-generation sequencing (NGS) platform

Procedure:

  • RNA Extraction and Quality Control:

    • Extract total RNA from parental and resistant cell lines (in biological triplicates).

    • Treat with DNase I to remove any contaminating genomic DNA.

    • Assess RNA integrity (RIN > 8 is recommended).

  • Library Preparation and Sequencing:

    • Prepare RNA-seq libraries according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

    • Sequence the libraries on an NGS platform.

  • Data Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Use packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated in the resistant cells compared to the parental cells.

    • Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the differentially expressed genes to identify biological processes and signaling pathways associated with this compound resistance.

Visualizations

experimental_workflow cluster_generation Generation of Resistant Cell Line cluster_mechanistic Mechanistic Studies start Parental Cancer Cell Line ic50 Determine Initial IC50 (MTT Assay) start->ic50 culture Continuous Culture with Increasing this compound Concentrations ic50->culture Start at IC10-IC20 verify Verify Resistant Phenotype (Compare IC50s) culture->verify resistant_line This compound-Resistant Cell Line verify->resistant_line viability Cell Viability Assay (MTT) resistant_line->viability apoptosis Apoptosis Assay (Annexin V/PI) resistant_line->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) resistant_line->cell_cycle western Western Blot (Protein Expression) resistant_line->western rnaseq RNA Sequencing (Gene Expression) resistant_line->rnaseq parental_line Parental Cell Line (Control) parental_line->viability parental_line->apoptosis parental_line->cell_cycle parental_line->western parental_line->rnaseq signaling_pathway cluster_drug_action This compound Mechanism of Action cluster_resistance Potential Resistance Mechanisms This compound This compound tubulin β-Tubulin (Colchicine Site) This compound->tubulin Binds to destabilization Microtubule Destabilization tubulin->destabilization sac Spindle Assembly Checkpoint Activation destabilization->sac g2m G2/M Arrest sac->g2m apoptosis_node Apoptosis g2m->apoptosis_node tubulin_mut Tubulin Mutations (Altered Binding Site) tubulin_mut->tubulin Prevents binding isotype Altered Tubulin Isotype Expression (e.g., βIII-tubulin) isotype->destabilization Alters dynamics abc Increased Drug Efflux (ABC Transporters: ABCB1, ABCG2) abc->this compound Effluxes drug apoptosis_inhibit Inhibition of Apoptotic Pathways apoptosis_inhibit->apoptosis_node Blocks cell death

References

Application of Lisavanbulin in Glioblastoma Stem Cell Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. A subpopulation of cells within these tumors, known as glioblastoma stem cells (GSCs), are thought to drive tumor initiation, therapeutic resistance, and recurrence. Lisavanbulin (BAL101553), a water-soluble prodrug of the potent microtubule-destabilizing agent avanbulin (BAL27862), has emerged as a promising therapeutic candidate for GBM.[1][2] Its ability to cross the blood-brain barrier and target the highly dynamic microtubule network in rapidly dividing cells makes it particularly relevant for GSC-focused research.[3] This document provides detailed application notes and protocols for studying the effects of this compound on GSCs.

Avanbulin, the active moiety of this compound, binds to the colchicine site on tubulin, leading to the destabilization of microtubules.[1] This disruption of microtubule dynamics activates the spindle assembly checkpoint, ultimately inducing mitotic catastrophe and cell death in cancer cells.[1] Preclinical studies have demonstrated that this compound exhibits significant antitumor activity in GBM models, including those resistant to conventional therapies.[2][3] Furthermore, the expression of end-binding protein 1 (EB1), a microtubule-associated protein, has been identified as a potential predictive biomarker for this compound response in GBM.[4]

Data Presentation

In Vitro Efficacy of Avanbulin (BAL27862) in Glioblastoma Stem Cell Lines
Cell LineIC50 (nM)Assay TypeReference
GBM6~10Cytotoxicity Assay[5]
GBM9~20Cytotoxicity Assay[5]
In Vivo Efficacy of this compound in Orthotopic GSC Xenograft Models
GSC LineTreatmentMedian Survival ExtensionModelReference
GBM6This compound (oral)EB1-dependent survival benefitMouse[6]
GBM Patient-Derived Xenografts (PDX)This compound (30 mg/kg, oral, daily)9% - 84%Mouse[4][7]

Signaling Pathways and Experimental Workflows

Lisavanbulin_Mechanism_of_Action This compound Mechanism of Action in GSCs This compound This compound (BAL101553) (Prodrug) Avanbulin Avanbulin (BAL27862) (Active Moiety) This compound->Avanbulin Conversion in vivo Tubulin Tubulin Dimers Avanbulin->Tubulin Binds to colchicine site Differentiation Astrocytic Differentiation Avanbulin->Differentiation Angiogenesis Inhibition of Tumor Angiogenesis Avanbulin->Angiogenesis Microtubules Microtubule Instability Tubulin->Microtubules Inhibits polymerization SAC Spindle Assembly Checkpoint (SAC) Activation Microtubules->SAC MitoticArrest Mitotic Arrest SAC->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis EB1 EB1 (End-Binding Protein 1) EB1->Avanbulin Potentiates effect GSC_Experimental_Workflow Experimental Workflow for this compound in GSC Studies cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies GSC_Culture GSC Culture (Neurospheres) Viability Cell Viability Assay (IC50 Determination) GSC_Culture->Viability Clonogenic Clonogenic/Neurosphere Formation Assay GSC_Culture->Clonogenic Differentiation Differentiation Assay (Immunofluorescence) GSC_Culture->Differentiation Orthotopic_Injection Orthotopic Injection of GSCs Treatment This compound Treatment Orthotopic_Injection->Treatment Monitoring Tumor Growth & Survival Monitoring Treatment->Monitoring start Start start->GSC_Culture start->Orthotopic_Injection

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Acquired Resistance to Lisavanbulin in Glioblastoma Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Lisavanbulin (BAL101553) in glioblastoma (GBM) models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on understanding and overcoming acquired resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound (BAL101553) is a water-soluble lysine prodrug of its active moiety, avanbulin (BAL27862).[1][2] Avanbulin is a potent microtubule-targeting agent that binds to the colchicine site on tubulin.[3] This interaction disrupts microtubule dynamics, leading to the activation of the spindle assembly checkpoint (SAC), which arrests tumor cells in the G2/M phase of the cell cycle and ultimately induces apoptosis (cell death).[3][4] A key feature of this compound is its ability to cross the blood-brain barrier, making it a promising agent for treating brain tumors like glioblastoma.[5]

Q2: My glioblastoma cells are not responding to this compound as expected. What could be the reason?

Several factors can contribute to a suboptimal response to this compound in your glioblastoma models:

  • Intrinsic Resistance: The inherent biology of your glioblastoma model might make it less sensitive to this compound. A key factor identified in preclinical studies is the expression level of End-binding protein 1 (EB1).[6] High EB1 expression has been associated with greater sensitivity to this compound, while low expression may correlate with reduced efficacy.[6]

  • Acquired Resistance: If you are treating your models over an extended period, the cancer cells may have developed acquired resistance. This can be due to various mechanisms, although specific mechanisms for this compound in glioblastoma are still under investigation. General mechanisms for microtubule-targeting agents include modifications of the drug target (tubulin), increased drug efflux, or alterations in apoptotic pathways.[7]

  • Experimental Conditions: Ensure that your experimental setup is optimized. This includes proper drug concentration, treatment duration, and cell culture conditions.

Q3: How can I investigate the role of EB1 in my glioblastoma models?

You can assess the expression of EB1 in your cell lines or tumor tissues using standard molecular biology techniques such as:

  • Immunohistochemistry (IHC): To visualize and quantify EB1 protein expression in tissue sections.

  • Western Blotting: To determine the relative amount of EB1 protein in cell lysates.

  • RT-qPCR: To measure the mRNA expression level of the MAPRE1 gene, which codes for EB1.

Q4: Are there any known strategies to overcome resistance or enhance the efficacy of this compound?

Yes, several strategies are being explored to enhance the anti-tumor effects of this compound and potentially overcome resistance:

  • Combination Therapy: Combining this compound with other anti-cancer treatments has shown promise. For instance, combining this compound with radiotherapy has been investigated in preclinical models and early clinical trials.[8] Another approach is to combine it with immunotherapy, such as an agonistic anti-CD40 antibody, which has been shown to be synergistic in certain glioma models.[9][10]

  • Targeting the Tumor Microenvironment: this compound has been shown to inhibit tumor angiogenesis by acting on glioblastoma stem-like cells, a mechanism that is also dependent on EB1 expression.[5] This suggests that its efficacy can be enhanced in models where the tumor microenvironment plays a significant role.

Troubleshooting Guides

Problem 1: Difficulty in Establishing a this compound-Resistant Glioblastoma Cell Line

Symptoms:

  • High levels of cell death even at low, incremental doses of this compound.

  • Inability to achieve a stable, proliferating cell population after prolonged drug exposure.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Initial drug concentration is too high. Start with a very low concentration of this compound, approximately the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth), and increase the dose very gradually.
Dose escalation is too rapid. Allow the cells to fully recover and reach a stable growth rate at each concentration before increasing the dose. This may take several weeks for each step.
Cell line is inherently sensitive. Some glioblastoma cell lines may be particularly sensitive to microtubule disruption and may not readily develop resistance. Consider using a different glioblastoma cell line with a different genetic background.
Problem 2: Inconsistent Results in this compound Sensitivity Assays

Symptoms:

  • High variability in IC50 values between replicate experiments.

  • Unexpected changes in cell viability in control groups.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inconsistent cell seeding density. Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.
Variability in drug preparation. Prepare fresh drug dilutions for each experiment from a validated stock solution. Ensure the drug is fully dissolved.
Cell passage number. Use cells within a consistent and low passage number range, as prolonged culturing can alter cell characteristics and drug sensitivity.
Assay incubation time. Optimize and maintain a consistent incubation time for the cell viability assay (e.g., CCK8, MTT).

Quantitative Data Summary

Table 1: In Vitro Activity of Avanbulin (Active Moiety of this compound) in Glioblastoma Models

Cell LineIC50 (nM)Notes
SB285.466Mouse glioblastoma cell line.

Data extracted from in vitro studies.

Table 2: Clinical Response to this compound in Recurrent Glioblastoma

Study PhasePatient CohortDosingKey Outcomes
Phase 1/2aRecurrent high-grade glioma/glioblastomaUp to 30 mg/day (oral)A subset of patients showed profound and durable responses.[11]
Phase 2aRecurrent glioblastoma (EB1-positive)25 mg/day (oral)One patient had a partial response, and another had a 44% reduction in target lesion area.[12]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Glioblastoma Cell Lines

This protocol is adapted from established methods for generating drug-resistant cell lines.[11][13][14]

  • Determine the initial IC50: Perform a dose-response assay (e.g., CCK8 or MTT) to determine the half-maximal inhibitory concentration (IC50) of this compound for your parental glioblastoma cell line.

  • Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10-IC20.

  • Monitor and Maintain: Change the media with fresh this compound every 2-3 days. Monitor the cells for signs of recovery and proliferation.

  • Passage and Dose Escalation: Once the cells reach approximately 80% confluency, passage them and increase the this compound concentration by 1.5 to 2-fold.

  • Repeat and Stabilize: Repeat the process of gradual dose escalation. This process can take several months. At each stage of increased resistance, it is advisable to cryopreserve a stock of the cells.

  • Characterize the Resistant Line: Once a cell line is established that can proliferate in a significantly higher concentration of this compound, characterize the degree of resistance by determining the new IC50 value and comparing it to the parental line.

Protocol 2: Cell Viability Assay (CCK8)
  • Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Add varying concentrations of this compound to the wells and incubate for 72 hours.

  • Add CCK8 Reagent: Remove the old media and add 100 µL of fresh media mixed with 10 µL of CCK8 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.

  • Calculate IC50: Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Visualizations

Lisavanbulin_Mechanism_of_Action cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_tumor Glioblastoma Cell This compound This compound (BAL101553) (Oral Prodrug) This compound->BBB Crosses BBB Avanbulin Avanbulin (BAL27862) (Active Drug) BBB->Avanbulin Converted to Active Form Tubulin Tubulin Dimers Avanbulin->Tubulin Binds to Colchicine Site Microtubule Microtubule Instability Tubulin->Microtubule Inhibits Polymerization SAC Spindle Assembly Checkpoint (SAC) Activation Microtubule->SAC G2M G2/M Phase Arrest SAC->G2M Apoptosis Apoptosis (Cell Death) G2M->Apoptosis

Caption: Mechanism of action of this compound in glioblastoma.

Resistance_Workflow start Parental GBM Cell Line step1 Determine Baseline IC50 of this compound start->step1 step2 Chronic Exposure to Escalating Doses of this compound step1->step2 step3 Establish Stable Resistant Cell Line step2->step3 step4 Characterize Resistance (Fold-change in IC50) step3->step4 step5 Molecular Analysis (Genomics, Proteomics) step4->step5 Investigate 'Why' step6 Test Strategies to Overcome Resistance (e.g., Combination Therapy) step5->step6 Hypothesize Solutions end Identify Mechanisms and Reversal Strategies step6->end

Caption: Workflow for developing and characterizing this compound-resistant GBM models.

Angiogenesis_Pathway This compound This compound GBM_SC Glioblastoma Stem-like Cell (GSC) This compound->GBM_SC Acts on Endo_Trans Endothelial Transdifferentiation This compound->Endo_Trans Inhibits VEGF VEGF Secretion This compound->VEGF Inhibits EB1 High EB1 Expression GBM_SC->EB1 Dependent on GBM_SC->Endo_Trans GBM_SC->VEGF Angiogenesis Tumor Angiogenesis Endo_Trans->Angiogenesis VEGF->Angiogenesis Tumor_Growth Tumor Growth and Invasion Angiogenesis->Tumor_Growth

Caption: this compound's anti-angiogenic effect on glioblastoma stem-like cells.

References

Optimizing Lisavanbulin Dosage: A Technical Guide to Minimize Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing Lisavanbulin (also known as BAL101553) in preclinical animal studies. The following information, presented in a question-and-answer format, addresses potential challenges in dosage optimization and toxicity management to ensure the integrity and success of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is the water-soluble lysine prodrug of avanbulin (BAL27862).[1][2] Its active form, avanbulin, functions as a microtubule-destabilizing agent.[2][3] It binds to the colchicine site on tubulin, leading to the disruption of microtubule dynamics.[4] This interference with microtubule function activates the spindle assembly checkpoint, ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.[4] Notably, this compound is capable of crossing the blood-brain barrier, making it a candidate for brain cancer research.[3]

Q2: What are the known toxicities of this compound from clinical trials that might be relevant to animal studies?

A2: Clinical trials in humans have identified several dose-limiting toxicities (DLTs) that can inform preclinical monitoring. These include neurological toxicities such as confusion and memory impairment, as well as vascular-related issues.[1][2] Other reported adverse events have been generally mild to moderate.[2] Researchers should be vigilant for any behavioral changes, signs of neurological impairment, or cardiovascular distress in animal subjects.

Q3: What are some starting points for this compound dosage in mice?

A3: Preclinical studies in patient-derived xenograft (PDX) models of glioblastoma have utilized a daily oral dose of 30 mg/kg.[5] It is crucial to note that while this dose was reported as "well-tolerated" in some models, it resulted in "substantial toxicity" in others, highlighting the importance of careful dose-finding studies for each specific animal model and tumor type.[5]

Troubleshooting Guide

Problem: Unexpected animal mortality or severe morbidity at previously reported "safe" dosages.

  • Possible Cause 1: Vehicle Toxicity. The formulation of this compound can impact its tolerability. Ensure the vehicle used is appropriate for the animal species and administration route and has been tested for toxicity independently.

  • Troubleshooting 1:

    • Review the formulation protocol. For example, one preclinical study formulated this compound in 0.9% sodium chloride in 10% water for injection, with the pH adjusted to 5.0 using sodium acetate.[5]

    • Conduct a vehicle-only control group to rule out any adverse effects from the formulation itself.

  • Possible Cause 2: Model-Specific Sensitivity. As observed in preclinical studies, different tumor models or animal strains may exhibit varying sensitivities to this compound.[5]

  • Troubleshooting 2:

    • Initiate a dose-range-finding study in your specific animal model to determine the Maximum Tolerated Dose (MTD).

    • Start with a lower dose than reported in the literature and escalate gradually while closely monitoring for signs of toxicity.

  • Possible Cause 3: Off-Target Effects. Microtubule inhibitors can affect rapidly dividing normal cells, leading to toxicities.

  • Troubleshooting 3:

    • Monitor for common signs of toxicity associated with microtubule-destabilizing agents, such as weight loss, gastrointestinal distress (diarrhea), and signs of peripheral neuropathy (e.g., altered gait).

    • Incorporate regular blood sample collection to monitor for hematological changes (e.g., myelosuppression).

Problem: Difficulty in assessing sub-lethal toxicity or establishing a therapeutic window.

  • Possible Cause 1: Lack of sensitive toxicity endpoints. Relying solely on mortality as an endpoint can miss important sub-lethal toxicities that may impact experimental results.

  • Troubleshooting 1:

    • Implement a comprehensive toxicity assessment plan that includes:

      • Daily clinical observations: Record changes in behavior, appearance, and activity levels.

      • Regular body weight measurements: A significant drop in body weight is a key indicator of toxicity.

      • Blood analysis: Conduct complete blood counts (CBC) and serum chemistry panels to assess organ function (e.g., liver, kidney).

      • Histopathology: At the end of the study, perform histopathological examination of key organs to identify any microscopic changes.

  • Possible Cause 2: Inadequate understanding of pharmacokinetic/pharmacodynamic (PK/PD) relationships. The timing and frequency of dosing can significantly impact both efficacy and toxicity.

  • Troubleshooting 2:

    • If resources permit, conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in your animal model.

    • Correlate drug exposure levels with both anti-tumor activity and signs of toxicity to define a therapeutic window.

Data Presentation

Table 1: Summary of this compound Dosing in Preclinical and Clinical Studies

Study TypeSpeciesRoute of AdministrationDoseObserved Outcomes/ToxicitiesReference
PreclinicalMouse (GBM PDX models)Oral30 mg/kg daily"Well-tolerated" in some models, "substantial toxicity" in others.[5]
Clinical Trial (Phase 1)HumanOral4-15 mg/day (in combination with radiation)Dose-limiting toxicities: confusion, memory impairment, aseptic meningoencephalitis.[1]
Clinical Trial (Phase 2a)Human48-hour IV infusion70 mg/m²Generally well-tolerated; some grade 3/4 adverse events.[2]

Experimental Protocols

Protocol 1: General Procedure for a Maximum Tolerated Dose (MTD) Study in Mice

  • Animal Model: Select a cohort of healthy, age-matched mice of the desired strain.

  • Group Allocation: Divide mice into several groups (e.g., 4-5 groups, n=3-5 mice per group), including a vehicle control group.

  • Dose Selection: Based on available literature, select a starting dose and several escalating dose levels of this compound.

  • Drug Administration: Administer this compound or vehicle according to the planned route and schedule (e.g., daily oral gavage).

  • Monitoring:

    • Record body weight and clinical observations daily. Clinical signs to monitor include changes in posture, activity, breathing, and grooming, as well as the presence of diarrhea or other signs of distress.

    • The MTD is often defined as the highest dose that does not cause greater than 15-20% body weight loss or significant, persistent clinical signs of toxicity.

  • Endpoint: The study is typically continued for a set period (e.g., 14-28 days) or until pre-defined humane endpoints are reached.

  • Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis to identify any treatment-related microscopic changes.

Visualizations

Lisavanbulin_Signaling_Pathway cluster_cell Cancer Cell This compound This compound (Prodrug) Avanbulin Avanbulin (Active Drug) This compound->Avanbulin Conversion Tubulin α/β-Tubulin Dimers Avanbulin->Tubulin Binds to Colchicine Site Microtubules Microtubules Tubulin->Microtubules Polymerization (Inhibited) SAC Spindle Assembly Checkpoint (SAC) Microtubules->SAC Disruption leads to Activation CellCycleArrest Cell Cycle Arrest (G2/M Phase) SAC->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of this compound.

Experimental_Workflow_Toxicity_Assessment start Start: Dose-Range Finding Study groups Animal Grouping (Vehicle + Dose Levels) start->groups dosing Daily Dosing & Observation (e.g., Oral Gavage) groups->dosing monitoring Monitor: - Body Weight - Clinical Signs - Behavior dosing->monitoring decision Toxicity Observed? monitoring->decision endpoint Humane Endpoint Reached decision->endpoint Yes continue_study Continue Dosing (e.g., 14-28 days) decision->continue_study No analysis End of Study: - Necropsy - Blood Collection (CBC/Chem) - Histopathology endpoint->analysis continue_study->dosing continue_study->analysis End of planned duration mtd Determine MTD analysis->mtd

Caption: Workflow for a Maximum Tolerated Dose study.

Troubleshooting_Decision_Tree start Unexpected Toxicity Observed q1 Is there a vehicle-only control group? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is toxicity observed in the vehicle group? a1_yes->q2 check_vehicle Implement vehicle control to rule out formulation toxicity. a1_no->check_vehicle a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No vehicle_issue Issue is likely with the vehicle. Re-evaluate formulation. a2_yes->vehicle_issue q3 Is toxicity model-specific? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No dose_finding Conduct a dose-range finding study in the specific model. a3_yes->dose_finding monitor_off_target Monitor for known class-specific toxicities (e.g., neurotoxicity, hematological changes). a3_no->monitor_off_target

Caption: Troubleshooting decision tree for unexpected toxicity.

References

Navigating Lisavanbulin Preclinical Research: A Guide to Consistent and Reliable Results

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support & Troubleshooting Resource

Researchers and drug development professionals investigating the novel microtubule inhibitor Lisavanbulin (BAL101553) can now access a dedicated technical support resource. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and inconsistencies encountered during preclinical studies. This compound, a prodrug of the active metabolite avanbulin (BAL27862), targets the colchicine-binding site on tubulin, leading to microtubule destabilization, spindle assembly checkpoint activation, and ultimately, tumor cell death.[1][2][3][4] Its ability to cross the blood-brain barrier has made it a promising candidate for aggressive brain cancers like glioblastoma.[5][6][7][8]

This resource aims to empower researchers to achieve more consistent and reproducible results in their this compound experiments by providing clear, actionable guidance.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a water-soluble lysine prodrug of avanbulin.[9] After administration, it is converted to its active form, avanbulin, which acts as a microtubule destabilizer.[5][6] Avanbulin binds to the colchicine site on β-tubulin, disrupting microtubule dynamics.[2][4][10] This interference with microtubule function activates the spindle assembly checkpoint, leading to a G2/M phase cell cycle arrest and subsequent apoptotic cell death.[1][2][9]

2. Why am I seeing variable IC50 values in my cell viability assays?

Inconsistent IC50 values can arise from several factors:

  • Cell Line Specifics: Different cancer cell lines exhibit varying sensitivities to microtubule inhibitors.[11] Factors such as the expression of specific tubulin isotypes or mutations can influence drug binding and efficacy.[11]

  • Passage Number and Cell Health: The passage number of your cell line can influence experimental outcomes.[12][13] Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before treatment.

  • Seeding Density: Optimal cell seeding density is crucial for reproducible results.[13] High or low densities can affect proliferation rates and drug response.

  • Drug Stability and Storage: this compound and its active form, avanbulin, may have specific stability profiles. Prepare fresh drug dilutions for each experiment from a properly stored stock solution to avoid degradation.[1]

  • Assay Duration: The duration of drug exposure can significantly impact the observed IC50. Longer incubation times may lead to lower IC50 values.

3. My in vivo xenograft studies show inconsistent tumor growth inhibition. What could be the cause?

Variability in in vivo studies can be complex. Consider these points:

  • Tumor Model Selection: The choice of patient-derived xenograft (PDX) model or cell line-derived xenograft (CDX) model is critical. Preclinical studies have shown that this compound has varying efficacy across different GBM PDX models.[7][14]

  • Drug Administration and Dosing Schedule: Ensure consistent and accurate drug administration (e.g., oral gavage). The dosing schedule (e.g., daily, 5 days a week) has been shown to impact the therapeutic benefit.[7]

  • Biomarker Expression: The expression of end-binding protein 1 (EB1) has been suggested as a potential predictive biomarker for this compound response.[1][4][15][16] Inconsistent results might be due to heterogeneous EB1 expression within the tumor models.

  • Blood-Brain Barrier Penetration: While this compound is designed to cross the blood-brain barrier, variations in the tumor microenvironment and individual animal physiology could affect drug exposure in the brain.[7][14]

4. How can I troubleshoot unexpected results in my cell cycle analysis?

If you are not observing the expected G2/M arrest, consider the following:

  • Drug Concentration: The concentration of this compound's active form, avanbulin, is critical. At very high concentrations, some microtubule inhibitors can cause cytotoxicity through mechanisms other than mitotic arrest.[17] Conversely, concentrations that are too low may not be sufficient to induce a robust cell cycle block.

  • Timing of Analysis: The peak of G2/M arrest occurs at a specific time point after drug addition. You may need to perform a time-course experiment to identify the optimal time for analysis.

  • Cell Synchronization: For a more pronounced and synchronized G2/M arrest, consider synchronizing your cells before adding this compound.

Troubleshooting Guides

Issue: High Background in Immunofluorescence Staining for Microtubules

Possible Cause Troubleshooting Step
Insufficient BlockingIncrease the blocking time or try a different blocking agent (e.g., 5% BSA in PBS).[18]
Antibody SpecificityValidate the primary antibody to ensure it specifically recognizes tubulin. Run a negative control without the primary antibody.
Inadequate WashingIncrease the number and duration of wash steps to remove unbound antibodies.[18]
Cell PermeabilizationOptimize the concentration and incubation time of the permeabilization agent (e.g., Triton X-100).

Issue: Low Yield of Mitotic-Arrested Cells for Downstream Analysis

Possible Cause Troubleshooting Step
Suboptimal Drug ConcentrationPerform a dose-response curve to determine the optimal concentration of this compound for inducing mitotic arrest without causing widespread apoptosis.
Incorrect TimingConduct a time-course experiment to identify the time point of maximum mitotic arrest.
Cell Line ResistanceConsider using a different cell line known to be sensitive to microtubule destabilizing agents.
Mitotic SlippageCells may escape the mitotic block over time. Harvest cells at the optimal time point identified in your time-course experiment.

Quantitative Data Summary

This compound (Avanbulin) In Vitro Activity

Cell LineAssayIC50 (nM)Reference
SB28 (Glioblastoma)Cytotoxicity5.5[1]

This compound In Vivo Efficacy in Glioblastoma PDX Models

PDX ModelTreatmentMedian Survival (Days)P-valueReference
GBM6RT alone69[7][14]
GBM6This compound + RT900.0001[7][14]
GBM39RT/TMZ249[7][14]
GBM39This compound + RT/TMZ502< 0.01[7][14]
GBM150RT alone73[7][14]
GBM150This compound + RT1430.06[7][14]

RT: Radiation Therapy, TMZ: Temozolomide

Experimental Protocols

Cell Viability Assay (Example using a Resazurin-based reagent)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the drug-containing medium. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.

  • Assay: Add the resazurin-based reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.

  • Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Immunofluorescence for Microtubule Morphology

  • Cell Culture: Grow cells on glass coverslips in a multi-well plate.

  • Drug Treatment: Treat the cells with this compound at the desired concentration and for the appropriate duration.

  • Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells with PBS and block with a suitable blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash the cells with PBS, counterstain the nuclei with DAPI, and mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Visualizations

Lisavanbulin_Mechanism_of_Action cluster_0 Cellular Uptake and Conversion cluster_1 Microtubule Disruption cluster_2 Cellular Consequences This compound (Prodrug) This compound (Prodrug) Avanbulin (Active Drug) Avanbulin (Active Drug) This compound (Prodrug)->Avanbulin (Active Drug) Metabolic Conversion Tubulin Tubulin Avanbulin (Active Drug)->Tubulin Binds to Colchicine Site Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization SAC Spindle Assembly Checkpoint Activation Microtubule->SAC G2M G2/M Cell Cycle Arrest SAC->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Inconsistent Preclinical Results Inconsistent_Results Results Still Inconsistent Start->Inconsistent_Results Check_Reagents Verify Reagent Quality (this compound stability, media, etc.) Check_Cells Assess Cell Health and Culture Conditions (Passage number, density, contamination) Check_Reagents->Check_Cells Review_Protocol Review Experimental Protocol (Timing, concentrations, controls) Check_Cells->Review_Protocol Consistent_Results Consistent Results Achieved Review_Protocol->Consistent_Results Issue Identified & Resolved Review_Protocol->Inconsistent_Results Issue Persists Inconsistent_Results->Check_Reagents Yes Consult Consult Literature for Similar Issues or Contact Technical Support Inconsistent_Results->Consult No

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Enhancing Lisavanbulin Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at enhancing the delivery of Lisavanbulin across the blood-brain barrier (BBB). The following sections include frequently asked questions (FAQs), troubleshooting guides for common experimental hurdles, detailed experimental protocols, and quantitative data summaries to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as BAL101553) is a water-soluble lysine prodrug of the microtubule-targeting agent, avanbulin (BAL27862).[1] Its primary mechanism of action is the destabilization of microtubules, which are essential for cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent tumor cell death.[1] this compound has shown promise in preclinical models of glioblastoma, in part due to its inherent ability to penetrate the blood-brain barrier.[1][2][3]

Q2: Does this compound cross the blood-brain barrier on its own?

Yes, preclinical studies have demonstrated that this compound is a BBB-penetrant, orally active antitumor agent.[3][4] The active moiety, avanbulin, is a lipophilic small molecule that has been shown to achieve significant concentrations in the brain.[5]

Q3: What are the main strategies to further enhance the delivery of this compound to the brain?

While this compound has good BBB penetration, several strategies could potentially increase its concentration at the tumor site, which may lead to improved efficacy. These strategies can be broadly categorized as:

  • Nanoparticle-Based Drug Delivery: Encapsulating this compound into nanoparticles can mask its physicochemical properties from the BBB, potentially increasing its transport into the brain.[6] Various types of nanoparticles, such as polymeric nanoparticles and lipid-based nanoparticles, can be engineered for this purpose.[7]

  • Focused Ultrasound (FUS): This non-invasive technique uses ultrasonic waves in combination with microbubbles to transiently and locally open the BBB, allowing for increased passage of therapeutic agents from the bloodstream into the brain.[8][9][10]

  • Chemical Modification/Prodrug Approach: this compound itself is a prodrug designed for improved solubility and oral bioavailability.[1] Further chemical modifications could potentially enhance its lipophilicity or affinity for specific transporters at the BBB, although this would represent a more complex drug development effort.

Q4: What are the advantages of using nanoparticle-based delivery for this compound?

Encapsulating this compound in nanoparticles offers several potential benefits:

  • Improved BBB Penetration: Nanoparticles can potentially be transported across the BBB through mechanisms like receptor-mediated transcytosis.[6][7]

  • Sustained Release: Nanoparticle formulations can be designed for controlled and sustained release of the drug at the target site, maintaining therapeutic concentrations over a longer period.

  • Targeted Delivery: The surface of nanoparticles can be functionalized with ligands that specifically bind to receptors overexpressed on brain tumor cells or the BBB, thereby enhancing targeted delivery.

  • Protection from Degradation: Encapsulation can protect this compound from enzymatic degradation in the bloodstream, increasing its stability and bioavailability.

Q5: How does focused ultrasound enhance drug delivery to the brain?

Focused ultrasound (FUS), when combined with intravenously injected microbubbles, creates a temporary and reversible disruption of the tight junctions of the BBB.[9] The microbubbles, when exposed to the ultrasound waves, oscillate and exert mechanical forces on the endothelial cells of the BBB, creating transient openings.[11] This allows drugs like this compound, circulating in the bloodstream, to pass through the barrier and enter the brain parenchyma in higher concentrations at the targeted site.[8][10]

Troubleshooting Guides

Nanoparticle-Based Delivery of this compound
IssuePotential Cause(s)Suggested Solution(s)
Low encapsulation efficiency of this compound. 1. Poor affinity of this compound for the nanoparticle core material.2. Suboptimal formulation parameters (e.g., pH, solvent, polymer/lipid concentration).3. Degradation of this compound during the formulation process.1. Screen different biocompatible polymers or lipids to find a matrix with higher affinity for this compound.2. Optimize formulation parameters using a design of experiments (DoE) approach.[12] Vary parameters such as drug-to-polymer ratio, sonication time, and stirring speed.3. Assess the stability of this compound under the formulation conditions and consider milder encapsulation methods if necessary.
Inconsistent nanoparticle size and high polydispersity index (PDI). 1. Inadequate control over the nanoprecipitation or emulsification process.2. Aggregation of nanoparticles after formation.1. Precisely control parameters such as stirring rate, temperature, and the rate of addition of the organic phase to the aqueous phase.2. Incorporate stabilizers such as surfactants (e.g., Polysorbate 80) or PEGylated lipids into the formulation to prevent aggregation.[7]
Poor in vivo efficacy despite successful in vitro characterization. 1. Rapid clearance of nanoparticles by the reticuloendothelial system (RES).2. Insufficient BBB crossing in the in vivo model.3. Premature release of this compound from the nanoparticles in circulation.1. Surface-modify the nanoparticles with polyethylene glycol (PEG) to create a "stealth" effect and prolong circulation time.[7]2. Functionalize the nanoparticle surface with targeting ligands (e.g., transferrin, insulin) to facilitate receptor-mediated transcytosis across the BBB.[13]3. Modify the nanoparticle matrix to achieve a more sustained release profile of this compound.
Focused Ultrasound-Mediated Delivery of this compound
IssuePotential Cause(s)Suggested Solution(s)
Ineffective BBB opening confirmed by contrast-enhanced MRI. 1. Insufficient acoustic pressure at the target location.2. Inadequate microbubble concentration or circulation time.3. Incorrect targeting of the ultrasound focus.1. Gradually increase the acoustic pressure while monitoring for signs of tissue damage.[14]2. Ensure proper timing of microbubble injection relative to sonication and consider optimizing the microbubble dose.3. Use high-resolution, real-time MR imaging for precise targeting of the focal spot.[15]
Evidence of tissue damage (e.g., hemorrhage) post-sonication. 1. Excessive acoustic pressure or exposure time.2. Unstable cavitation of microbubbles.1. Reduce the acoustic pressure and/or the duration of the ultrasound bursts.2. Use a real-time acoustic feedback controller to monitor and control microbubble cavitation activity.[8][10]
Variability in drug delivery enhancement between experiments. 1. Inconsistent BBB opening due to physiological variations in the animals.2. Differences in the timing of this compound administration relative to FUS application.1. Standardize the experimental conditions as much as possible, including animal age, weight, and anesthetic protocol.2. Administer this compound immediately after microbubble injection and just before sonication to ensure peak plasma concentration during BBB opening.

Quantitative Data Summary

The following table summarizes available quantitative data on this compound's brain penetration.

ParameterValueSpeciesMethod of AdministrationAnalytical MethodReference
Brain-to-Plasma Ratio (2 hours post-dose) 1.3MouseOralLiquid Chromatography with Tandem Mass Spectrometry[16][17]
Brain-to-Plasma Ratio (6 hours post-dose) 1.6MouseOralLiquid Chromatography with Tandem Mass Spectrometry[16][17]

Note: Specific quantitative data for this compound delivery enhanced by nanoparticles or focused ultrasound is not yet publicly available. The table below provides generalized enhancement factors observed for other small molecules with focused ultrasound to serve as a potential benchmark.

Delivery Enhancement StrategyFold Increase in Brain Concentration (Compared to No Enhancement)Molecule TypeReference
Focused Ultrasound with Microbubbles 1.4 to 16.6-fold in healthy brain; 1.6 to 8-fold in glioma modelsSmall Molecules[11]
Focused Ultrasound with Microbubbles Average of 4.2-fold for small molecules in healthy hemisphereSmall Molecules[18]

Experimental Protocols

Protocol 1: Quantification of this compound in Brain Tissue and Plasma by LC-MS/MS

Objective: To determine the concentration of this compound and its active metabolite, avanbulin, in brain and plasma samples from preclinical models.

Materials:

  • Homogenizer

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • This compound and avanbulin analytical standards

  • Internal standard (e.g., a stable isotope-labeled analog)

  • Acetonitrile, methanol, formic acid (LC-MS grade)

  • Deionized water

Procedure:

  • Sample Collection:

    • At predetermined time points after this compound administration, collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood to separate the plasma.

    • Perfuse the animal with saline to remove blood from the brain.

    • Excise the brain and weigh it.

  • Sample Preparation (Plasma):

    • To a known volume of plasma, add the internal standard.

    • Precipitate proteins by adding 3 volumes of cold acetonitrile.

    • Vortex and centrifuge at high speed.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Sample Preparation (Brain):

    • Homogenize the brain tissue in a suitable buffer.

    • To a known amount of brain homogenate, add the internal standard.

    • Perform protein precipitation as described for plasma.

    • Alternatively, use solid-phase extraction for sample cleanup and concentration.

  • LC-MS/MS Analysis:

    • Use a suitable C18 column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound, avanbulin, and the internal standard.

  • Data Analysis:

    • Construct a calibration curve using the analytical standards.

    • Calculate the concentration of this compound and avanbulin in the samples based on the peak area ratios relative to the internal standard.

    • Calculate the brain-to-plasma concentration ratio.

Protocol 2: Formulation of this compound-Loaded PLGA Nanoparticles

Objective: To encapsulate this compound in poly(lactic-co-glycolic acid) (PLGA) nanoparticles for enhanced BBB delivery.

Materials:

  • PLGA (e.g., 50:50 lactide:glycolide ratio)

  • This compound

  • Polyvinyl alcohol (PVA) or another suitable surfactant

  • Dichloromethane (DCM) or ethyl acetate

  • Deionized water

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA and this compound in a minimal volume of a water-immiscible organic solvent like DCM.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of a stabilizer, such as PVA (e.g., 1-5% w/v).

  • Emulsification:

    • Add the organic phase to the aqueous phase under high-speed homogenization or probe sonication to form an oil-in-water (o/w) emulsion. The sonication time and power should be optimized to achieve the desired particle size.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension at high speed to pellet the nanoparticles.

    • Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated drug.

    • Lyophilize the final nanoparticle pellet for long-term storage.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Assess the encapsulation efficiency by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the this compound content using a validated analytical method (e.g., HPLC or LC-MS/MS).

Protocol 3: Focused Ultrasound-Mediated BBB Opening for Enhanced this compound Delivery

Objective: To transiently open the BBB in a targeted brain region to increase the delivery of systemically administered this compound.

Materials:

  • Focused ultrasound transducer system

  • MRI system for targeting and monitoring

  • Microbubbles (commercially available ultrasound contrast agent)

  • Animal model (e.g., rat or mouse)

  • Anesthesia

  • Catheter for intravenous injection

Procedure:

  • Animal Preparation:

    • Anesthetize the animal and place it in a stereotactic frame compatible with the FUS and MRI systems.

    • Shave the head to ensure good acoustic coupling.

    • Place a catheter in a tail vein for intravenous injections.

  • Targeting and Imaging:

    • Acquire pre-sonication MRI scans (e.g., T2-weighted) to identify the target brain region.

  • FUS Procedure:

    • Couple the FUS transducer to the animal's head using degassed water and ultrasound gel.

    • Administer a bolus of microbubbles intravenously.

    • Immediately begin the focused ultrasound sonication at the target location. Typical parameters include a frequency of 0.5-1.5 MHz, a burst duration of 10 ms, and a pulse repetition frequency of 1 Hz, for a total duration of 60-120 seconds. These parameters should be optimized for the specific system and animal model.

    • Administer this compound intravenously either just before or during the sonication.

  • Confirmation of BBB Opening:

    • After sonication, inject a contrast agent (e.g., gadolinium) and acquire a T1-weighted MRI to visualize the region of BBB opening.

  • Post-Procedure Monitoring and Analysis:

    • Monitor the animal for any adverse effects.

    • At a predetermined time point, collect brain and plasma samples for quantification of this compound concentration as described in Protocol 1.

Visualizations

Lisavanbulin_Mechanism_of_Action This compound This compound (Prodrug) Avanbulin Avanbulin (Active Drug) This compound->Avanbulin Metabolic Conversion Tubulin Tubulin Dimers Avanbulin->Tubulin Binds to Colchicine Site Microtubules Microtubules Tubulin->Microtubules Polymerization (Inhibited) G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Nanoparticle_Delivery_Workflow cluster_Formulation Nanoparticle Formulation cluster_Administration In Vivo Administration cluster_Delivery BBB Crossing and Tumor Targeting cluster_Outcome Therapeutic Outcome Formulation 1. Encapsulation of this compound Characterization 2. Physicochemical Characterization Formulation->Characterization Injection 3. Systemic Injection Characterization->Injection BBB_Crossing 4. BBB Transcytosis Injection->BBB_Crossing Tumor_Accumulation 5. Tumor Accumulation (EPR Effect) BBB_Crossing->Tumor_Accumulation Drug_Release 6. This compound Release Tumor_Accumulation->Drug_Release Efficacy_Assessment 7. Efficacy Assessment Drug_Release->Efficacy_Assessment

Caption: Experimental workflow for nanoparticle-based delivery.

FUS_Workflow Start Start Experiment Anesthesia Anesthetize Animal Start->Anesthesia MRI_Targeting MRI Targeting Anesthesia->MRI_Targeting Microbubble_Injection Inject Microbubbles MRI_Targeting->Microbubble_Injection Lisavanbulin_Injection Inject this compound Microbubble_Injection->Lisavanbulin_Injection FUS_Sonication Apply Focused Ultrasound Lisavanbulin_Injection->FUS_Sonication BBB_Opening Transient BBB Opening FUS_Sonication->BBB_Opening Drug_Penetration Enhanced Drug Penetration BBB_Opening->Drug_Penetration End Endpoint Analysis Drug_Penetration->End

Caption: Workflow for focused ultrasound-enhanced delivery.

References

Technical Support Center: Refining Combination Therapy Protocols Involving Lisavanbulin and Radiotherapy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lisavanbulin in combination with radiotherapy. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate the smooth execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and its active metabolite, Avanbulin?

This compound (also known as BAL101553) is a water-soluble lysine prodrug of the active compound Avanbulin (BAL27862)[1][2]. Avanbulin is a potent microtubule-destabilizing agent that binds to the colchicine site on tubulin[3][4]. This interaction disrupts microtubule polymerization, leading to the following downstream effects:

  • Activation of the Spindle Assembly Checkpoint (SAC): Disruption of microtubule dynamics triggers the SAC, a critical cell cycle control mechanism[1][3][5].

  • G2/M Cell Cycle Arrest: The activated SAC prevents cells from progressing from metaphase to anaphase, causing them to arrest in the G2/M phase of the cell cycle[3][6].

  • Apoptosis: Prolonged mitotic arrest ultimately leads to programmed cell death (apoptosis)[1][6].

  • Vascular Disruption: this compound has also been shown to affect the tumor microenvironment by reducing tumor microvasculature[3][5].

This compound is orally bioavailable and can cross the blood-brain barrier, making it a promising agent for treating brain tumors like glioblastoma[5][7][8].

Lisavanbulin_Mechanism_of_Action This compound This compound (Oral Prodrug) Avanbulin Avanbulin (Active Metabolite) This compound->Avanbulin Tubulin Tubulin Avanbulin->Tubulin Binds to colchicine site Microtubules Microtubule Polymerization Avanbulin->Microtubules Inhibits Tubulin->Microtubules SAC Spindle Assembly Checkpoint (SAC) Microtubules->SAC Disruption activates G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Induces Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

Mechanism of action of this compound.

Q2: What is the rationale for combining this compound with radiotherapy?

The combination of this compound with radiotherapy is based on the principle of radiosensitization. Cells in the G2/M phase of the cell cycle are known to be most sensitive to the DNA-damaging effects of ionizing radiation. By inducing G2/M arrest, this compound increases the proportion of tumor cells in this radiosensitive phase, thereby enhancing the efficacy of radiotherapy. Preclinical studies in glioblastoma patient-derived xenograft (PDX) models have demonstrated that the combination of this compound and radiotherapy significantly extends survival compared to either treatment alone[1][6][9].

Q3: Is there a specific biomarker to predict response to this compound?

End-binding protein 1 (EB1), a protein involved in regulating microtubule dynamics, has been investigated as a potential response-predictive biomarker for this compound[5][10]. Some clinical data suggest that tumors with high EB1 expression may be more sensitive to this compound[10][11]. However, further validation is needed to establish EB1 as a definitive predictive biomarker.

Troubleshooting Guides

In Vitro Experiments
IssuePossible Cause(s)Suggested Solution(s)
High variability in clonogenic survival assays - Inconsistent cell seeding density.- Uneven drug distribution.- Inaccurate radiation dosimetry.- Edge effects in multi-well plates.- Ensure a single-cell suspension and accurate cell counting before plating.- Gently swirl plates after adding this compound to ensure even distribution.- Calibrate irradiator regularly. Ensure uniform dose delivery across all plates.- Avoid using the outer wells of multi-well plates, or fill them with sterile PBS to maintain humidity.
Cells detaching after this compound treatment - High drug concentration causing cytotoxicity.- Sub-optimal culture conditions.- Cell line-specific sensitivity.- Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line.- Ensure proper incubator conditions (temperature, CO2, humidity).- Consider using a lower concentration or a shorter incubation time.
Difficulty in synchronizing cells in G2/M phase - Incorrect timing of this compound treatment.- Cell line resistance to microtubule inhibitors.- Optimize the incubation time with this compound. Perform a time-course experiment and analyze cell cycle distribution by flow cytometry at different time points.- Confirm the expression of the drug target (tubulin) and consider potential resistance mechanisms.
Inconsistent immunofluorescence staining of microtubules - Sub-optimal fixation or permeabilization.- Antibody issues.- Microtubule depolymerization during sample preparation.- Test different fixation methods (e.g., methanol vs. paraformaldehyde) and permeabilization agents (e.g., Triton X-100 concentrations).- Titrate primary and secondary antibodies. Include appropriate controls (e.g., no primary antibody).- Maintain cells at 37°C during fixation to prevent microtubule depolymerization.
In Vivo Experiments
IssuePossible Cause(s)Suggested Solution(s)
High toxicity or weight loss in animal models - Sub-optimal drug dosage or administration schedule.- Combined toxicity of this compound and radiotherapy.- Animal strain sensitivity.- Perform a maximum tolerated dose (MTD) study for this compound alone and in combination with radiotherapy.- Adjust the dosing schedule (e.g., intermittent vs. continuous dosing).- Consider using a different, less sensitive mouse strain if appropriate for the model.
Inconsistent tumor growth rates - Variability in tumor cell implantation.- Differences in animal age, weight, or health status.- Inconsistent radiation delivery.- Ensure consistent implantation technique and location.- Randomize animals into treatment groups based on tumor volume once tumors are established.- Use animals of the same age, sex, and from the same supplier. Monitor animal health closely.- Use appropriate jigs for animal positioning during irradiation to ensure reproducibility.
Difficulty in assessing therapeutic synergy - Inappropriate experimental design.- Lack of statistical power.- Include all necessary control groups: vehicle, this compound alone, radiotherapy alone, and the combination.- Perform a power analysis to determine the appropriate number of animals per group to detect a statistically significant difference.
Variability in drug concentration in plasma and brain tissue - Inconsistent drug formulation or administration.- Issues with sample collection and processing.- Ensure the drug is properly solubilized and administered consistently (e.g., oral gavage technique).- Standardize the timing and method of blood and tissue collection. Process samples promptly and store them appropriately.

Experimental Protocols

Key Experiment: In Vitro Clonogenic Survival Assay

This assay assesses the ability of a single cell to form a colony after treatment with this compound and/or radiotherapy.

Methodology:

  • Cell Plating: Harvest and plate a single-cell suspension of your cancer cell line into 6-well plates. The number of cells plated will need to be optimized based on the expected toxicity of the treatments (typically ranging from 200 to 5000 cells per well). Allow cells to attach for at least 4-6 hours.

  • This compound Treatment: Add this compound at the desired concentrations to the appropriate wells. Include a vehicle-only control.

  • Irradiation: After a predetermined incubation period with this compound (e.g., 24 hours, to allow for cell cycle arrest), irradiate the plates with the desired doses of ionizing radiation.

  • Incubation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days, or until colonies in the control wells are visible and contain at least 50 cells.

  • Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. Plot the data as a cell survival curve.

Clonogenic_Assay_Workflow start Start plate_cells Plate single cells in 6-well plates start->plate_cells attach Allow cells to attach (4-6 hours) plate_cells->attach add_drug Add this compound (or vehicle) attach->add_drug incubate_drug Incubate (e.g., 24 hours) add_drug->incubate_drug irradiate Irradiate plates incubate_drug->irradiate wash_add_medium Wash and add fresh medium irradiate->wash_add_medium incubate_colonies Incubate for 10-14 days to form colonies wash_add_medium->incubate_colonies fix_stain Fix and stain colonies (Crystal Violet) incubate_colonies->fix_stain count Count colonies (>50 cells) fix_stain->count analyze Calculate surviving fraction and plot survival curve count->analyze end_node End analyze->end_node

Workflow for a clonogenic survival assay.

Key Experiment: In Vivo Patient-Derived Xenograft (PDX) Study

This protocol outlines a general workflow for evaluating the combination of this compound and radiotherapy in an intracranial GBM PDX model.

Methodology:

  • PDX Model Establishment: Implant tumor fragments from a GBM patient intracranially into immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques (e.g., bioluminescence or MRI).

  • Randomization: Once tumors reach a specified size, randomize the mice into four treatment groups:

    • Vehicle control

    • This compound alone

    • Radiotherapy alone

    • This compound + Radiotherapy

  • Treatment Administration:

    • This compound: Administer orally at the predetermined dose and schedule.

    • Radiotherapy: Deliver focal irradiation to the tumor-bearing region of the brain in a fractionated regimen (e.g., 2 Gy per day for 5 days).

  • Monitoring: Monitor the animals for signs of toxicity (e.g., weight loss, changes in behavior) and continue to monitor tumor growth.

  • Endpoint: The primary endpoint is typically overall survival. Euthanize animals when they reach a humane endpoint (e.g., significant weight loss, neurological symptoms).

  • Data Analysis: Generate Kaplan-Meier survival curves and compare the survival distributions between the treatment groups using statistical tests such as the log-rank test.

Quantitative Data Summary

Preclinical Efficacy of this compound and Radiotherapy in GBM PDX Models
PDX ModelTreatment GroupMedian Survival (days)P-value vs. RT aloneReference
GBM6 RT alone69-[9][12]
This compound + RT900.0001[9][12]
GBM150 RT alone73-[9][12]
This compound + RT1430.06[9][12]
GBM39 RT/TMZ249-[9][12]
RT/TMZ + this compound5020.0001[9][12]
GBM26 RT/TMZ121-[9][12]
RT/TMZ + this compound1720.04[9][12]

RT: Radiotherapy; TMZ: Temozolomide

Phase I Clinical Trial of this compound with Radiotherapy in Newly Diagnosed Glioblastoma (NCT03250299)
ParameterFindingReference
Patient Population Newly diagnosed, MGMT promoter unmethylated glioblastoma[7][13][14]
Dose Escalation Levels 4 mg, 6 mg, 8 mg, 12 mg, and 15 mg daily[15]
Maximum Studied Safe Dose 15 mg daily during radiation[7][8]
Dose-Limiting Toxicities Grade 2 confusion and memory impairment observed at 12 mg[15]
Median Overall Survival (OS) 12.8 months[8]
Median Progression-Free Survival (PFS) 7.7 months[8]

References

Technical Support Center: Investigating Intrinsic Resistance to Lisavanbulin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Lisavanbulin (BAL101553). This resource provides troubleshooting guidance and frequently asked questions to assist in identifying and understanding potential mechanisms of intrinsic resistance to this novel microtubule-targeting agent.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and experimental challenges that researchers may encounter.

Q1: My cancer cell line of interest shows low sensitivity to this compound. What are the potential mechanisms of intrinsic resistance?

A1: Intrinsic resistance to this compound, a prodrug of the microtubule destabilizer Avanbulin (BAL27862), can arise from several factors. Unlike acquired resistance, which develops under drug pressure, intrinsic resistance is inherent to the cancer cells. Key potential mechanisms include:

  • Alterations in the Drug Target (β-tubulin):

    • Mutations: Specific amino acid substitutions in the colchicine-binding site of β-tubulin can reduce the binding affinity of Avanbulin, thereby diminishing its microtubule-destabilizing effect.

    • Isotype Expression: Cancer cells express various β-tubulin isotypes. Overexpression of certain isotypes, such as βIII-tubulin, is associated with more dynamic microtubules and has been linked to resistance against various microtubule-targeting agents[1][2].

  • Increased Microtubule Stability:

    • Preclinical models have shown that resistance to Avanbulin can be associated with a phenotype of more stable microtubules[3]. This inherent stability may counteract the destabilizing activity of the drug. The underlying signaling pathways contributing to this stability are an active area of research.

  • Status of Microtubule-Associated Proteins (MAPs):

    • End-Binding Protein 1 (EB1): EB1 is a protein that localizes to the growing plus-ends of microtubules and is involved in regulating their dynamics.[3][4][5][6][7] While some preclinical data suggested that high EB1 expression might predict sensitivity to this compound, clinical trial results have been inconsistent, indicating that the relationship is complex and may not be a straightforward biomarker of response[8]. Researchers should be aware that low or altered EB1 function could potentially contribute to a lack of response.

  • Drug Efflux (Less Likely for Intrinsic Resistance to this compound):

    • While overexpression of efflux pumps like P-glycoprotein (P-gp) is a common mechanism of resistance to many chemotherapeutics, including some microtubule-targeting agents, Avanbulin is reportedly not a substrate for P-gp[3]. Therefore, this is a less probable cause of intrinsic resistance.

Q2: I am not observing the expected G2/M cell cycle arrest after this compound treatment. What could be the issue?

A2: A lack of G2/M arrest, the hallmark of spindle assembly checkpoint activation, suggests the drug is not effectively disrupting microtubule dynamics at the concentration used.

  • Troubleshooting Steps:

    • Confirm Drug Activity: Ensure the compound has been stored and prepared correctly to avoid degradation.

    • Dose-Response Curve: Perform a dose-response experiment to determine the IC50 value in your cell line. It's possible your cell line requires a higher concentration of this compound to elicit a response.

    • Time-Course Experiment: The peak of G2/M arrest can be time-dependent. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for observing this effect.

    • Assess Microtubule Polymerization: Directly assess the state of microtubule polymerization in treated versus untreated cells to confirm if the drug is engaging its target. (See Experimental Protocols Section).

Q3: How does the role of EB1 as a biomarker for this compound sensitivity vary?

A3: The role of End-Binding Protein 1 (EB1) as a predictive biomarker for this compound is nuanced. Initial preclinical studies in glioblastoma models suggested that high EB1 expression could be a marker for sensitivity[9]. However, a subsequent Phase 2 clinical study found that pre-screening for EB1-positive tumors did not significantly enrich for patient response[8]. It is hypothesized that other factors, such as IDH mutation status, may also play a role[8]. Therefore, while EB1 expression is a relevant factor to investigate, it should not be considered a definitive standalone biomarker for predicting intrinsic resistance or sensitivity.

Quantitative Data Summary

The following table summarizes the in vitro activity of Avanbulin, the active moiety of this compound, across a panel of Diffuse Large B-Cell Lymphoma (DLBCL) cell lines. This data can serve as a reference for expected potency in sensitive cell lines.

Cell LineSubtypeIC50 (nM) after 72h exposure
Median of 26 cell lines ABC & GCB 11
OCI-LY3ABC~10
TMD8ABC~12
SU-DHL-5GCB~15
SU-DHL-16GCB~9
(Data adapted from Spriano et al., 2022[10])

Diagrams of Pathways and Workflows

lisavanbulin_moa This compound Mechanism of Action cluster_drug Drug Administration cluster_cell Cancer Cell This compound (Prodrug) This compound (Prodrug) Avanbulin (Active Drug) Avanbulin (Active Drug) This compound (Prodrug)->Avanbulin (Active Drug) Metabolic Conversion Tubulin Dimers Tubulin Dimers Avanbulin (Active Drug)->Tubulin Dimers Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization Avanbulin (Active Drug)->Microtubule Polymerization Inhibition Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Disruption Spindle Assembly Checkpoint Spindle Assembly Checkpoint Mitotic Spindle Formation->Spindle Assembly Checkpoint Activation G2/M Arrest G2/M Arrest Spindle Assembly Checkpoint->G2/M Arrest Leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis Induces

Caption: Mechanism of action of this compound leading to apoptosis.

resistance_mechanisms Potential Intrinsic Resistance Mechanisms to this compound cluster_target Target Alterations cluster_dynamics Microtubule Dynamics This compound (Avanbulin) This compound (Avanbulin) Tubulin Mutations β-tubulin mutations (Colchicine site) This compound (Avanbulin)->Tubulin Mutations Reduced Binding Tubulin Isotypes Altered β-tubulin isotype expression (e.g., high βIII) This compound (Avanbulin)->Tubulin Isotypes Reduced Effect Increased Stability Inherently stable microtubules This compound (Avanbulin)->Increased Stability Ineffective Destabilization Altered MAPs Altered function of MAPs (e.g., EB1) This compound (Avanbulin)->Altered MAPs Modulated Drug Effect Resistance Resistance Tubulin Mutations->Resistance Tubulin Isotypes->Resistance Increased Stability->Resistance Altered MAPs->Resistance

Caption: Potential mechanisms of intrinsic resistance to this compound.

experimental_workflow Workflow for Investigating this compound Resistance Start Start Cell Line Panel Select panel of cancer cell lines Start->Cell Line Panel Dose Response Determine IC50 values (Cell Viability Assay) Cell Line Panel->Dose Response Categorize Categorize as Sensitive vs. Resistant Dose Response->Categorize Molecular Analysis Molecular Analysis of Resistant Lines Categorize->Molecular Analysis Resistant Tubulin Sequencing β-tubulin gene sequencing Molecular Analysis->Tubulin Sequencing Isotype Expression Western Blot for β-tubulin isotypes Molecular Analysis->Isotype Expression MT Stability Assay Microtubule Mass Assay Molecular Analysis->MT Stability Assay EB1 Expression Western Blot for EB1 Molecular Analysis->EB1 Expression Correlate Correlate findings with resistance phenotype Tubulin Sequencing->Correlate Isotype Expression->Correlate MT Stability Assay->Correlate EB1 Expression->Correlate

Caption: Experimental workflow to identify resistance mechanisms.

Key Experimental Protocols

Generation of this compound-Resistant Cell Lines

This protocol describes a general method for developing acquired resistance in a cancer cell line, which can help in studying resistance mechanisms that may also be present intrinsically.

Materials:

  • Parental cancer cell line of interest

  • This compound (or Avanbulin)

  • Complete cell culture medium

  • Cell culture flasks/plates

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Determine Initial IC50: Culture the parental cell line and determine the IC50 of this compound after 72 hours of continuous exposure using a standard cell viability assay.

  • Initial Drug Exposure: Begin by continuously exposing the parental cells to this compound at a concentration equal to the IC10 or IC20.

  • Monitor and Passage: Monitor the cells for recovery of proliferation. When the cells resume a normal growth rate, passage them and increase the drug concentration by a small increment (e.g., 1.5 to 2-fold).

  • Stepwise Dose Escalation: Repeat Step 3, gradually increasing the concentration of this compound over several months. This slow escalation allows for the selection of resistant clones. Development of resistance to Avanbulin has been noted to be a slow process, potentially taking 8-12 months[3].

  • Characterize Resistant Population: Once a cell population can proliferate in a significantly higher drug concentration (e.g., >10-fold the parental IC50), characterize the new resistant cell line.

  • Confirm Resistance: Re-determine the IC50 of the resistant cell line and compare it to the parental line.

  • Stability of Resistance: To confirm the resistance phenotype is stable, culture the resistant cells in drug-free medium for several passages and then re-challenge with the drug to see if the IC50 remains elevated.

Microtubule Mass Assay via Western Blot

This assay determines the proportion of tubulin in its polymerized (microtubules) versus soluble (free dimers) state within cells, providing a measure of microtubule stability.

Materials:

  • Sensitive and resistant cell lines

  • This compound

  • Microtubule Stabilization Buffer (e.g., BRB80 with protease inhibitors and taxol for stabilizing existing microtubules)

  • Lysis Buffer (containing a non-ionic detergent like Triton X-100)

  • Ice-cold PBS

  • Ultracentrifuge

  • SDS-PAGE equipment

  • PVDF membrane

  • Primary antibody (e.g., anti-α-tubulin or anti-β-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Cell Treatment: Plate sensitive and resistant cells and treat with this compound or vehicle (DMSO) for the desired time.

  • Cell Lysis: Wash cells with PBS. Lyse the cells on the plate with Microtubule Stabilization Buffer containing Triton X-100 to extract the soluble tubulin fraction.

  • Fractionation:

    • Collect the lysate (this is the soluble fraction ).

    • The remaining material on the plate, containing the insoluble cytoskeleton, is the polymerized fraction . Scrape this fraction into a separate tube with lysis buffer.

  • Alternative Centrifugation Method:

    • Lyse cells in a hypotonic buffer that preserves microtubule polymers.

    • Centrifuge the lysate at low speed (e.g., 2,000 x g) to pellet nuclei and cell debris.

    • Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 30-60 minutes at 37°C.

    • The supernatant contains the soluble tubulin . The pellet contains the polymerized microtubules .

  • Sample Preparation: Resuspend the pellet from either method in a volume of lysis buffer equal to that of the soluble fraction. Determine the protein concentration of both fractions.

  • Western Blotting:

    • Load equal amounts of protein from the soluble and polymerized fractions onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against α- or β-tubulin.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

  • Analysis: Quantify the band intensities using densitometry. Calculate the ratio of polymerized to soluble tubulin for each condition. An increase in this ratio in resistant cells would suggest a more stable microtubule network.

Analysis of β-Tubulin Isotype Expression

Materials:

  • Cell lysates from sensitive and resistant cell lines

  • SDS-PAGE equipment

  • PVDF membrane

  • Primary antibodies specific to different β-tubulin isotypes (e.g., anti-βI, anti-βII, anti-βIII)

  • Loading control antibody (e.g., anti-GAPDH or anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Prepare Lysates: Prepare whole-cell lysates from both sensitive and resistant cell lines. Determine protein concentration.

  • SDS-PAGE and Transfer: Load equal amounts of protein for each sample onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for a β-tubulin isotype overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using a chemiluminescence substrate.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe for other β-tubulin isotypes and a loading control to ensure equal protein loading across lanes.

  • Analysis: Compare the expression levels of the different β-tubulin isotypes between the sensitive and resistant cell lines. Overexpression of isotypes like βIII-tubulin in the resistant line could indicate a mechanism of resistance[1][2].

References

Technical Support Center: Managing Adverse Events of Lisavanbulin in Combination with Other Chemotherapies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance for researchers, scientists, and drug development professionals on managing adverse events observed in preclinical and clinical studies of lisavanbulin, particularly when used in combination with other chemotherapies. The information regarding adverse events of this compound is primarily derived from clinical trials where it was combined with radiation therapy for glioblastoma. Data on adverse events of this compound in direct combination with other cytotoxic chemotherapies is limited. Therefore, some guidance is extrapolated from the known safety profiles of microtubule inhibitors and commonly combined chemotherapeutic agents. Always refer to the specific clinical trial protocols and investigator brochures for the most accurate and up-to-date information.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how might this contribute to its adverse event profile?

A1: this compound is a prodrug of avanbulin, a novel microtubule destabilizer.[1] Avanbulin binds to the colchicine-binding site on tubulin, inhibiting microtubule assembly.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[2] As microtubules are essential components of various cell types, including neurons and hematopoietic cells, interference with their function can lead to side effects such as neurotoxicity and myelosuppression.[3]

Q2: What are the most commonly reported adverse events for this compound from clinical trials?

A2: In a phase 1 study of this compound in combination with radiation therapy in patients with newly diagnosed glioblastoma, the most significant dose-limiting toxicities were grade 4 aseptic meningoencephalitis, and grade 2 confusion and memory impairment.[4][5] Other grade 3 adverse events included hypertension, seizure, cognitive disturbance, cerebral edema, hyponatremia, and lymphopenia.[4] A separate study of intravenous this compound in ovarian cancer and recurrent glioblastoma reported fatigue, constipation, decreased appetite, and abdominal pain as the most frequent treatment-related adverse events.[1]

Q3: Are there known drug-drug interactions between this compound and common chemotherapies?

A3: Currently, there is limited published data on specific drug-drug interactions between this compound and other chemotherapeutic agents. However, as with other microtubule inhibitors, there is a potential for overlapping toxicities when combined with agents that have similar adverse event profiles, such as neurotoxicity with platinum agents or taxanes, and myelosuppression with a wide range of cytotoxic drugs.[3][6] Careful monitoring of patients for additive toxicities is crucial in combination therapy settings.

Troubleshooting Guides for Adverse Event Management

This section provides troubleshooting guides for managing potential adverse events during experiments involving this compound in combination with other chemotherapies. The management strategies are based on general principles of supportive care in oncology and experience with other microtubule inhibitors.

Neurological Adverse Events

Issue: Investigator observes signs of neurotoxicity, such as confusion, memory impairment, cognitive disturbance, or seizures.

Possible Cause:

  • Direct neurotoxicity from this compound crossing the blood-brain barrier.

  • Exacerbation of pre-existing neurological conditions.

  • Additive neurotoxicity from co-administered chemotherapies (e.g., platinum compounds).

  • In the context of brain tumors, this could be related to cerebral edema.[4]

Troubleshooting Protocol:

  • Grade the Severity: Assess the severity of the neurological symptoms according to the Common Terminology Criteria for Adverse Events (CTCAE).

  • Dose Interruption/Reduction: For grade 2 or higher neurotoxicity, consider interrupting this compound treatment.[4] A dose reduction may be necessary upon resolution of symptoms.

  • Supportive Care:

    • For seizures, administer anti-convulsant therapy as per institutional guidelines.

    • For cerebral edema, corticosteroids (e.g., dexamethasone) may be indicated.

  • Monitoring: Closely monitor neurological status. For persistent or severe symptoms, consider neurological consultation and imaging.

Hematological Adverse Events

Issue: Subject exhibits signs of myelosuppression, such as neutropenia, thrombocytopenia, or anemia.

Possible Cause:

  • Inhibition of microtubule function in rapidly dividing hematopoietic progenitor cells.[3]

  • Cumulative myelosuppressive effects of combination chemotherapy.[7]

Troubleshooting Protocol:

  • Monitor Blood Counts: Perform complete blood counts (CBC) regularly throughout the treatment cycle.

  • Neutropenia Management:

    • For grade 3 or 4 neutropenia, consider dose delay or reduction of this compound and/or the combination agent.

    • Prophylactic use of granulocyte colony-stimulating factors (G-CSF) can be considered in subsequent cycles for patients at high risk of febrile neutropenia.[8]

  • Thrombocytopenia Management:

    • For severe thrombocytopenia or bleeding, platelet transfusions may be necessary.

    • Consider dose modifications of the causative agents.

  • Anemia Management:

    • For symptomatic anemia, red blood cell transfusions or erythropoiesis-stimulating agents may be considered, following institutional guidelines.

Gastrointestinal Adverse Events

Issue: Subject experiences nausea, vomiting, diarrhea, or constipation.

Possible Cause:

  • Direct effect of this compound or combination chemotherapy on the gastrointestinal mucosa.[1]

  • Chemotherapy-induced nausea and vomiting (CINV) is a common side effect of many cytotoxic agents.[9]

Troubleshooting Protocol:

  • Prophylactic Antiemetics: For chemotherapies with a moderate to high emetic risk, administer prophylactic antiemetics according to established guidelines.

  • Symptomatic Management:

    • Nausea/Vomiting: Provide rescue antiemetics as needed.

    • Diarrhea: Administer antidiarrheal agents (e.g., loperamide) and ensure adequate hydration.

    • Constipation: Recommend stool softeners or laxatives.[1]

  • Dietary Modification: Advise small, frequent meals and avoidance of spicy or fatty foods.

Data Presentation

Table 1: Adverse Events Reported in a Phase 1 Study of this compound in Combination with Radiation Therapy in Newly Diagnosed Glioblastoma

Adverse Event CategoryGrade 3 Adverse EventsGrade 4 Adverse EventsDose-Limiting Toxicities (DLTs)
Neurological Hypertension (2 patients), Seizure (2 patients), Cognitive disturbance (1 patient), Cerebral edema (1 patient)Aseptic meningoencephalitis (1 patient)Grade 4 aseptic meningoencephalitis, Grade 2 confusion and memory impairment
Metabolic Hyponatremia (1 patient)--
Hematological Lymphopenia (1 patient)--

Data sourced from a study of 26 patients.[4]

Table 2: Most Frequently Reported Treatment-Related Adverse Events in a Study of Intravenous this compound

Adverse EventPercentage of Patients (n=23)
Fatigue43.5%
Constipation34.8%
Decreased appetite30.4%
Abdominal pain26.1%

Data from a study in patients with ovarian cancer or recurrent glioblastoma.[1]

Experimental Protocols

Protocol for Monitoring and Grading Adverse Events

  • Baseline Assessment: Before initiating treatment with this compound in combination with other chemotherapies, perform a thorough baseline assessment including a physical examination, complete blood count with differential, comprehensive metabolic panel, and neurological assessment.

  • Ongoing Monitoring:

    • Monitor vital signs before each treatment administration.

    • Perform CBC with differential at least weekly during the first cycle and as clinically indicated thereafter.

    • Perform a comprehensive metabolic panel prior to each cycle.

    • Conduct a neurological assessment at each visit.

  • Grading of Adverse Events: All adverse events should be graded according to the latest version of the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

  • Reporting: All grade 3 and 4 adverse events, as well as any serious adverse events (SAEs), must be reported to the principal investigator and the relevant institutional review board (IRB) and regulatory authorities according to institutional and federal guidelines.

Visualizations

Lisavanbulin_Mechanism_of_Action This compound This compound (Prodrug) Avanbulin Avanbulin (Active Drug) This compound->Avanbulin Conversion Tubulin Tubulin Dimers Avanbulin->Tubulin Binds to Colchicine Site Microtubule Microtubule Instability Tubulin->Microtubule Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Disruption Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

References

Technical Support Center: Methodological Considerations for Long-Term Lisavanbulin Treatment Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting long-term studies with Lisavanbulin. Content is organized into a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as BAL101553) is the orally available lysine prodrug of avanbulin (BAL27862).[1][2] Avanbulin is a potent microtubule-targeting agent that binds to the colchicine site on β-tubulin.[3] This interaction inhibits microtubule polymerization, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptotic cell death.[1][4] this compound also exhibits anti-tumor activity by reducing tumor microvasculature.[1]

Q2: What is the significance of End-Binding Protein 1 (EB1) in this compound treatment?

EB1 is a protein that localizes at the plus-ends of growing microtubules and plays a role in regulating microtubule dynamics.[5] Preclinical and clinical data suggest that high expression of EB1 in tumor cells may be a predictive biomarker for a positive response to this compound treatment.[5][6] Therefore, assessing EB1 expression levels in tumor models or patient samples is a critical consideration for study design.

Q3: What are the key considerations for designing a long-term in vitro study with this compound?

For long-term in vitro studies, it is crucial to:

  • Establish a stable drug concentration: Determine the optimal concentration of this compound that induces the desired biological effect (e.g., cell cycle arrest, apoptosis) without causing rapid, widespread cell death, which could prematurely end the experiment.

  • Monitor for drug resistance: Prolonged exposure to anti-cancer agents can lead to the development of drug-resistant cell populations.[7] Regularly assess the sensitivity of your cell lines to this compound to detect any shifts in the IC50 value.

  • Control for cellular stress: Long-term culture itself can be stressful for cells. Ensure optimal culture conditions (e.g., media changes, passage frequency) to minimize non-drug-related effects.

  • Characterize phenotypic changes: Monitor for alterations in cell morphology, proliferation rate, and expression of key proteins (e.g., tubulin isotypes, apoptosis markers) over the course of the experiment.

Q4: What are the important factors to consider when conducting long-term in vivo studies with this compound in xenograft models?

Key considerations for long-term in vivo studies include:

  • Route of administration and dosing schedule: this compound is orally bioavailable. The dosing schedule should be optimized to maintain effective drug concentrations in the plasma and brain.[8] Preclinical studies have shown that prolonged daily dosing provides maximum benefit.[8]

  • Monitoring tumor growth and animal welfare: Regularly monitor tumor volume using methods like caliper measurements or non-invasive imaging.[9][10] Closely observe the animals for any signs of toxicity, such as weight loss or changes in behavior.

  • Assessing tumor microvasculature: Since this compound affects the tumor vasculature, it is important to monitor changes in blood vessel density and function over time using techniques like immunohistochemistry (e.g., CD31 staining) or in vivo imaging.[1][10]

  • Pharmacokinetic and pharmacodynamic (PK/PD) analysis: Collect plasma and tumor tissue samples at various time points to determine the concentration of this compound and avanbulin and correlate it with the observed biological effects.[8]

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability assays.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform number of cells is seeded in each well. Perform a cell count before plating and use a multichannel pipette for consistency.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.

  • Possible Cause: Interference of this compound with the assay reagent.

    • Solution: Run a control experiment with this compound in cell-free media to check for any direct interaction with the viability dye (e.g., MTT, resazurin).

Issue 2: Development of drug resistance in long-term cell cultures.

  • Possible Cause: Selection of pre-existing resistant clones or acquisition of new resistance mechanisms.[11]

    • Solution:

      • Characterize the resistant phenotype: Compare the gene expression profile of the resistant cells to the parental cells to identify potential resistance mechanisms (e.g., upregulation of drug efflux pumps, mutations in tubulin).

      • Consider combination therapies: Investigate the efficacy of this compound in combination with other anti-cancer agents that have different mechanisms of action.[12]

      • Intermittent dosing: Explore intermittent dosing schedules to reduce the selective pressure for resistance.

Issue 3: High toxicity and mortality in animal models.

  • Possible Cause: The dose of this compound is too high.

    • Solution: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. Start with lower doses and gradually increase while closely monitoring for signs of toxicity.

  • Possible Cause: Off-target effects of the drug.

    • Solution: Conduct a thorough histological analysis of major organs to identify any potential off-target toxicities.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Immunofluorescence Staining of Microtubules
  • Cell Culture: Grow cells on sterile glass coverslips in a 24-well plate.

  • Drug Treatment: Treat the cells with this compound at the desired concentration and for the appropriate duration.

  • Fixation: Wash the cells with pre-warmed PBS and fix with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

  • Blocking: Wash with PBS and block with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash with PBS, counterstain the nuclei with DAPI, and mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Expect to see disrupted and disorganized microtubule structures in this compound-treated cells compared to the well-organized filamentous network in control cells.

Quantitative Data Summary

Table 1: Summary of Preclinical Efficacy of this compound Monotherapy in Orthotopic Glioblastoma PDX Models [8]

PDX ModelMedian Survival Extension (%)P-value
GBM625< 0.01
GBM1235< 0.01
9 of 14 models tested showed significant benefit9 - 84< 0.01

Table 2: Summary of Clinical Trial Data for this compound

Trial IDPhaseIndicationTreatmentKey FindingsReference
NCT024908001/2aRecurrent GlioblastomaThis compound MonotherapyDurable responses observed in a subset of patients, particularly those with high EB1 expression. The recommended Phase 2 dose was determined.[13][14]
NCT032502991Newly Diagnosed MGMT-unmethylated GlioblastomaThis compound + RadiationCombination was found to be safe up to a dose of 15 mg daily.[15][16]
NCT028953602aRecurrent Glioblastoma and Ovarian CancerThis compound (48-hour IV infusion)Favorable safety and tolerability profile. One partial response in the glioblastoma cohort.[17]

Visualizations

Lisavanbulin_Mechanism_of_Action cluster_cell Tumor Cell This compound This compound (Prodrug) Avanbulin Avanbulin (Active Drug) This compound->Avanbulin Hydrolysis Tubulin α/β-Tubulin Dimers Avanbulin->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Tubulin->Microtubule Inhibits Polymerization MitoticSpindle Defective Mitotic Spindle Microtubule->MitoticSpindle G2M_Arrest G2/M Phase Cell Cycle Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound's mechanism of action in a tumor cell.

Experimental_Workflow_In_Vitro start Start: Cancer Cell Line Culture treatment This compound Treatment (Dose-Response and Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability microscopy Immunofluorescence Microscopy (Microtubule Morphology) treatment->microscopy flow Flow Cytometry (Cell Cycle Analysis, Apoptosis) treatment->flow data Data Analysis (IC50, Phenotypic Changes) viability->data microscopy->data flow->data

Caption: A typical in vitro experimental workflow for this compound.

Troubleshooting_Resistance start Observation: Decreased Sensitivity to this compound confirm Confirm Resistance: - Repeat IC50 determination - Compare to parental cell line start->confirm investigate Investigate Mechanism: - Gene expression analysis (e.g., ABC transporters) - Sequencing of tubulin genes confirm->investigate strategies Develop Strategies: - Combination therapy - Dose modification - Alternative microtubule inhibitors investigate->strategies validate Validate New Strategy strategies->validate

Caption: Logical workflow for troubleshooting drug resistance.

References

Validation & Comparative

Lisavanbulin Demonstrates Superior Efficacy over Taxanes in Drug-Resistant Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

New experimental data highlights the potential of Lisavanbulin, a novel microtubule-targeting agent, to overcome common mechanisms of taxane resistance in various cancer models. These findings position this compound as a promising therapeutic alternative for patients who have developed resistance to conventional taxane-based chemotherapies.

This compound (also known as BAL101553), the prodrug of the active compound avanbulin (BAL27862), has shown significant antitumor activity in preclinical studies, particularly in cancer models characterized by resistance to taxanes like paclitaxel and docetaxel.[1] Unlike taxanes, which stabilize microtubules, avanbulin acts as a microtubule-destabilizing agent by binding to the colchicine site on tubulin.[1] This distinct mechanism of action allows this compound to circumvent key taxane resistance pathways, offering a potential breakthrough in the treatment of refractory tumors.

Comparative Efficacy in Taxane-Resistant Cell Lines

Preclinical evaluations of avanbulin have demonstrated its potent activity against a panel of human cancer cell lines engineered for resistance to taxanes. These models incorporate the two primary mechanisms of clinical taxane resistance: overexpression of the P-glycoprotein (Pgp) drug efflux pump (encoded by the MDR1 gene) and alterations in β-tubulin isoforms, particularly the overexpression of TUBB3.

A pivotal in vitro study compared the cytotoxic activity of avanbulin and taxanes in breast and ovarian cancer cell lines with well-defined resistance mechanisms. The results, summarized below, showcase avanbulin's ability to maintain its potency in the face of taxane resistance.

Cell LineCancer TypeResistance MechanismFold Resistance to TaxanesAvanbulin (BAL27862) ActivityReference
1A9/TxTP50 OvarianTUBB3 Overexpression~35xActivity retained[2]
MCF-7/TxTP50 BreastP-glycoprotein (MDR1) negative, other mechanisms9xActivity retained[3]
1A9/PTX10 OvarianAcquired mutation in β-tubulin (Phe270->Val)Taxane-resistantActivity retained[2]
1A9/PTX22 OvarianAcquired mutation in β-tubulin (Ala364->Thr)Taxane-resistantActivity retained[2]

These data clearly indicate that avanbulin's efficacy is not compromised by the very mechanisms that render cancer cells resistant to taxanes.

In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

The potent in vitro activity of this compound has been corroborated in in vivo studies using patient-derived xenograft (PDX) models, which are considered more clinically relevant than traditional cell line xenografts. In multiple GBM PDX models, this compound monotherapy resulted in a significant extension of survival, with a median survival extension ranging from 9% to 84%.[4][5] Furthermore, this compound has demonstrated excellent brain penetration, a critical feature for treating brain tumors like glioblastoma, which are notoriously difficult to treat with systemic therapies.[4][5]

While direct head-to-head in vivo comparisons with taxanes in resistant PDX models are not extensively published, the demonstrated activity of this compound in refractory tumor models, including those that have failed standard therapies, underscores its potential clinical utility.[1][6][7]

Contrasting Mechanisms of Action and Resistance

The differential efficacy of this compound and taxanes in resistant models stems from their distinct molecular mechanisms.

G cluster_0 Microtubule Dynamics cluster_1 Taxanes cluster_2 This compound (Avanbulin) cluster_3 Resistance Mechanisms tubulin αβ-Tubulin Dimers microtubule Microtubule tubulin->microtubule Polymerization microtubule->tubulin Depolymerization taxane Taxanes (e.g., Paclitaxel) taxane_site Taxane-binding site taxane->taxane_site pgp P-glycoprotein (MDR1) taxane->pgp Efflux taxane_site->microtubule Stabilization tubulin_mutation Tubulin Mutations/ Isoform Changes taxane_site->tubulin_mutation Reduced Binding This compound This compound (Avanbulin) colchicine_site Colchicine-binding site This compound->colchicine_site This compound->pgp Not a substrate colchicine_site->tubulin Destabilization colchicine_site->tubulin_mutation Binding site unaffected pgp->taxane

Figure 1: Mechanisms of action and resistance for taxanes and this compound.

As illustrated in Figure 1, taxanes bind to the β-tubulin subunit within the microtubule, leading to their stabilization and subsequent mitotic arrest.[6] Resistance can arise from the overexpression of P-glycoprotein, which pumps taxanes out of the cell, or from alterations in tubulin that prevent effective drug binding.[3] In contrast, avanbulin binds to the colchicine site on tubulin dimers, preventing their polymerization into microtubules.[1] This leads to microtubule destabilization and cell cycle arrest. Importantly, avanbulin is not a substrate for P-glycoprotein and its binding site is distinct from the taxane-binding pocket, rendering it effective even when common taxane resistance mechanisms are present.

Experimental Protocols

The following provides a representative methodology for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of a drug that inhibits the growth of a cell line by 50% (IC50).

Cell Culture and Seeding:

  • Taxane-resistant and parental cancer cell lines (e.g., 1A9/TxTP50 and its parental line 1A9) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are harvested during the logarithmic growth phase and seeded into 96-well plates at a density of 5,000-10,000 cells per well.

  • Plates are incubated for 24 hours to allow for cell attachment.

Drug Treatment:

  • This compound and a taxane (e.g., paclitaxel) are serially diluted to a range of concentrations.

  • The culture medium is replaced with fresh medium containing the various drug concentrations. Control wells receive medium with the vehicle (e.g., DMSO) only.

  • The plates are incubated for a further 72 hours.

Cell Viability Assessment:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined by plotting cell viability against drug concentration.

G cluster_prep Cell Preparation cluster_treat Drug Treatment cluster_assess Viability Assessment start Start culture Culture taxane-resistant and parental cell lines start->culture end End seed Seed cells into 96-well plates culture->seed incubate_attach Incubate 24h for attachment seed->incubate_attach prepare_drugs Prepare serial dilutions of This compound and Taxane incubate_attach->prepare_drugs add_drugs Add drugs to cells prepare_drugs->add_drugs incubate_drug Incubate for 72h add_drugs->incubate_drug add_mtt Add MTT solution incubate_drug->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 calculate_ic50->end

Figure 2: Workflow for in vitro cytotoxicity (MTT) assay.
In Vivo Patient-Derived Xenograft (PDX) Study

This study design is used to evaluate the antitumor efficacy of a compound in a more clinically relevant animal model.

Model Establishment:

  • Fresh tumor tissue from a patient with drug-resistant cancer is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID).

  • The tumors are allowed to grow to a palpable size and are then passaged to subsequent cohorts of mice for expansion.

Treatment Protocol:

  • Once the tumors in the experimental cohort reach a predetermined size (e.g., 150-200 mm³), the mice are randomized into treatment and control groups.

  • The treatment group receives this compound administered orally or intravenously at a specified dose and schedule. The taxane group receives a standard taxane regimen. The control group receives a vehicle control.

  • Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length x width²)/2.

Efficacy Endpoints:

  • The primary endpoint is typically tumor growth inhibition or an extension in overall survival.

  • At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry, to assess biomarkers of drug activity.

Conclusion

The available preclinical data strongly support the superior efficacy of this compound over taxanes in drug-resistant cancer models. Its unique mechanism of action, which circumvents common taxane resistance pathways, makes it a highly promising candidate for the treatment of patients with advanced or refractory cancers. Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for patients.

References

Validating EB1 as a Predictive Biomarker for Lisavanbulin Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the predictive value of the End-binding protein 1 (EB1) biomarker for treatment response to Lisavanbulin, a novel microtubule-targeting agent. It includes an overview of this compound's mechanism of action, a critical analysis of clinical trial data, and a comparison with alternative therapeutic strategies for glioblastoma (GBM).

Introduction to this compound and the EB1 Biomarker

This compound (BAL101553) is a first-in-class, orally available small molecule prodrug of avanbulin (BAL27862). Avanbulin destabilizes microtubules, leading to mitotic arrest and apoptosis in cancer cells.[1][2] A key feature of this compound is its ability to cross the blood-brain barrier, making it a promising candidate for treating brain tumors like glioblastoma.[3]

End-binding protein 1 (EB1) is a protein that localizes to the plus-ends of microtubules and plays a crucial role in regulating microtubule dynamics. Preclinical data suggested that high EB1 expression could be a predictive biomarker for sensitivity to this compound.[4] This hypothesis was investigated in clinical trials, most notably the Phase 1/2a study NCT02490800.

Clinical Validation of EB1 as a Predictive Biomarker

The NCT02490800 clinical trial was a key study designed to assess the safety, tolerability, and anti-tumor activity of this compound in patients with recurrent glioblastoma and other solid tumors. A major objective of the Phase 2a portion was to prospectively validate EB1 as a response-predictive biomarker.[1][2][5]

Key Findings from the NCT02490800 Trial

Initial findings from the Phase 1 part of the study showed promising results in a small number of patients with high EB1 expression, prompting the prospective validation in Phase 2a.[1][2] However, the results from the Phase 2a stage indicated that EB1 expression, as determined by immunohistochemistry (IHC), was not a sufficiently robust independent biomarker to predict response to this compound.[1][2]

While some EB1-positive patients did show a response, the overall objective response rate (ORR) in the EB1-positive population did not meet the predefined success criteria for the study to proceed.[1][2] In Stage 1 of the Phase 2a part, of nine evaluable patients with EB1-positive tumors, one had a partial response and another had a 44% reduction in target lesion area.[1][2]

Emergence of a Five-Gene Signature

Subsequent analysis of tumor samples from the NCT02490800 trial using RNA sequencing (RNA-seq) identified a five-gene signature that showed a stronger correlation with response to this compound than EB1 positivity alone. This signature is characterized by the downregulation of homeobox genes.[1][2] The specific genes comprising this signature have not been publicly disclosed.

Data Presentation

Table 1: Summary of Patient Demographics and EB1 Expression in NCT02490800 (Phase 2a)

CharacteristicValueReference
Total Patients Screened629[1][2]
EB1-Positive Patients64 (10.2%)[1][2]
Patients Enrolled in Phase 2a (EB1-positive)18[1][2]
Evaluable Patients for Response in Stage 19[1][2]

Table 2: Efficacy of this compound in EB1-Positive Glioblastoma (NCT02490800, Phase 2a, Stage 1)

Efficacy EndpointResultReference
Objective Response Rate (ORR)Did not meet the prespecified threshold of ≥ 2/9 responses to proceed to the second stage.[1][2]
Partial Response1 patient[1][2]
Significant Tumor Reduction (>40%)1 patient (44% reduction)[1][2]

Experimental Protocols

EB1 Immunohistochemistry (IHC)

A CE-marked IHC Clinical Trial Assay from Targos Molecular Pathology GmbH was used to assess EB1 positivity.[6]

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) archival tumor tissue was used.

  • Staining: Slides were stained for EB1.

  • Scoring: A board-certified pathologist assessed EB1 positivity based on the percentage of tumor cells with moderate or strong cytoplasmic staining. The threshold for positivity in the NCT02490800 trial was ≥70% of tumor cells showing moderate to strong EB1 staining.[6]

RNA Sequencing (RNA-seq) for Gene Signature Identification
  • Sample Type: Archival glioblastoma tissue samples were used for RNA-seq analysis.[1][2]

  • Methodology: Whole transcriptome sequencing (RNA-seq) was performed on these samples.

  • Analysis: The analysis aimed to identify gene expression patterns that correlated with patient response to this compound, leading to the discovery of the five-gene signature. The specifics of the bioinformatic pipeline have not been detailed in the available publications.

Mandatory Visualization

Lisavanbulin_Mechanism_of_Action cluster_0 Microtubule Dynamics cluster_1 This compound Action cluster_2 Cell Cycle Regulation Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization SAC Spindle Assembly Checkpoint (SAC) Microtubule->SAC Disruption Activates This compound This compound (BAL101553) (Prodrug) Avanbulin Avanbulin (BAL27862) (Active Drug) This compound->Avanbulin Metabolism Avanbulin->Microtubule Binds to Colchicine Site, Inhibits Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) SAC->Mitotic_Arrest Induces Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Leads to EB1 EB1 (Microtubule Plus-End Tracking Protein) EB1->Microtubule Regulates Dynamics Experimental_Workflow cluster_screening Patient Screening cluster_trial Clinical Trial (NCT02490800 Phase 2a) cluster_biomarker Biomarker Analysis Patient_Population Recurrent Glioblastoma Patients (n=629) IHC_Screening EB1 IHC Staining of Archival Tissue Patient_Population->IHC_Screening EB1_Positive EB1-Positive (n=64) IHC_Screening->EB1_Positive EB1_Negative EB1-Negative IHC_Screening->EB1_Negative Enrollment Enrollment of EB1-Positive Patients (n=18) EB1_Positive->Enrollment Treatment This compound Treatment Enrollment->Treatment RNA_Seq RNA Sequencing of Archival Tissue Enrollment->RNA_Seq Response_Assessment Tumor Response Assessment (RANO Criteria) Treatment->Response_Assessment Gene_Signature Identification of 5-Gene Predictive Signature RNA_Seq->Gene_Signature

References

A Comparative Analysis of Lisavanbulin Clinical Trials in Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical trial outcomes for Lisavanbulin (BAL101553), a novel microtubule-targeting agent, with standard-of-care and emerging therapies for newly diagnosed O6-methylguanine-DNA methyltransferase (MGMT) promoter unmethylated and recurrent glioblastoma. Data is presented to facilitate an objective evaluation of this compound's performance, supported by detailed experimental protocols and a visualization of its mechanism of action.

Mechanism of Action: Targeting the Mitotic Spindle

This compound is a prodrug that is converted in the body to its active form, avanbulin (BAL27862). Avanbulin functions as a microtubule destabilizer by binding to the colchicine site on tubulin. This disruption of microtubule dynamics activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation during mitosis. Prolonged activation of the SAC in cancer cells leads to mitotic catastrophe and subsequent apoptotic cell death. A key feature of this compound is its ability to cross the blood-brain barrier, a significant advantage for treating brain tumors like glioblastoma.

Lisavanbulin_Mechanism_of_Action cluster_0 Cellular Environment This compound This compound Avanbulin Avanbulin This compound->Avanbulin Conversion Tubulin Tubulin Avanbulin->Tubulin Binds to Colchicine Site Microtubule_Destabilization Microtubule Destabilization Tubulin->Microtubule_Destabilization SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Microtubule_Destabilization->SAC_Activation Mitotic_Catastrophe Mitotic Catastrophe SAC_Activation->Mitotic_Catastrophe Apoptosis Apoptosis (Cell Death) Mitotic_Catastrophe->Apoptosis

This compound's Mechanism of Action

Comparative Efficacy in Glioblastoma Clinical Trials

The following tables summarize the efficacy data from key clinical trials of this compound and standard-of-care treatments for newly diagnosed MGMT unmethylated and recurrent glioblastoma.

Table 1: Efficacy in Newly Diagnosed MGMT Promoter Unmethylated Glioblastoma

Treatment RegimenTrial IdentifierNMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)
This compound + Radiotherapy ABTC1601 (NCT03250299)2612.8 months7.7 monthsNot Reported
Temozolomide + Radiotherapy (Stupp Protocol) EORTC 26981/22981 / NCIC CE.36012.7 monthsNot ReportedNot Reported
Radiotherapy Alone EORTC 26981/22981 / NCIC CE.35411.8 monthsNot ReportedNot Reported

Table 2: Efficacy in Recurrent Glioblastoma

Treatment RegimenTrial Identifier/StudyNMedian Overall Survival (OS)6-Month Progression-Free Survival (PFS6)Objective Response Rate (ORR)
This compound (Oral) NCT02490800 (Phase 2a, EB1-positive)9 (evaluable)Not ReportedNot Reported11.1% (1 Partial Response)
This compound (IV) NCT02895360 (Phase 2a)12Not ReportedNot Reported8.3% (1 Partial Response)
Bevacizumab (Single Agent) BRAIN (NCT00345163)859.2 months42.6%28.2%
Lomustine (Single Agent) EORTC 26101 (NCT01290939)1498.6 monthsNot ReportedNot Reported
Bevacizumab + Lomustine EORTC 26101 (NCT01290939)2889.1 monthsNot ReportedNot Reported

Comparative Safety Profiles

Table 3: Key Grade 3/4 Adverse Events in Glioblastoma Clinical Trials

Treatment RegimenTrial IdentifierKey Grade 3/4 Adverse Events
This compound + Radiotherapy ABTC1601 (NCT03250299)Aseptic meningoencephalitis, hypertension, seizure, cognitive disturbance, cerebral edema, hyponatremia, lymphopenia.[1]
Temozolomide + Radiotherapy (Stupp Protocol) EORTC 26981/22981 / NCIC CE.3Hematologic toxicities.
This compound (IV) NCT02895360 (Phase 2a)Four Grade 3/4 adverse events were reported, but not specified in the provided abstract.[2]
Bevacizumab (Single Agent) BRAIN (NCT00345163)Hypertension, convulsion.
Bevacizumab + Lomustine EORTC 26101 (NCT01290939)Hematologic toxicities were more frequent in the combination arm.

Detailed Experimental Protocols

A clear understanding of the methodologies employed in clinical trials is essential for a nuanced comparison of their outcomes.

This compound Clinical Trials

1. ABTC1601 (NCT03250299): this compound with Radiation in Newly Diagnosed MGMT Unmethylated Glioblastoma [3][4]

  • Study Design: A multicenter, open-label, phase 1 dose-escalation study.

  • Patient Population: Adults with newly diagnosed, histologically confirmed MGMT promoter unmethylated glioblastoma.

  • Treatment Regimen:

    • Oral this compound administered daily for 6 weeks.

    • Concurrent standard radiotherapy (60 Gy in 30 fractions over 6 weeks).

    • A 4-week rest period followed the treatment phase.

  • Primary Objective: To determine the maximum tolerated dose (MTD) of this compound in combination with radiation therapy.

  • Key Inclusion Criteria:

    • Histologically proven newly diagnosed glioblastoma.

    • MGMT promoter unmethylated status.

    • Recovery from the immediate post-operative period.

  • Key Exclusion Criteria:

    • Prior radiation therapy or chemotherapy for glioblastoma.

2. NCT02490800: Oral this compound in Recurrent Glioblastoma [2][3][5]

  • Study Design: A phase 1/2a, open-label, dose-escalation and expansion study.

  • Patient Population: Adults with recurrent or progressive glioblastoma or other high-grade gliomas who have failed standard therapy. The phase 2a portion focused on patients with EB1-positive tumors.

  • Treatment Regimen: Oral this compound administered once daily in 28-day cycles.

  • Primary Objectives:

    • Phase 1: To determine the MTD of oral this compound.

    • Phase 2a: To assess the anti-tumor activity of oral this compound in patients with EB1-positive recurrent glioblastoma.

  • Key Inclusion Criteria:

    • Recurrent or progressive glioblastoma or high-grade glioma.

    • Failure of standard therapy.

    • Phase 2a: EB1-positive tumor tissue.

  • Key Exclusion Criteria:

    • Requirement for >6 mg/day of dexamethasone.

    • Symptomatic brain metastases in patients with solid tumors.

    • Peripheral neuropathy ≥ Grade 2.

Comparator Clinical Trials

1. EORTC 26981/22981 / NCIC CE.3 (Stupp Protocol): Temozolomide with Radiation in Newly Diagnosed Glioblastoma

  • Study Design: A randomized, multicenter, open-label, phase 3 trial.

  • Patient Population: Adults with newly diagnosed, histologically confirmed glioblastoma.

  • Treatment Regimens:

    • Arm 1 (Radiotherapy alone): 60 Gy of fractionated radiotherapy in 2 Gy daily fractions over 6 weeks.

    • Arm 2 (Stupp Protocol): The same radiotherapy regimen with concomitant daily oral temozolomide (75 mg/m²), followed by six cycles of adjuvant oral temozolomide (150-200 mg/m² for 5 days every 28 days).[6][7][8]

  • Primary Objective: To compare overall survival between the two treatment arms.

  • Key Inclusion Criteria:

    • Newly diagnosed, histologically confirmed glioblastoma.

    • Age 18-70 years.

    • WHO performance status of 0-2.

  • Key Exclusion Criteria:

    • Prior chemotherapy or radiotherapy for glioblastoma.

2. BRAIN (NCT00345163): Bevacizumab in Recurrent Glioblastoma

  • Study Design: A phase 2, multicenter, open-label, non-comparative trial.

  • Patient Population: Adults with recurrent glioblastoma.

  • Treatment Regimen: Intravenous bevacizumab (10 mg/kg) every 2 weeks.

  • Primary Objectives: To evaluate the 6-month progression-free survival and objective response rate.

  • Key Inclusion Criteria:

    • Recurrent glioblastoma.

    • Prior treatment with temozolomide and radiation.

  • Key Exclusion Criteria:

    • Clinically significant cardiovascular disease.

    • Inadequately controlled hypertension.

3. EORTC 26101 (NCT01290939): Bevacizumab and Lomustine in Recurrent Glioblastoma [9]

  • Study Design: A randomized, open-label, phase 3 trial.

  • Patient Population: Adults with the first recurrence of glioblastoma.

  • Treatment Regimens:

    • Arm 1 (Combination): Lomustine (90 mg/m² orally every 6 weeks) and bevacizumab (10 mg/kg intravenously every 2 weeks).[9]

    • Arm 2 (Lomustine alone): Lomustine (110 mg/m² orally every 6 weeks).[9]

  • Primary Objective: To compare overall survival between the two treatment arms.

  • Key Inclusion Criteria:

    • First recurrence of glioblastoma.

    • Prior chemoradiation with temozolomide.

  • Key Exclusion Criteria:

    • Prior treatment with bevacizumab or lomustine.

References

Assessing the Differential Effects of Lisavanbulin on Sensitive Versus Resistant Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of Lisavanbulin on sensitive and resistant cancer cell lines. This compound (BAL101553) is a water-soluble prodrug of the potent microtubule-destabilizing agent Avanbulin (BAL27862). Avanbulin binds to the colchicine site on β-tubulin, leading to the disruption of microtubule dynamics, activation of the spindle assembly checkpoint (SAC), mitotic arrest, and ultimately, apoptosis in cancer cells.[1][2] A key characteristic of this compound is its ability to cross the blood-brain barrier, making it a promising agent for brain tumors like glioblastoma.[3]

This guide summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the underlying molecular pathways and experimental workflows.

Data Presentation: Quantitative Comparison of this compound's Effects

The sensitivity of cancer cell lines to this compound's active form, Avanbulin, can vary significantly. This differential sensitivity is often quantified by the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) for inducing apoptosis.

Cell Line TypeCancer TypeIC50/EC50 (Avanbulin)Key Characteristics
Sensitive Diffuse Large B-cell Lymphoma (DLBCL)Median IC50: 11 nM (in a panel of 26 cell lines)[4]Generally responsive to microtubule-targeting agents.
Sensitive Jurkat (Parental)EC50 (Apoptosis): 17 nMAcute T-cell leukemia cell line.[5]
Resistant Jurkat (Avanbulin-Resistant)EC50 (Apoptosis): 127 nMDeveloped through continuous exposure to Avanbulin; exhibits more stable microtubules.
Partially Resistant OVCAR-3/TxTP53-fold higher resistance to Avanbulin compared to parental lineOvarian cancer cell line with acquired resistance to taxanes.

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of this compound's efficacy are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of Avanbulin (the active moiety of this compound) or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[4]

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Treatment: Treat cells with the desired concentrations of Avanbulin or vehicle control for the specified duration (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment: Treat cells with Avanbulin or vehicle control for a specified time (e.g., 24 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Wash the cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Mandatory Visualizations

Signaling Pathway of this compound Action and Resistance

Lisavanbulin_Signaling_Pathway Mechanism of Action and Resistance to this compound cluster_drug Drug Action cluster_cellular Cellular Response cluster_resistance Resistance Mechanisms This compound This compound (Prodrug) Avanbulin Avanbulin (Active Drug) This compound->Avanbulin Metabolic Conversion Tubulin α/β-Tubulin Dimers Avanbulin->Tubulin Binds to Colchicine Site Microtubules Microtubule Dynamics Avanbulin->Microtubules Destabilization Tubulin->Microtubules Polymerization SAC Spindle Assembly Checkpoint (SAC) Activation Microtubules->SAC Disruption leads to APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) SAC->APC_C Inhibition MitoticArrest Mitotic Arrest APC_C->MitoticArrest Progression past mitosis blocked Apoptosis Apoptosis MitoticArrest->Apoptosis StableMT Increased Microtubule Stability StableMT->Microtubules Counteracts Destabilization TubulinMut Tubulin Mutations (Altered Binding Site) TubulinMut->Avanbulin Prevents Binding

Caption: this compound's mechanism of action and potential resistance pathways.

Experimental Workflow for Assessing Differential Sensitivity

Experimental_Workflow Workflow for Comparing this compound Sensitivity cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis and Interpretation SensitiveCells Sensitive Cell Line (e.g., Jurkat Parental) Treatment Treat with varying concentrations of Avanbulin SensitiveCells->Treatment ResistantCells Resistant Cell Line (e.g., Jurkat Resistant) ResistantCells->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability ApoptosisAssay Apoptosis Assay (e.g., Annexin V) Treatment->ApoptosisAssay CellCycle Cell Cycle Analysis (e.g., PI Staining) Treatment->CellCycle IC50 Determine IC50/EC50 Values Viability->IC50 ApoptosisQuant Quantify Apoptotic Cells ApoptosisAssay->ApoptosisQuant CellCycleDist Analyze Cell Cycle Distribution (G2/M Arrest) CellCycle->CellCycleDist Comparison Compare Differential Effects IC50->Comparison ApoptosisQuant->Comparison CellCycleDist->Comparison

Caption: Standard workflow for evaluating differential sensitivity to this compound.

Discussion

The experimental data indicate that this compound is highly potent in sensitive cancer cell lines, with IC50 values in the low nanomolar range. In contrast, cell lines that have developed resistance to Avanbulin exhibit a significantly higher tolerance to the drug. The mechanism of action is centered on the disruption of microtubule dynamics, which triggers the spindle assembly checkpoint, a critical surveillance mechanism for proper chromosome segregation.[6][7]

Resistance to colchicine-binding site agents like Avanbulin is not typically mediated by the overexpression of P-glycoprotein, a common mechanism of resistance for other microtubule-targeting drugs like taxanes and vinca alkaloids. Instead, resistance to Avanbulin appears to be associated with alterations that lead to more stable microtubules, thereby counteracting the drug's destabilizing effects.[8][9] Mutations in the tubulin genes that alter the drug's binding site are another potential mechanism of resistance.

The expression of end-binding protein 1 (EB1) has been investigated as a potential biomarker for this compound sensitivity, with some studies in glioblastoma models suggesting a positive correlation. However, this relationship is not consistently observed across all cancer types, indicating that other molecular factors are also at play. Further research into predictive biomarkers, such as specific gene expression signatures, is ongoing to better identify patient populations that are most likely to respond to this compound therapy.

References

Validating the In Vivo Efficacy of Lisavanbulin: A Comparative Guide for Glioblastoma Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lisavanbulin's performance against alternative treatments for glioblastoma (GBM), supported by experimental data from multiple patient-derived xenograft (PDX) models.

This compound (BAL101553) is a novel, orally bioavailable microtubule-targeting agent that has demonstrated significant preclinical activity in glioblastoma. As the prodrug of avanbulin (BAL27862), it readily crosses the blood-brain barrier, a critical feature for treating central nervous system malignancies.[1][2] This guide synthesizes the current in vivo efficacy data for this compound in GBM PDX models, outlines detailed experimental protocols, and provides a comparative perspective against other therapeutic options.

In Vivo Efficacy of this compound in GBM PDX Models

This compound has been evaluated as a monotherapy and in combination with the standard-of-care treatments for GBM, including radiation and temozolomide (TMZ).

Monotherapy Efficacy

Studies using a panel of orthotopic IDH-wildtype GBM PDX models have demonstrated that this compound monotherapy significantly extends survival in a substantial portion of these clinically relevant models.[3]

GBM PDX ModelTreatmentMedian Survival (Days)Survival Extension vs. VehicleStatistical Significance (p-value)
GBM6 Vehicle48--
This compound (30 mg/kg, daily)6025%< 0.01
GBM12 Vehicle23--
This compound (30 mg/kg, daily)3135%< 0.01
GBM26 Vehicle53--
This compound8051%= 0.0001
GBM39 VehicleNot specified--
This compoundSignificant ExtensionNot specified< 0.05
GBM150 VehicleNot specified--
This compoundSignificant ExtensionNot specified< 0.05

Table 1: In vivo efficacy of this compound monotherapy in various GBM PDX models. Data compiled from multiple preclinical studies.[1][3]

Combination Therapy Efficacy

When combined with standard-of-care radiation (RT) and temozolomide (TMZ), this compound has shown the potential to significantly enhance survival outcomes, even in TMZ-resistant models.[3]

GBM PDX ModelTreatmentMedian Survival (Days)ComparisonStatistical Significance (p-value)
GBM6 RT/TMZ66--
RT/TMZ + this compound101vs. RT/TMZ< 0.0001
GBM26 RT/TMZ121--
RT/TMZ + this compound172vs. RT/TMZ= 0.04
GBM39 RT/TMZ249--
RT/TMZ + this compound502vs. RT/TMZ= 0.0001
GBM150 (TMZ resistant) RT/TMZ123--
This compound Monotherapy118vs. RT/TMZ= 0.49 (not significant)
RT/TMZ + this compound98vs. RT/TMZ= 0.97 (not significant)

Table 2: In vivo efficacy of this compound in combination with standard-of-care therapies in GBM PDX models.[3]

Comparison with Other Microtubule-Targeting Agents

This compound's active moiety, avanbulin, binds to the colchicine site on tubulin, leading to microtubule destabilization.[4] This mechanism is distinct from other classes of microtubule-targeting agents like the taxanes (e.g., paclitaxel), which stabilize microtubules, and the vinca alkaloids (e.g., vincristine), which also promote destabilization but bind to a different site.[5]

A key advantage of this compound is its efficacy in tumor models that are refractory to other standard microtubule-targeting agents.[5] While direct head-to-head in vivo comparative studies in GBM PDX models are not extensively published, the ability of this compound to overcome resistance mechanisms is a significant differentiator. Furthermore, many conventional microtubule inhibitors have poor penetration of the blood-brain barrier, limiting their efficacy in brain tumors.[6] this compound is specifically designed to overcome this limitation.[2]

Experimental Protocols

Orthotopic GBM PDX Model Establishment
  • Patient Tumor Acquisition and PDX Generation: Fresh tumor tissue from GBM patients is obtained and subcutaneously implanted into immunocompromised mice to establish and expand the patient-derived xenograft.

  • Cell Suspension Preparation: Subcutaneous PDX tumors are harvested, and a single-cell suspension is prepared through mechanical and enzymatic dissociation.

  • Stereotactic Intracranial Injection: Anesthetized mice are placed in a stereotactic frame. A burr hole is drilled in the skull, and a specific number of tumor cells (e.g., 1 x 10^5 cells in 2-5 µL) are injected into the desired brain region (e.g., cortex or striatum).

  • Post-operative Care and Monitoring: Mice are monitored for recovery and tumor growth. Neurological symptoms and body weight are regularly assessed. Tumor growth can be monitored by bioluminescence imaging if tumor cells are engineered to express luciferase.

In Vivo Efficacy Studies
  • Animal Grouping: Once tumors are established (e.g., detectable by imaging or at a specific time point post-injection), mice are randomized into control and treatment groups.

  • Drug Administration:

    • This compound: Typically administered orally at a dose of 30 mg/kg daily.[3]

    • Vehicle Control: Administered to the control group following the same schedule as the active drug.

    • Combination Therapy:

      • Radiation: Delivered in fractionated doses to the tumor-bearing region of the brain.

      • Temozolomide: Administered orally at standard preclinical doses.

  • Efficacy Endpoints: The primary endpoint is typically overall survival. Mice are monitored until they exhibit predefined humane endpoints, such as significant weight loss or severe neurological symptoms.

  • Tissue Analysis: At the end of the study, brains are harvested for histological and immunohistochemical analysis to confirm tumor presence and to study biomarkers of drug response, such as an increase in the mitotic marker phospho-histone H3.[3]

Mandatory Visualizations

Signaling Pathway of this compound

Lisavanbulin_Mechanism cluster_blood Bloodstream cluster_cell GBM Cell This compound This compound (Oral Prodrug) Avanbulin Avanbulin (Active Moiety) This compound->Avanbulin Metabolic Conversion Tubulin α/β-Tubulin Dimers Avanbulin->Tubulin Binds to Colchicine Site Microtubules Microtubules Avanbulin->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle MitoticArrest Mitotic Arrest (G2/M Phase) MitoticSpindle->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Mechanism of action of this compound in GBM cells.

Experimental Workflow for In Vivo Efficacy Validation

GBM_PDX_Workflow cluster_setup Model Establishment cluster_invivo In Vivo Experiment cluster_analysis Data Analysis PatientTumor Patient GBM Tumor Tissue PDX_Subcutaneous Subcutaneous PDX Establishment in Mice PatientTumor->PDX_Subcutaneous CellPrep Tumor Harvest & Cell Suspension Prep PDX_Subcutaneous->CellPrep Injection Orthotopic Intracranial Injection CellPrep->Injection TumorGrowth Tumor Growth Monitoring Injection->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Treatment Administration (Vehicle, this compound, Combo) Randomization->Treatment Monitoring Survival & Symptom Monitoring Treatment->Monitoring Endpoint Humane Endpoint/ Study Conclusion Monitoring->Endpoint SurvivalAnalysis Kaplan-Meier Survival Analysis Endpoint->SurvivalAnalysis Histo Histology & Immunohistochemistry Endpoint->Histo

Caption: Workflow for GBM PDX in vivo efficacy studies.

References

A Comparative Study of Oral Versus Intravenous Administration of Lisavanbulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lisavanbulin (also known as BAL101553) is a novel, small-molecule prodrug that is converted in the body to its active metabolite, avanbulin (BAL27862). Avanbulin is a microtubule-destabilizing agent that has shown promising antitumor activity in a variety of preclinical and clinical settings, particularly in aggressive cancers such as glioblastoma.[1][2][3] A key feature of this compound is its ability to be administered both orally and intravenously, offering flexibility in clinical development and patient management. This guide provides a comparative analysis of the oral and intravenous administration of this compound, summarizing key data from preclinical and clinical studies to inform researchers and drug development professionals.

Mechanism of Action

Avanbulin, the active form of this compound, exerts its anticancer effects by binding to tubulin at the colchicine-binding site. This interaction disrupts microtubule dynamics, leading to the destabilization of the mitotic spindle. The cellular response to this disruption is the activation of the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome segregation during mitosis.[3] By activating the SAC, avanbulin induces a prolonged mitotic arrest, which ultimately triggers apoptotic cell death in cancer cells.[4][5]

Preclinical Data Comparison

Preclinical studies in various cancer models, including patient-derived xenografts (PDX) of glioblastoma, have demonstrated the efficacy of this compound through both oral and intravenous routes.[1][6] These studies have been crucial in establishing the drug's brain-penetrating capabilities and its activity in combination with standard-of-care therapies like radiation.[1]

Table 1: Summary of Preclinical Efficacy and Pharmacokinetics of this compound

ParameterOral AdministrationIntravenous AdministrationSource
Animal Model Glioblastoma Patient-Derived Xenografts (PDX)Subcutaneous Xenografts (SW480)[6]
Dose 30 mg/kg dailyNot specified for direct comparison[6]
Efficacy Significant extension in survival in 9 out of 14 PDX lines (median survival extension 9%-84%)Demonstrated antitumor activity[2][6]
Brain-to-Plasma Ratio 1.3 at 2 hours, 1.6 at 6 hours post-doseNot specified[1]

Clinical Data Comparison

Clinical trials have investigated both oral and intravenous formulations of this compound in patients with advanced solid tumors, including glioblastoma. The oral formulation has been studied in a daily dosing regimen, while the intravenous formulation has been primarily investigated as a 48-hour infusion.

Pharmacokinetics

A key finding from clinical studies is the excellent oral bioavailability of this compound, which is estimated to be over 80%.[2] This high bioavailability suggests that oral administration can achieve therapeutic exposures of the active metabolite, avanbulin, comparable to intravenous infusion.

Table 2: Pharmacokinetic Parameters of Avanbulin after Oral and Intravenous this compound Administration

ParameterOral Administration (30 mg/day)Intravenous Administration (70 mg/m² 48-h infusion)Source
Cmax (ng/mL) ~147144[2]
AUC (ng.h/mL) ~1,575 (AUC0-inf)8580 (AUC)[2]
Bioavailability >80%100% (by definition)[2]

Note: The Cmax and AUC values are from different studies and patient populations and are not from a direct head-to-head comparison.

Safety and Tolerability

Both oral and intravenous administration of this compound have been generally well-tolerated, with manageable side effect profiles. The dose-limiting toxicities (DLTs) differ slightly between the two routes, which is likely attributable to the different dosing schedules and peak drug concentrations.

Table 3: Summary of Key Safety Findings from Clinical Trials

Administration RouteMaximum Tolerated Dose (MTD)Common Adverse EventsDose-Limiting ToxicitiesSource
Oral (daily) 30 mg/day in glioblastoma patientsFatigue, diarrhea, hyponatremiaGait disturbances, hallucinations, confusion (all reversible)[7]
Intravenous (48-h infusion) 70 mg/m²Fatigue, constipation, decreased appetite, abdominal painHypotension, hyponatremia, neutropenia[2][6]
Efficacy

Clinical activity has been observed with both oral and intravenous this compound, with some patients experiencing durable responses, particularly in recurrent glioblastoma.[4][8]

Table 4: Summary of Clinical Efficacy

Administration RouteIndicationObserved EfficacySource
Oral Recurrent GlioblastomaOne complete response and one durable partial response in evaluable patients.[2]
Intravenous (48-h infusion) Recurrent GlioblastomaOne patient with a partial response (>90% tumor area reduction) and one with stable disease.[6][8]
Intravenous (48-h infusion) Platinum-resistant/refractory Ovarian CancerThree patients with stable disease and lesion size reductions.[6][8]

Experimental Protocols

Pharmacokinetic Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The concentration of avanbulin in plasma and brain tissue is quantified using a validated LC-MS/MS method. While specific proprietary protocols may vary, a general workflow is as follows:

  • Sample Preparation: Plasma or tissue homogenate samples are subjected to protein precipitation, typically using a solvent like acetonitrile. An internal standard (e.g., a stable isotope-labeled version of the analyte) is added to the samples before precipitation to ensure accuracy.

  • Chromatographic Separation: The supernatant after precipitation is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and/or ammonium formate) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The analyte is ionized, typically using electrospray ionization (ESI) in the positive ion mode. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and the internal standard are monitored for quantification.

  • Data Analysis: The peak areas of the analyte and the internal standard are used to calculate the concentration of the analyte in the original sample by comparing it to a standard curve prepared with known concentrations of the analyte.

Preclinical Efficacy Assessment in Orthotopic Glioblastoma Models

The in vivo efficacy of this compound is evaluated in immunodeficient mice bearing intracranial tumors derived from human glioblastoma patient-derived xenografts.

  • Tumor Implantation: Human glioblastoma cells are stereotactically implanted into the brains of immunodeficient mice.

  • Treatment Administration: Once the tumors are established, the mice are randomized into treatment and control groups. This compound is administered either orally (e.g., by gavage) or intravenously (e.g., via tail vein injection) according to the specified dosing schedule. The control group receives a vehicle solution.

  • Monitoring: The health of the mice is monitored daily. Tumor growth can be monitored using non-invasive imaging techniques such as bioluminescence imaging (if the tumor cells are engineered to express luciferase) or magnetic resonance imaging (MRI).

  • Efficacy Endpoints: The primary efficacy endpoint is typically overall survival, which is defined as the time from the start of treatment to the time of death or euthanasia due to tumor-related morbidity. Other endpoints can include tumor growth inhibition and changes in biomarkers assessed by immunohistochemistry on tumor tissue collected at the end of the study.

Visualizations

Signaling Pathway of this compound

Lisavanbulin_Signaling_Pathway cluster_drug Drug Action cluster_microtubule Microtubule Dynamics cluster_sac Spindle Assembly Checkpoint (SAC) This compound (Prodrug) This compound (Prodrug) Avanbulin (Active Metabolite) Avanbulin (Active Metabolite) This compound (Prodrug)->Avanbulin (Active Metabolite) Metabolic Conversion Tubulin Dimers Tubulin Dimers Avanbulin (Active Metabolite)->Tubulin Dimers Binds to Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Tubulin Dimers->Microtubules Inhibits Polymerization Microtubules->Tubulin Dimers Depolymerization Unattached Kinetochores Unattached Kinetochores Microtubules->Unattached Kinetochores Disruption leads to SAC Proteins (Mad2, Bub1, BubR1) SAC Proteins (Mad2, Bub1, BubR1) Unattached Kinetochores->SAC Proteins (Mad2, Bub1, BubR1) Recruitment & Activation APC/C-Cdc20 APC/C-Cdc20 SAC Proteins (Mad2, Bub1, BubR1)->APC/C-Cdc20 Inhibition Mitotic Arrest Mitotic Arrest APC/C-Cdc20->Mitotic Arrest Leads to (when inhibited) Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Workflow for Comparing Oral vs. IV Administration

Experimental_Workflow cluster_preclinical Preclinical Model cluster_treatment Treatment Groups cluster_analysis Analysis Establish Orthotopic Glioblastoma PDX Model Establish Orthotopic Glioblastoma PDX Model Oral this compound Oral this compound Establish Orthotopic Glioblastoma PDX Model->Oral this compound IV this compound IV this compound Establish Orthotopic Glioblastoma PDX Model->IV this compound Vehicle Control Vehicle Control Establish Orthotopic Glioblastoma PDX Model->Vehicle Control Pharmacokinetic Analysis (Plasma & Brain) Pharmacokinetic Analysis (Plasma & Brain) Oral this compound->Pharmacokinetic Analysis (Plasma & Brain) Efficacy Assessment (Survival, Tumor Growth) Efficacy Assessment (Survival, Tumor Growth) Oral this compound->Efficacy Assessment (Survival, Tumor Growth) Safety/Tolerability Monitoring Safety/Tolerability Monitoring Oral this compound->Safety/Tolerability Monitoring IV this compound->Pharmacokinetic Analysis (Plasma & Brain) IV this compound->Efficacy Assessment (Survival, Tumor Growth) IV this compound->Safety/Tolerability Monitoring Vehicle Control->Efficacy Assessment (Survival, Tumor Growth) Vehicle Control->Safety/Tolerability Monitoring Comparative Analysis Comparative Analysis Pharmacokinetic Analysis (Plasma & Brain)->Comparative Analysis Efficacy Assessment (Survival, Tumor Growth)->Comparative Analysis Safety/Tolerability Monitoring->Comparative Analysis

Caption: Workflow for preclinical comparison.

Conclusion

This compound is a promising anticancer agent with the significant advantage of being amenable to both oral and intravenous administration. The oral formulation exhibits high bioavailability, achieving therapeutic concentrations of the active metabolite, avanbulin. While the safety profiles and dosing schedules differ between the two routes, both have demonstrated clinical activity in heavily pretreated patient populations. The choice of administration route in future clinical development may depend on the specific indication, the desired pharmacokinetic profile, and patient convenience. The data presented in this guide provide a foundation for researchers and drug developers to make informed decisions regarding the continued investigation of this novel microtubule-targeting agent.

References

Unraveling Lisavanbulin: A Comparative Guide to its Preclinical Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical anti-cancer activity of Lisavanbulin, a novel microtubule-targeting agent, with supporting experimental data. We delve into its mechanism of action, efficacy across various cancer models, and potential predictive biomarkers, offering a comprehensive overview of its preclinical profile.

This compound (BAL101553) is a water-soluble lysine prodrug of the active moiety avanbulin (BAL27862).[1] Avanbulin exerts its anti-cancer effects by interacting with tubulin, a key component of microtubules. This interaction leads to the disruption of microtubule dynamics, ultimately causing cell cycle arrest and programmed cell death (apoptosis) in cancer cells.[2][3][4] A significant advantage of this compound is its ability to cross the blood-brain barrier, making it a promising candidate for treating brain tumors like glioblastoma (GBM).[4][5][6]

Mechanism of Action: A Unique Approach to Microtubule Disruption

Avanbulin binds to the colchicine site on tubulin, leading to microtubule destabilization.[2][3][7] This mechanism is distinct from other major classes of microtubule-targeting agents, such as taxanes (which stabilize microtubules) and vinca alkaloids (which also destabilize microtubules but may bind to a different site).[1] This unique binding profile may contribute to its activity in cancer cells that have developed resistance to other microtubule inhibitors.[1]

The disruption of microtubule function by avanbulin activates the spindle assembly checkpoint, a critical cellular mechanism that ensures proper chromosome segregation during mitosis.[1][2][7] This activation halts the cell cycle in the G2/M phase, preventing cancer cells from dividing and proliferating.[1] Prolonged mitotic arrest ultimately triggers the apoptotic cascade, leading to cancer cell death.[1]

Below is a diagram illustrating the proposed signaling pathway of this compound's anti-cancer activity.

Lisavanbulin_Mechanism cluster_cell Cancer Cell This compound This compound (BAL101553) (Prodrug) Avanbulin Avanbulin (BAL27862) (Active Moiety) This compound->Avanbulin Conversion Tubulin Tubulin Dimer Avanbulin->Tubulin Binds to colchicine site Microtubule Microtubule (Unstable) Tubulin->Microtubule Inhibits polymerization SAC Spindle Assembly Checkpoint (SAC) Activation Microtubule->SAC G2M_Arrest G2/M Phase Cell Cycle Arrest SAC->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound.

Preclinical Efficacy: In Vitro and In Vivo Studies

This compound has demonstrated significant anti-tumor activity in a wide range of preclinical models, including those resistant to conventional therapies.[2][7]

In Vitro Activity

The active moiety, avanbulin, has shown potent cytotoxic effects against various cancer cell lines. A study on diffuse large B cell lymphoma (DLBCL) cell lines reported a median IC50 of approximately 11 nM after 72 hours of exposure, with apoptosis being induced within 24 to 48 hours.[3][8]

Cancer TypeCell LinesIC50 (Median)TimepointReference
Diffuse Large B Cell Lymphoma (DLBCL)26 DLBCL cell lines~11 nM72 hours[3][8]
In Vivo Activity in Glioblastoma Patient-Derived Xenografts (PDX)

This compound has shown remarkable efficacy in preclinical models of glioblastoma, a particularly aggressive brain cancer. In a study using a panel of GBM patient-derived xenografts (PDX), this compound monotherapy significantly extended the median survival in 9 out of 14 models, with survival extensions ranging from 9% to 84%.[5][9]

The drug's ability to penetrate the brain is a key factor in its efficacy against brain tumors. Studies have shown brain-to-plasma ratios of 1.3 and 1.6 at 2 and 6 hours post-dose, respectively, confirming significant brain exposure.[5][9]

Furthermore, this compound has demonstrated synergistic effects when combined with standard-of-care treatments for GBM, such as radiation therapy (RT) and temozolomide (TMZ).[1][5][9]

GBM PDX ModelTreatmentMedian SurvivalP-valueReference
GBM6RT alone69 days[5][9]
GBM6This compound + RT90 daysP = 0.0001[5][9]
GBM150RT alone73 days[5][9]
GBM150This compound + RT143 daysP = 0.06[5][9]
GBM39RT/TMZ249 days[5][9]
GBM39This compound + RT/TMZ502 daysP = 0.0001[5][9]
GBM26RT/TMZ121 days[9]
GBM26This compound + RT/TMZ172 daysP = 0.04[9]

Experimental Protocols

Replicating key preclinical findings requires detailed methodologies. Below are summaries of protocols for assays commonly used to evaluate the anti-cancer activity of this compound.

Cell Viability Assay (IC50 Determination)
  • Principle: To determine the concentration of a drug that inhibits 50% of cell growth.

  • Method:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of avanbulin for a specified period (e.g., 72 hours).

    • Add a viability reagent (e.g., resazurin, MTS, or CellTiter-Glo®) to each well.

    • Measure the absorbance or luminescence according to the manufacturer's instructions.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis
  • Principle: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Method:

    • Treat cells with avanbulin for a specified time.

    • Harvest the cells and fix them in cold ethanol.

    • Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

    • Analyze the DNA content of the cells using a flow cytometer.

    • The resulting histogram is used to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[1]

Apoptosis Assay
  • Principle: To detect and quantify programmed cell death.

  • Method (Annexin V/Propidium Iodide Staining):

    • Treat cells with avanbulin for a specified time.

    • Harvest the cells and resuspend them in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

    • Incubate in the dark.

    • Analyze the stained cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while propidium iodide-positive cells have lost membrane integrity (late apoptosis or necrosis).[1]

In Vivo Tumor Models (Glioblastoma PDX)
  • Principle: To evaluate the anti-tumor efficacy of a drug in a living organism using patient-derived tumor tissue.

  • Method:

    • Implant human glioblastoma tissue subcutaneously or intracranially into immunocompromised mice.[5][9]

    • Once tumors are established, randomize the mice into treatment and control groups.

    • Administer this compound (orally or intravenously) and/or other treatments (e.g., radiation, TMZ) according to the study design.[5][9]

    • Monitor tumor growth (for subcutaneous models) and survival of the mice.

    • At the end of the study, tumors and other tissues can be collected for further analysis (e.g., immunohistochemistry for markers of cell proliferation and death).[9]

The following diagram illustrates a general workflow for preclinical evaluation of this compound.

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Cancer Cell Lines IC50 IC50 Determination (Cell Viability Assay) Cell_Lines->IC50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Lines->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Cell_Lines->Apoptosis PDX_Models Patient-Derived Xenograft (PDX) Models IC50->PDX_Models Promising candidates progress to in vivo Treatment This compound Treatment (Monotherapy or Combination) PDX_Models->Treatment Efficacy Efficacy Assessment (Tumor Growth/Survival) Treatment->Efficacy Biomarker Biomarker Analysis (e.g., IHC) Efficacy->Biomarker

Caption: General workflow for preclinical evaluation of this compound.

Predictive Biomarkers: The Role of EB1

Preclinical and clinical data suggest that end-binding protein 1 (EB1), a microtubule-associated protein, may be a predictive biomarker for sensitivity to this compound.[3][7] Tumors with high expression of EB1 appear to be more responsive to treatment.[3] In a phase 1 study, two patients with recurrent glioblastoma who showed long-lasting objective responses to this compound also had strong EB1 expression in their tumor tissue.[10] Further investigation into the predictive value of EB1 is ongoing.

Comparison with Other Microtubule-Targeting Agents

While direct comparative preclinical data in the public domain is limited, this compound's profile suggests several potential advantages over other microtubule-targeting agents:

  • Activity in Resistant Tumors: Its unique binding site on tubulin may allow it to be effective in cancers that have developed resistance to taxanes or vinca alkaloids.[1]

  • Blood-Brain Barrier Penetration: Its ability to cross the blood-brain barrier is a significant advantage for treating central nervous system malignancies, a challenge for many other chemotherapeutic agents.[4][6]

  • Oral Bioavailability: this compound is an orally bioavailable prodrug, which offers a more convenient administration route compared to the intravenous infusions required for many other microtubule inhibitors.[6][11]

References

Lisavanbulin in Glioblastoma: A Comparative Meta-Analysis of Clinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of Lisavanbulin's performance in glioblastoma clinical trials. It objectively compares its efficacy with alternative treatments, supported by experimental data, and details the methodologies of key studies.

Glioblastoma (GBM) remains one of the most challenging cancers to treat, with a dismal prognosis despite aggressive multimodal therapies. The highly infiltrative nature of the tumor and the protective blood-brain barrier pose significant hurdles for effective drug delivery. This compound (formerly BAL101553), a novel microtubule-targeting agent, has emerged as a promising therapeutic candidate due to its ability to cross the blood-brain barrier and its unique mechanism of action. This guide synthesizes findings from clinical studies of this compound and compares them with standard-of-care and other emerging therapies for recurrent glioblastoma.

Mechanism of Action: Disrupting the Cellular Scaffolding

This compound is a prodrug that is converted in the body to its active form, avanbulin.[1] Avanbulin functions as a microtubule destabilizer.[2][3] Microtubules are dynamic protein filaments that are crucial components of the cell's cytoskeleton, playing a vital role in cell division (mitosis), intracellular transport, and maintenance of cell shape.[2]

By binding to tubulin, the protein subunit of microtubules, avanbulin disrupts their assembly and dynamics. This interference with microtubule function leads to the activation of the spindle assembly checkpoint, a critical cellular surveillance mechanism that ensures proper chromosome segregation during mitosis.[4][5] The persistent activation of this checkpoint in cancer cells ultimately triggers programmed cell death (apoptosis). A key advantage of this compound is its lipophilic nature, which allows it to penetrate the blood-brain barrier, a significant obstacle for many chemotherapeutic agents in treating brain tumors.[1][2]

Lisavanbulin_Mechanism_of_Action cluster_cell Glioblastoma Cell This compound This compound (oral prodrug) Avanbulin Avanbulin (active form) This compound->Avanbulin Conversion Tubulin α/β-Tubulin Dimers Avanbulin->Tubulin Binds to Microtubule Microtubule Avanbulin->Microtubule Disrupts Assembly Tubulin->Microtubule Assembly SAC Spindle Assembly Checkpoint (SAC) Microtubule->SAC Disruption activates Apoptosis Apoptosis (Cell Death) SAC->Apoptosis Leads to

This compound's mechanism of action.

Clinical Efficacy of this compound in Recurrent Glioblastoma

Clinical trials have investigated the safety and efficacy of this compound in patients with recurrent glioblastoma. The data, primarily from Phase 1 and 2 studies, indicate that this compound is generally well-tolerated and shows promising activity in a subset of patients.

Study IdentifierPhaseTreatmentNumber of Patients (GBM)Key Efficacy Results
NCT02490800[6][7][8][9]1/2aThis compound monotherapy (oral)5 (recurrent IDH-mutated G4 astrocytoma) in a subset2 of 5 patients showed long-lasting objective responses.[7] In the broader high-grade glioma population, one complete response and one partial response were observed.[1]
NCT02895360[10][11]1/2aThis compound (48-hour IV infusion)12 (first recurrence)One patient had a partial response with >90% tumor reduction, and one had stable disease after eight cycles.[11]
Phase 2a (EB1-positive)[7]2aThis compound monotherapy (oral)18 (EB1-positive)One partial response and another patient with a 44% reduction in target lesion area. The study did not meet its primary endpoint for objective response rate.[7]

Comparison with Alternative Therapies for Recurrent Glioblastoma

There is no established standard of care for recurrent glioblastoma, and treatment options are limited.[5][12] Commonly used therapies include lomustine, bevacizumab, and rechallenge with temozolomide. More recently, regorafenib has also shown activity. The following table summarizes the efficacy of these agents based on published studies. It is important to note that these are not head-to-head comparisons and patient populations may differ across trials.

TreatmentMechanism of ActionMedian Overall Survival (mOS)6-Month Progression-Free Survival (PFS6)Objective Response Rate (ORR)
Lomustine Alkylating agent5.6 - 8.6 months[13][14]~20%[15]5%[16]
Bevacizumab VEGF inhibitor7.2 - 12 months[6]20.9% - 42.6%[6]28.2% - 43%[6]
Temozolomide (rechallenge) Alkylating agent~9.1 months[4]27.7% - 39%[4][17]~22% (response >3 months)[4]
Regorafenib Multi-kinase inhibitor7.4 months[14]~29%[18]Not consistently reported
This compound Microtubule destabilizerData not matureData not matureVariable, with some durable responses observed[1][7]

Experimental Protocols: A Look at Clinical Trial Design

The clinical development of this compound in glioblastoma has largely followed established protocols for Phase 1 and 2 oncology trials. A common design employed is Simon's two-stage design, which is an efficient method for early-phase trials to determine if a new treatment has sufficient activity to warrant further investigation.[19]

Simons_Two_Stage_Design Start Start Trial Stage1 Stage 1: Enroll n1 patients Start->Stage1 Interim Interim Analysis: Number of responders (r1)? Stage1->Interim Stop Stop Trial for Futility Interim->Stop r1 <= threshold Stage2 Stage 2: Enroll n2 additional patients Interim->Stage2 r1 > threshold Final Final Analysis: Total responders (r)? Stage2->Final Success Declare Treatment Promising Final->Success r > threshold Failure Declare Treatment Not Promising Final->Failure r <= threshold VEGF_Signaling_Pathway cluster_ec Endothelial Cell VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLC PLCγ VEGFR2->PLC PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLC->PKC Proliferation Cell Proliferation & Migration PKC->Proliferation Permeability Vascular Permeability PKC->Permeability Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Bevacizumab Bevacizumab Bevacizumab->VEGF Sequesters

References

Safety Operating Guide

Essential Guidance for the Proper Disposal of Lisavanbulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of lisavanbulin, an investigational microtubule inhibitor. As a potent chemotherapy agent, adherence to strict disposal protocols is paramount to ensure personnel safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, these procedures are based on established guidelines for the disposal of hazardous pharmaceutical and chemotherapy waste.

Disclaimer: These are general guidelines. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to ensure full compliance with local, state, and federal regulations.

Core Principles of this compound Disposal

This compound and any materials that come into contact with it must be treated as hazardous waste. The primary method of disposal for chemotherapy waste is incineration by a licensed hazardous waste management facility.[1][2] The key to proper disposal lies in the correct segregation of waste at the point of generation.

The main distinction in chemotherapy waste is between "bulk" and "trace" waste.

  • Bulk Chemotherapy Waste: This includes any amount of this compound that is not "RCRA empty."[2][3][4] This category covers unused or partially used vials, syringes with more than a residual amount, and materials used to clean up spills.[2][4]

  • Trace Chemotherapy Waste: This category includes items that are "RCRA empty," meaning they contain less than 3% of the original drug by weight.[1][3][5] Examples include empty vials, empty syringes, and personal protective equipment (PPE) with minimal contamination.[5][6]

Step-by-Step Disposal Protocol for this compound

  • Waste Segregation: At the point of use, determine if the waste is "trace" or "bulk."

  • Container Selection:

    • Bulk Waste: Use a designated black hazardous waste container, clearly labeled "Hazardous Waste - Chemotherapy."[1][3][5] These containers must be leak-proof and have a secure lid.

    • Trace Waste: Use a designated yellow chemotherapy waste container.[1][3] Sharps (needles, scalpels) must be placed in a yellow, puncture-resistant sharps container specifically designated for chemotherapy waste.[1]

  • Labeling: All waste containers must be clearly labeled with the contents, including the name "this compound," and the appropriate hazard symbols.[7]

  • Storage: Store waste containers in a secure, designated satellite accumulation area.[7] Do not mix incompatible waste types.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a certified hazardous waste vendor.[7][8] All chemotherapy waste should ultimately be incinerated at a permitted facility.[1][8]

Experimental Protocol: Clinical Trial Administration

The following table summarizes the methodology from a Phase 2a clinical study of this compound, providing context for its use in a clinical research setting.

ParameterDescription
Study Design Multi-center, open-label, Phase 2a study.
Patient Population Patients with platinum-resistant or refractory ovarian, fallopian-tube, or primary peritoneal cancer, or with first recurrence of glioblastoma.
Drug Administration This compound administered as a 48-hour intravenous (IV) infusion on Days 1, 8, and 15 of a 28-day cycle.
Dosage Recommended Phase 2 dose (RP2D) of 70 mg/m².
Primary Objective To characterize the safety, tolerability, and antitumor activity of this compound.
Safety Assessments Monitoring and reporting of adverse events (AEs) and serious adverse events (SAEs), laboratory abnormalities, and other safety parameters.

Quantitative Data from Clinical Trials

The following table presents a summary of adverse events reported in the Phase 2a clinical study of this compound.

Adverse Event Summary (Phase 2a Study)Result
Patients with Related AEs 13 out of 23 patients (56.5%) experienced adverse events assessed as related to treatment.
Total Related AEs 49 adverse events were reported.
Severity of AEs The majority of adverse events were mild or moderate; four were grade 3/4.
Treatment Discontinuation No adverse events led to the permanent discontinuation of treatment.
Serious Adverse Events (SAEs) 16 SAEs were reported in nine patients (39.1%), with none considered related to study treatment.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

LisavanbulinDisposal start Generate this compound Waste is_empty Is the container 'RCRA Empty'? (<3% of original volume remains) start->is_empty trace_waste Trace Chemotherapy Waste is_empty->trace_waste Yes bulk_waste Bulk Chemotherapy Waste is_empty->bulk_waste No sharps_container Is it a sharp? trace_waste->sharps_container black_container Place in BLACK container labeled 'Hazardous Waste - Chemotherapy' bulk_waste->black_container yellow_container Place in YELLOW container labeled 'Trace Chemotherapy Waste' incineration Dispose via certified hazardous waste incineration yellow_container->incineration black_container->incineration sharps_container->yellow_container No yellow_sharps Place in YELLOW sharps container labeled for chemotherapy sharps_container->yellow_sharps Yes yellow_sharps->incineration

References

Safeguarding Researchers: A Comprehensive Guide to Handling Lisavanbulin

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe management and disposal of the investigational anti-cancer agent Lisavanbulin, ensuring the protection of laboratory personnel and the integrity of research.

As an orally bioavailable small-molecule tumor checkpoint controller, this compound is a promising agent in oncology research, particularly for aggressive cancers like glioblastoma.[1][2] Given its cytotoxic nature as a microtubule-destabilizing agent, stringent adherence to safety protocols is paramount for all personnel involved in its handling.[3][4][5] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in the safe management of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling cytotoxic compounds like this compound to prevent exposure through skin contact, inhalation, or accidental ingestion.[6][7] The following table summarizes the recommended PPE for various stages of handling.

Activity Required PPE Specifications & Best Practices
Compound Receipt & Storage Double GlovesNitrile gloves are recommended. The outer glove should be disposed of immediately after handling the primary container.
Preparation & Handling (e.g., weighing, dissolving) Double Gloves, Disposable Gown, Eye Protection (Safety Goggles or Face Shield), Respiratory Protection- Use powder-free nitrile gloves tested for use with chemotherapy agents.[7][8]- Gowns should be disposable, lint-free, and have closed fronts and cuffs.- A full-face shield is preferred to protect against splashes.[9]- A fit-tested N95 or N100 respirator should be used when handling powders or when there is a risk of aerosol generation.[9]
Administration (in-vitro/in-vivo) Double Gloves, Disposable Gown, Eye ProtectionEnsure all connections are secure to prevent leaks. Work within a certified biological safety cabinet (BSC) or chemical fume hood.
Waste Disposal Double Gloves, Disposable GownAll contaminated materials must be disposed of as cytotoxic waste.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach is crucial to minimize the risk of exposure and contamination. The following workflow outlines the key steps for safely handling this compound from receipt to disposal.

G cluster_prep Preparation & Handling cluster_exp Experimentation cluster_cleanup Post-Experiment cluster_disposal Waste Management a Don Appropriate PPE b Prepare Work Area in BSC/Fume Hood a->b c Weigh/Reconstitute this compound b->c d Perform Experimental Procedures c->d Execute Experiment e Decontaminate Work Surfaces d->e Complete Experiment f Doff PPE e->f g Wash Hands Thoroughly f->g h Segregate Cytotoxic Waste g->h Dispose of Waste i Package for Disposal h->i end Final Disposal by Certified Vendor i->end start Receive & Log Compound start->a

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.